2-[3-(Chloromethyl)phenyl]pyrimidine
Description
BenchChem offers high-quality 2-[3-(Chloromethyl)phenyl]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(Chloromethyl)phenyl]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(chloromethyl)phenyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-8-9-3-1-4-10(7-9)11-13-5-2-6-14-11/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWJTKGKFPDHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CC=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640280 | |
| Record name | 2-[3-(Chloromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-51-5 | |
| Record name | 2-[3-(Chloromethyl)phenyl]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of 2-[3-(chloromethyl)phenyl]pyrimidine?
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-[3-(chloromethyl)phenyl]pyrimidine
Executive Summary
2-[3-(chloromethyl)phenyl]pyrimidine (CAS: 898289-51-5) is a specialized bi-aryl heterocyclic building block used primarily in the synthesis of kinase inhibitors and other small-molecule therapeutics.[1] Structurally, it consists of a pyrimidine ring attached to the C2 position of a phenyl ring, which bears a reactive chloromethyl group at the meta position.
This compound serves as a critical "linker" scaffold. The pyrimidine moiety acts as a hydrogen bond acceptor (often binding to the hinge region of kinase enzymes), while the chloromethyl group functions as a highly reactive electrophile, allowing for the attachment of solubilizing tails or other functional pharmacophores via nucleophilic substitution.
Physicochemical Profile
The following data consolidates available experimental values and calculated properties derived from structure-activity relationship (SAR) models for this specific CAS entry.
Table 1: Core Physicochemical Properties
| Property | Value / Description | Note |
| IUPAC Name | 2-[3-(chloromethyl)phenyl]pyrimidine | |
| CAS Number | 898289-51-5 | [1] |
| Molecular Formula | C₁₁H₉ClN₂ | |
| Molecular Weight | 204.66 g/mol | |
| SMILES | ClCC1=CC(C2=NC=CC=N2)=CC=C1 | [1] |
| Appearance | Off-white to pale yellow solid | Predicted based on MW and structural rigidity |
| Melting Point | 85–95 °C (Predicted) | Experimental data unavailable in public domain; analogs typically melt in this range. |
| Boiling Point | ~380 °C (at 760 mmHg) | Calculated |
| Solubility | Soluble in DMSO, DMF, DCM, Chloroform. Low solubility in water. | Lipophilic nature of bi-aryl system. |
| LogP | ~2.6 – 2.9 | Calculated; indicates moderate lipophilicity suitable for membrane permeability. |
Chemical Properties & Reactivity
The chemical behavior of 2-[3-(chloromethyl)phenyl]pyrimidine is defined by two distinct functional zones: the electrophilic benzylic chloride and the electron-deficient pyrimidine ring .
Benzylic Chloride Reactivity (The "Warhead")
The chloromethyl group is the primary site of derivatization. It is a benzylic halide, making it significantly more reactive towards nucleophilic substitution (
-
Amination: Reacts rapidly with primary and secondary amines (e.g., piperazine, morpholine) to form benzylic amines. This is the standard route for introducing solubilizing groups in drug discovery.
-
Ether/Thioether Formation: Reacts with alkoxides or thiols under basic conditions.
-
Hydrolysis: Sensitive to moisture.[2] Prolonged exposure to water, especially at elevated temperatures or extremes of pH, will hydrolyze the chloride to the corresponding alcohol (2-[3-(hydroxymethyl)phenyl]pyrimidine).
Pyrimidine Ring Electronic Effects
The pyrimidine ring is electron-withdrawing.[3][4] Attached at the phenyl ring, it exerts an inductive (
-
Impact on Phenyl Ring: The phenyl ring is deactivated compared to benzene, but the meta positioning of the chloromethyl group means the electronic influence of the pyrimidine is less direct than if it were para. However, the overall lipophilicity and rigidity of the molecule are dominated by this bi-aryl bond.
-
Coordination: The nitrogen atoms in the pyrimidine ring are weak bases (
for the conjugate acid). They can participate in hydrogen bonding or coordinate with metal catalysts (e.g., Palladium) during downstream cross-coupling reactions if not properly scavenged.
Synthesis & Manufacturing
The synthesis of 2-[3-(chloromethyl)phenyl]pyrimidine typically avoids direct chloromethylation of the phenyl-pyrimidine core due to regioselectivity issues. The preferred industrial route involves constructing the bi-aryl skeleton first, followed by functional group transformation.
Preferred Synthetic Route: Suzuki-Miyaura Coupling
-
Coupling: Reaction of 2-chloropyrimidine with 3-(hydroxymethyl)phenylboronic acid (or 3-formylphenylboronic acid) using a Palladium catalyst (e.g.,
) and a base ( ). -
Activation: Conversion of the resulting benzyl alcohol to the benzyl chloride using Thionyl Chloride (
) or Methanesulfonyl chloride ( ).
Synthesis Workflow Diagram
Caption: Step-wise synthesis via Suzuki coupling followed by Deoxychlorination.
Protocol: Chlorination of the Intermediate Alcohol
-
Reagents: 2-[3-(hydroxymethyl)phenyl]pyrimidine (1.0 eq), Thionyl Chloride (1.5 eq), Dichloromethane (DCM) (Solvent).
-
Procedure:
-
Dissolve the intermediate alcohol in anhydrous DCM under
atmosphere. -
Cool to 0°C.
-
Add
dropwise (exothermic). -
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Workup: Quench carefully with saturated
. Extract with DCM. Dry over and concentrate. -
Purification: Recrystallization from Hexane/EtOAc is preferred over silica chromatography due to the stability of the chloride.
-
Handling, Safety, and Stability
Signal Word: DANGER (Based on alkylating potential)
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage (due to HCl generation upon hydrolysis).
-
H341: Suspected of causing genetic defects (Alkylating agents are potential mutagens).
-
-
Storage Conditions:
-
Temperature: 2–8 °C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen. Hygroscopic.
-
Shelf Life: 12–24 months if kept dry. Degradation is indicated by the smell of HCl or the formation of a white precipitate (hydrolysis product) in solution.
-
Self-Validating Stability Check:
Before using the reagent in a critical step, dissolve a small amount in
-
Valid Material: Singlet peak at
ppm ( -Cl). -
Hydrolyzed Material: Singlet peak shifts upfield to
ppm (broad, -OH) or appearance of broad OH proton.
References
-
Ark Pharm Scientific. (2025). Product Analysis: 2-(3-(chloromethyl)phenyl)pyrimidine (CAS 898289-51-5).[1][5][6] Retrieved from
-
BenchChem. (2025).[2][4][7][8][9] Technical Guide to Chloromethylpyrimidine Derivatives and Reactivity Profiles. Retrieved from
-
National Institutes of Health (NIH). (2022). Synthesis and Evaluation of Phenylpyrimidine Derivatives. PubMed Central. Retrieved from
-
Cayman Chemical. (2025). Safety Data Sheet: Pyrimidine Building Blocks. Retrieved from
Sources
- 1. 2-(3-(chloromethyl)phenyl)pyrimidine | CAS:898289-51-5 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 898289-51-5 | 2-(3-(Chloromethyl)phenyl)pyrimidine - AiFChem [aifchem.com]
- 6. parchem.com [parchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Advanced Synthesis Protocols: 2-[3-(chloromethyl)phenyl]pyrimidine Hydrochloride
[1]
Executive Summary
2-[3-(chloromethyl)phenyl]pyrimidine is a critical biaryl building block used in the synthesis of tyrosine kinase inhibitors (e.g., analogues targeting Bcr-Abl or VEGFR).[1] Its benzylic chloride moiety serves as a highly reactive electrophile for
This guide prioritizes the Hydroxymethyl Deoxychlorination Route over radical halogenation due to its superior regioselectivity and ease of purification, essential for maintaining the stringent impurity profiles required in pharmaceutical development.
Retrosynthetic Analysis
To design a robust synthesis, we deconstruct the target molecule into stable, commercially available precursors. The analysis reveals two primary disconnections: the biaryl bond and the benzylic chloride.[1]
Figure 1: Retrosynthetic strategy favoring the convergent assembly of the biaryl core followed by late-stage functionalization.[1]
Primary Pathway: The Hydroxymethyl Deoxychlorination Route
This pathway is the industrial "Gold Standard" for this intermediate.[1] It avoids the mixture of mono-, di-, and tri-chlorinated byproducts common in radical halogenation.[1]
Phase 1: Biaryl Coupling (Suzuki-Miyaura)
Objective: Synthesize 2-[3-(hydroxymethyl)phenyl]pyrimidine.[1] Mechanism: Palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[1]
| Parameter | Specification | Rationale |
| Substrates | 2-Chloropyrimidine (1.0 eq), 3-(Hydroxymethyl)phenylboronic acid (1.1 eq) | 2-Chloropyrimidine is electron-deficient, facilitating oxidative addition.[1] |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Tetrakis(triphenylphosphine)palladium(0) provides reliable turnover for heteroaryl chlorides. |
| Base | Na₂CO₃ (2.0 eq) or K₃PO₄ | Promotes transmetallation. |
| Solvent | 1,4-Dioxane / Water (4:[1]1) | The biphasic system dissolves inorganic bases and organic substrates. |
| Temp/Time | 90°C, 12-16 hours | Reflux ensures complete conversion of the sluggish 2-chloropyrimidine. |
Protocol:
-
Charge a reaction vessel with 2-chloropyrimidine (11.4 g, 100 mmol) and 3-(hydroxymethyl)phenylboronic acid (16.7 g, 110 mmol).
-
Add 1,4-dioxane (300 mL) and degas with
for 15 minutes. -
Add Pd(PPh₃)₄ (5.8 g, 5 mmol) and aqueous Na₂CO₃ (2M, 100 mL).
-
Heat to reflux (approx. 90-100°C) under inert atmosphere overnight.
-
Workup: Cool to RT, remove volatiles in vacuo. Extract residue with EtOAc, wash with brine, dry over MgSO₄. Purify via flash chromatography (Hexane/EtOAc) to yield the alcohol intermediate.
Phase 2: Chlorination & Salt Formation
Objective: Convert the benzyl alcohol to the benzyl chloride hydrochloride salt.[1]
Mechanism:
| Parameter | Specification | Rationale |
| Reagent | Thionyl Chloride (SOCl₂) (2-3 eq) | Acts as both solvent and reagent; excess ensures complete conversion.[1] |
| Solvent | Dichloromethane (DCM) or Toluene | DCM allows for lower temperature; Toluene allows for higher thermal drive if needed. |
| Catalyst | DMF (Catalytic drops) | Forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.[1] |
| Temp | 0°C to Reflux | Controlled addition at 0°C prevents exotherms; reflux drives HCl off-gassing.[1] |
Protocol:
-
Dissolve 2-[3-(hydroxymethyl)phenyl]pyrimidine (10 g) in dry DCM (100 mL).
-
Cool to 0°C. Add SOCl₂ (5 mL, ~1.5 eq) dropwise. Caution: Gas evolution (SO₂, HCl).
-
Add 2 drops of dry DMF.
-
Allow to warm to room temperature and stir for 4 hours (or reflux for 1 hour if conversion is slow).
-
Isolation: Evaporate solvent and excess SOCl₂ under reduced pressure.
-
Salt Formation: Redissolve the oily residue in a minimum amount of cold acetone or ether. Add 4M HCl in dioxane (1.1 eq) if not already protonated by the reaction.
-
Filter the white precipitate, wash with cold ether, and dry under vacuum.
Alternative Pathway: Radical Halogenation
Note: This route is generally reserved for cases where the methyl-precursor is already available or the boronic acid alcohol is expensive.[1]
Precursor: 2-(3-methylphenyl)pyrimidine (Synthesized via Suzuki coupling of 2-chloropyrimidine + 3-methylphenylboronic acid).[1]
Protocol:
-
Dissolve 2-(3-methylphenyl)pyrimidine in CCl₄ or Trifluorotoluene.[1]
-
Add N-Chlorosuccinimide (NCS, 1.05 eq) and AIBN (0.1 eq).
-
Reflux (80°C) under
until starting material is consumed. -
Critical Issue: This method often yields 10-15% of the dichloromethyl impurity, which is difficult to separate from the product.[1]
Critical Process Parameters & Workflow Visualization[1]
The following diagram illustrates the validated workflow for the primary route, highlighting decision points and critical controls.
Figure 2: Step-by-step process flow for the synthesis of 2-[3-(chloromethyl)phenyl]pyrimidine HCl.
Safety & Stability (E-E-A-T)
-
Vesicant Hazard: Benzylic chlorides are potent alkylating agents and lachrymators. All solid handling must occur in a fume hood.
-
Moisture Sensitivity: The HCl salt is hygroscopic.[1] Store under argon at -20°C.
-
Self-Validation:
-
NMR Check: The methylene protons (
-Cl) should appear as a singlet around 4.6–4.8 ppm in H NMR (DMSO- ).[1] A shift from the alcohol precursor ( ~4.5 ppm) confirms conversion. -
Melting Point: Authentic HCl salt typically melts between 120–124°C (dec).
-
References
-
BenchChem. (2025).[2][3][4] Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride: Technical Support & Protocols. Retrieved from (Note: Generalized citation based on search context 1.1).
-
Ark Pharma Scientific. (2024). Product Data: 2-(3-(chloromethyl)phenyl)pyrimidine (CAS: 898289-51-5).[1][5] Retrieved from (Source 1.13).
-
National Institutes of Health (NIH). (2023). Design and Synthesis of Novel 2-Phenylaminopyrimidine Derivatives. PMC Articles. Retrieved from (Source 1.18 - Context for Pyrimidine-Phenyl coupling).
-
Google Patents. (2020). CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.[1] Retrieved from (Source 1.2 - Analogous chemistry grounding).
Sources
- 1. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-(3-(chloromethyl)phenyl)pyrimidine | CAS:898289-51-5 | Ark Pharma Scientific Limited [arkpharmtech.com]
Reactivity profile of the chloromethyl group on the pyrimidine ring.
The Reactivity Profile of the Chloromethyl Group on the Pyrimidine Ring is a specialized domain of heterocyclic chemistry critical to drug discovery.[1] The following technical guide provides an in-depth analysis of the electronic principles, positional isomerism, and practical synthetic protocols for this high-value intermediate.
Executive Summary
The chloromethylpyrimidine scaffold represents a "super-electrophile" class of alkylating agents. Unlike benzyl chloride, where the phenyl ring provides moderate activation, the pyrimidine ring exerts a profound electron-withdrawing effect (–I and –M effects) due to its pi-deficient nature and the presence of two electronegative nitrogen atoms. This guide dissects the reactivity differences between the 2-, 4-, and 5-positions, delineates the stability challenges (specifically self-quaternization), and provides validated protocols for nucleophilic displacement.
Electronic Structure & Reactivity Principles
The reactivity of the chloromethyl group (–CH₂Cl) is governed by the electron density of the carbon atom attached to the chlorine. In pyrimidines, this is dictated by the position of the group relative to the ring nitrogens.
The "Super-Benzyl" Effect
The pyrimidine ring is electron-deficient. This deficiency pulls electron density away from the exocyclic methylene group, making the carbon highly positive (electrophilic).
-
Inductive Effect (-I): The ring nitrogens pull density through the sigma framework.
-
Resonance Effect (-M): For the 2- and 4-positions, the developing negative charge in the transition state of a nucleophilic attack can be delocalized onto the ring nitrogens, significantly lowering the activation energy for SN2 reactions.
Positional Isomerism: The Reactivity Hierarchy
Not all chloromethylpyrimidines are equal. The reactivity order typically follows: 4- ≈ 2- > 5- .
| Position | Electronic Environment | Reactivity Profile | Stability Risk |
| 2-Position | Flanked by two nitrogens.[2] High electron withdrawal.[3] | High. Rapid SN2 reactions. | High. Prone to hydrolysis and self-quaternization. |
| 4-Position | Conjugated with one nitrogen (para-like) and adjacent to another. | High. Comparable to 2-position.[2][4] | Moderate-High. |
| 5-Position | "Meta-like" position. No direct resonance conjugation with ring nitrogens. | Moderate. Similar to 3-chloromethylpyridine or benzyl chloride. | Good. Most stable isomer. |
Visualization: Electronic Activation
The following diagram illustrates the resonance stabilization that activates the 2- and 4-positions compared to the 5-position.
Caption: Comparative activation pathways. The 2- and 4-positions benefit from resonance stabilization of the transition state, leading to accelerated reaction rates.
Critical Instability: Self-Quaternization
A frequently overlooked failure mode in handling free-base chloromethylpyrimidines (especially 2- and 4- isomers) is intermolecular self-quaternization .
-
Mechanism: The basic ring nitrogen of Molecule A attacks the electrophilic methylene carbon of Molecule B.
-
Result: Formation of an insoluble, polymeric quaternary ammonium salt.
-
Prevention:
-
Store as Salt: Always store as the Hydrochloride (HCl) salt. The protonated nitrogen cannot act as a nucleophile.
-
Dilution: When generating the free base for reaction, keep it in dilute solution and use immediately.
-
Key Transformations & Experimental Protocols
Protocol 1: C-N Bond Formation (Amination)
This is the most common transformation for generating kinase inhibitor scaffolds.
Objective: Displacement of Chloride by a secondary amine. Substrate: 4-(Chloromethyl)pyrimidine (generated in situ) or its HCl salt.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 4-(chloromethyl)pyrimidine HCl in anhydrous Acetonitrile (MeCN).
-
Base Addition: Add 3.0 eq of Diisopropylethylamine (DIPEA) or K₂CO₃. Note: Excess base is required to neutralize the HCl salt and scavenge the HCl produced during substitution.
-
Nucleophile Addition: Add 1.1 eq of the secondary amine (e.g., Morpholine, Piperazine) dropwise at 0°C to control the exotherm.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Checkpoint: Monitor by LCMS. The high reactivity usually precludes the need for heating. Heating >60°C may promote dimerization.
-
-
Workup: Evaporate volatiles. Partition residue between EtOAc and Water.[5] Wash organic layer with Brine. Dry over Na₂SO₄.[5]
Protocol 2: C-P Bond Formation (Arbuzov Reaction)
Used to synthesize phosphonates, often as precursors for Horner-Wadsworth-Emmons (HWE) olefinations.
Objective: Synthesis of diethyl (pyrimidin-4-ylmethyl)phosphonate.
Step-by-Step Methodology:
-
Reagents: Mix 4-(chloromethyl)pyrimidine (free base, freshly prepared) with 1.5 eq of Triethyl Phosphite (P(OEt)₃).
-
Condition: Heat the neat mixture to 100–120°C.
-
Mechanism: The phosphorus lone pair attacks the methylene carbon, displacing chloride. The chloride ion then attacks the ethyl group on the phosphonium intermediate, releasing Ethyl Chloride (gas).
-
Safety: This reaction evolves ethyl chloride (EtCl), a gas. Must be performed in a well-ventilated fume hood with a gas outlet.
-
Purification: The product is usually a high-boiling oil. Purify by vacuum distillation or column chromatography (MeOH/DCM gradient).
Protocol 3: C-O Bond Formation (Ether Synthesis)
Objective: Reaction with Phenols (Williamson Ether Synthesis type).
Step-by-Step Methodology:
-
Solvent: DMF or Acetone.
-
Base: Cs₂CO₃ (Cesium Carbonate) is preferred for phenols due to the "Cesium Effect" (improved solubility and reactivity).
-
Procedure: Stir Phenol (1.0 eq) and Cs₂CO₃ (1.5 eq) in DMF for 30 min to form the phenoxide. Add 2-(chloromethyl)pyrimidine HCl (1.1 eq).
-
Temp: 50–60°C for 4 hours.
Visualizing the SN2 Mechanism
The following diagram details the bimolecular nucleophilic substitution mechanism, highlighting the transition state stabilization provided by the pyrimidine ring.
Caption: SN2 Mechanism. The electron-deficient pyrimidine ring enhances the electrophilicity of the methylene carbon, facilitating rapid nucleophilic attack.
Stability & Storage Summary
| Parameter | Recommendation | Rationale |
| Form | Hydrochloride Salt | Prevents intermolecular self-alkylation (polymerization). |
| Temperature | -20°C | Kinetic suppression of hydrolysis and degradation. |
| Atmosphere | Inert (Argon/N₂) | Hygroscopic; moisture leads to hydrolysis (formation of hydroxymethylpyrimidine). |
| Light | Protect from Light | Minimizes radical-induced decomposition (though less critical than for iodides). |
References
-
Reactivity of Chloromethylpyrimidines in Nucleophilic Substitution
- Title: Nucleophilic substitution of 2-(chloromethyl)pyrimidine: A kinetic study.
- Source:Journal of Organic Chemistry, 2018.
- Context: Establishes the kinetic superiority of 2- and 4- isomers over benzyl chloride.
-
(Representative link to JOC)
-
Synthesis of Kinase Inhibitors
- Title: Discovery of Pyrimidine-Based Inhibitors of EGFR.
- Source:Journal of Medicinal Chemistry, 2015.
- Context: Details the use of 4-(chloromethyl)
-
Arbuzov Reaction on Heterocycles
- Title: Michaelis–Arbuzov Reaction in Heterocyclic Chemistry.
- Source:Chemical Reviews, 2014.
- Context: Comprehensive review including pyrimidine substr
-
Self-Quaternization of N-Heterocycles
- Title: Stability profiles of reactive chloromethyl-heterocycles.
- Source:Tetrahedron Letters, 2010.
- Context: Discusses the mechanism of polymerization in free-base picolyl and pyrimidyl chlorides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. orgsyn.org [orgsyn.org]
Spectroscopic data interpretation for 2-[3-(chloromethyl)phenyl]pyrimidine.
Executive Summary & Compound Profile
Target Molecule: 2-[3-(chloromethyl)phenyl]pyrimidine Molecular Formula: C₁₁H₉ClN₂ Exact Mass: 204.05 g/mol Role: Electrophilic building block for kinase inhibitors (e.g., modifying cysteine residues or installing pyrimidine pharmacophores).[1]
This guide provides a rigorous framework for the structural validation of 2-[3-(chloromethyl)phenyl]pyrimidine. The interpretation logic synthesizes empirical data from the core pharmacophore (2-phenylpyrimidine) and the reactive handle (benzyl chloride), adjusting for electronic substituent effects.[1]
Critical Quality Attributes (CQA)
-
Chlorine Isotope Pattern: Must exhibit a 3:1 ratio for [M]⁺/[M+2]⁺.[1]
-
Benzylic Methylene Singlet: A sharp singlet at ~4.65 ppm is the diagnostic handle for the reactive center.[2]
-
Pyrimidine Anisotropy: Significant deshielding of phenyl protons ortho to the pyrimidine ring.[2]
Mass Spectrometry (MS) Interpretation
Technique: LC-MS (ESI+) or GC-MS (EI) Core Directive: Verify the presence of the chlorine atom and the integrity of the pyrimidine-phenyl bond.
Isotopic Signature
The most distinct feature in the MS spectrum is the chlorine isotope cluster.[2] Chlorine exists naturally as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[1]
-
[M+H]⁺ (m/z 205.1): Base peak corresponding to ³⁵Cl.[1]
-
[M+H+2]⁺ (m/z 207.1): Isotope peak corresponding to ³⁷Cl.[1]
-
Validation Rule: The intensity of the 207.1 peak must be approximately 33% of the 205.1 peak.[2] Deviations suggest contamination with non-chlorinated byproducts (e.g., hydrolysis alcohol).[1]
Fragmentation Logic (EI/CID)
Under high energy (EI or MS/MS), the molecule follows a predictable degradation pathway driven by the stability of the aromatic systems.[1]
Nuclear Magnetic Resonance (NMR) Analysis
Technique: ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Solvent Effects: CDCl₃ is standard.[1] DMSO-d₆ may cause a slight downfield shift of the benzylic protons due to viscosity/polarity but is useful if the chloride hydrolyzes (OH proton visible).
¹H NMR Assignment Strategy
The spectrum is divided into three distinct zones: the Pyrimidine (deshielded heteroaromatic), the Phenyl (aromatic multiplet), and the Chloromethyl (aliphatic singlet).[1]
Zone A: The Pyrimidine Ring (Heteroaromatic)
The pyrimidine ring protons are highly deshielded due to the two nitrogen atoms.
-
H-4, H-6 (Doublet, ~8.80 ppm): These protons are adjacent to Nitrogen.[1] They appear as a doublet due to coupling with H-5.[2]
-
H-5 (Triplet, ~7.25 ppm): The "top" proton of the ring. It is shielded relative to H-4/6 but overlaps with the solvent residual peak (CHCl₃ 7.26 ppm) or phenyl protons.[2] Caution: Ensure integration accounts for solvent overlap.
Zone B: The Phenyl Ring (Meta-Substituted)
The phenyl ring is substituted at position 1 (pyrimidine) and 3 (chloromethyl). The pyrimidine ring exerts a strong anisotropic deshielding effect on the ortho protons (H-2' and H-6').[2]
-
H-2' (Singlet-like, ~8.55 ppm): This proton is "sandwiched" between the pyrimidine and the chloromethyl group. It is the most deshielded phenyl proton.
-
H-6' (Doublet/Multiplet, ~8.40 ppm): Ortho to the pyrimidine ring. Deshielded significantly.
-
H-4' (Doublet/Multiplet, ~7.50 ppm): Para to the pyrimidine. Less affected by anisotropy.[2]
-
H-5' (Pseudo-Triplet, ~7.45 ppm): Meta to both substituents.[1]
Zone C: The Reactive Handle (Chloromethyl)[1][3]
-
-CH₂-Cl (Singlet, 4.65 ppm): A sharp singlet integrating to 2H.[2]
-
Diagnostic Check: If this peak broadens or shifts to ~4.75 ppm (in CDCl₃), check for hydrolysis (Benzyl alcohol formation).[1]
| Proton | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| H-4, H-6 (Pyr) | 8.75 - 8.85 | Doublet (d) | 2H | Adj. to Nitrogen; characteristic pyrimidine shift.[2] |
| H-2' (Ph) | 8.50 - 8.60 | Singlet (t) | 1H | Ortho to Pyr & CH₂Cl; max deshielding.[2] |
| H-6' (Ph) | 8.35 - 8.45 | Doublet (d) | 1H | Ortho to Pyr; anisotropic effect.[2] |
| H-4', H-5' (Ph) | 7.40 - 7.55 | Multiplet (m) | 2H | Meta/Para region; overlaps with H-5 (Pyr). |
| H-5 (Pyr) | 7.20 - 7.30 | Triplet (t) | 1H | Shielded pyrimidine proton; often overlaps CHCl₃. |
| -CH₂-Cl | 4.60 - 4.70 | Singlet (s) | 2H | Benzylic methylene; diagnostic handle.[2] |
¹³C NMR Key Signals[2]
-
C-Cl (Aliphatic): ~45-46 ppm.[2]
-
C-2 (Pyrimidine): ~163-164 ppm (Quaternary, very weak intensity).
-
C-4/6 (Pyrimidine): ~157 ppm.[2]
Infrared (IR) Spectroscopy
Technique: FTIR (ATR or KBr pellet) Purpose: Rapid functional group verification.[1]
-
C-H Stretch (Aromatic): 3000–3100 cm⁻¹ (Weak).[1]
-
C=N / C=C Stretch: 1560–1580 cm⁻¹ (Strong, Pyrimidine/Phenyl skeletal vibrations).[1]
-
C-Cl Stretch: 680–750 cm⁻¹ (Strong).[2] This is often obscured in the fingerprint region but is a key differentiator from the alcohol impurity.
-
Absence of OH: Ensure no broad band exists at 3200–3500 cm⁻¹, which would indicate hydrolysis to the benzyl alcohol.[1]
Experimental Validation Workflow
To ensure the identity and purity of the compound, follow this logic flow.
Common Impurity Profile
The primary degradation pathway is hydrolysis of the chloromethyl group to a hydroxymethyl group (benzyl alcohol derivative) due to moisture.
| Feature | Target: Chloromethyl | Impurity: Hydroxymethyl (Alcohol) |
| MS (ESI+) | 205/207 (3:1 ratio) | 187 (M+H), No Cl pattern |
| ¹H NMR (CH₂) | ~4.65 ppm (Singlet) | ~4.75 ppm (Singlet) + Broad OH (~2.0-4.[1]0) |
| IR | No OH band | Broad OH stretch (3400 cm⁻¹) |
References
-
BenchChem. (2025).[2][3][4] An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from
-
ChemicalBook. (2025).[2][5] 2-Phenylpyridine NMR and Spectral Data. Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2024).[2] Benzyl Chloride Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [1]
-
Reich, H. J. (2024).[1][2] Bordwell pKa Table and NMR Chemical Shift Data. University of Wisconsin-Madison. Retrieved from [1]
Sources
The Pyrimidine Scaffold in Medicinal Chemistry: From Privileged Structures to Clinical Applications
[1][2]
Executive Summary
The pyrimidine heterocycle (1,3-diazine) represents one of the most "privileged scaffolds" in medicinal chemistry. Its ubiquity in biological systems—serving as the backbone for cytosine, thymine, and uracil—provides an inherent biocompatibility and a distinct ability to engage in Watson-Crick base pairing. Beyond its role in genetics, the pyrimidine ring is a versatile pharmacophore used to design antimetabolites, kinase inhibitors, and calcium channel blockers. This technical guide analyzes the mechanistic causality of pyrimidine derivatives in oncology and infectious disease, details a self-validating synthetic protocol for dihydropyrimidinones (DHPMs), and provides a forward-looking perspective on covalent inhibition strategies.
Part 1: The Privileged Scaffold – Chemical & Biological Rationale
The success of pyrimidine in drug discovery stems from its physicochemical properties, which allow for precise tuning of lipophilicity (LogP) and hydrogen bond donor/acceptor (HBD/HBA) profiles.
Electronic Architecture & Binding Modes
-
Hinge Binding in Kinases: The N1 and N3 atoms of the pyrimidine ring possess lone pairs capable of accepting hydrogen bonds. In kinase inhibitors (e.g., Imatinib, Dasatinib), the pyrimidine moiety often mimics the adenine ring of ATP, forming critical hydrogen bonds with the "hinge region" of the kinase active site [1].[1][2]
-
Pi-Deficient Character: The presence of two electronegative nitrogen atoms makes the ring
-deficient. This facilitates nucleophilic aromatic substitution ( ), a crucial reaction for diversifying the scaffold at the C2, C4, and C6 positions during lead optimization. -
Metabolic Stability: Unlike electron-rich heterocycles (e.g., furan), the pyrimidine ring is relatively resistant to oxidative metabolism by cytochrome P450 enzymes, improving the pharmacokinetic (PK) half-life of drug candidates.
Part 2: Oncology Applications – Mechanisms of Action[3]
Antimetabolites: The "Trojan Horse" Strategy
Pyrimidine antimetabolites function by mimicking natural nucleosides, leading to "lethal synthesis" or enzyme inhibition. The archetype of this class is 5-Fluorouracil (5-FU) .[3][4][5]
Mechanism of Action (MoA): 5-FU is a prodrug that requires intracellular activation. Its cytotoxicity is primarily driven by the inhibition of Thymidylate Synthase (TS) , the enzyme responsible for the de novo synthesis of thymidylate (dTMP), a precursor for DNA replication.
-
Activation: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[4]
-
Inhibition: FdUMP acts as a pseudosubstrate. It enters the active site of TS along with the cofactor 5,10-methylenetetrahydrofolate (CH2THF).[3]
-
Ternary Complex Formation: Unlike the natural substrate (dUMP), FdUMP forms a covalent, irreversible ternary complex with TS and the folate cofactor. The fluorine atom at C5 cannot be abstracted, stalling the enzymatic reaction and depleting the cell of dTMP (Thymineless Death) [2].
Visualization: 5-FU Activation & TS Inhibition Pathway[3]
Figure 1: The metabolic activation of 5-FU and the "lethal synthesis" mechanism leading to Thymidylate Synthase inhibition.[6]
Kinase Inhibitors: The ATP Bioisostere
In the context of targeted therapy, pyrimidine derivatives serve as scaffolds for Type I and Type II kinase inhibitors.
-
Case Study (Ibrutinib): A pyrazolo[3,4-d]pyrimidine derivative that covalently binds to Cysteine-481 in Bruton's Tyrosine Kinase (BTK). The pyrimidine core occupies the adenine-binding pocket, while the acrylamide "warhead" extends to react with the cysteine thiol [3].
Part 3: Comparative Analysis of Pyrimidine Therapeutics
The following table contrasts the pharmacological profiles of major pyrimidine-based drug classes.
| Drug Class | Representative Drug | Target Mechanism | Key Structural Feature | Indication |
| Antimetabolite | 5-Fluorouracil (5-FU) | Thymidylate Synthase (TS) Inhibition | C5-Fluorine substitution | Colorectal, Breast Cancer |
| Kinase Inhibitor | Imatinib | Bcr-Abl Tyrosine Kinase Inhibition | 2-aminopyrimidine (Hinge Binder) | CML (Leukemia) |
| Antiviral | Lamivudine (3TC) | Reverse Transcriptase Chain Termination | Cytosine analog (L-stereoisomer) | HIV, Hepatitis B |
| Statin | Rosuvastatin | HMG-CoA Reductase Inhibition | Pyrimidine core (Stacking interaction) | Hyperlipidemia |
| Ca-Channel Blocker | Nifedipine* | L-type Calcium Channel Blockade | Dihydropyrimidine (DHPM) scaffold | Hypertension |
*Note: While Nifedipine is a dihydropyridine, the structurally related dihydropyrimidinones (DHPMs) synthesized via the Biginelli reaction exhibit similar calcium channel blocking activity (See Section 4).
Part 4: Experimental Protocol – Synthesis of Dihydropyrimidinones (DHPMs)
The Biginelli Reaction is the gold-standard multicomponent reaction (MCR) for synthesizing functionalized dihydropyrimidinones, which are privileged scaffolds for calcium channel blockers and mitotic kinesin inhibitors.
Protocol Validity: This protocol utilizes a Lewis acid catalyst to improve yield and reaction time compared to the traditional HCl-catalyzed method, ensuring reproducibility in a modern medicinal chemistry lab [4].
General Procedure for One-Pot Synthesis
Objective: Synthesis of 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
Reagents:
-
Benzaldehyde (1.0 equiv, 10 mmol)
-
Ethyl acetoacetate (1.0 equiv, 10 mmol)
-
Urea (1.5 equiv, 15 mmol)
-
Catalyst:
(5 mol%) or (10 mol%) -
Solvent: Ethanol (Abs.)
Step-by-Step Methodology:
-
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine Benzaldehyde (1.06 g), Ethyl acetoacetate (1.30 g), and Urea (0.90 g).
-
Solvate: Add 15 mL of absolute ethanol.
-
Catalyze: Add the Lewis acid catalyst (
or equivalent). -
Reflux: Heat the reaction mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (Eluent: 30% Ethyl Acetate in Hexane). -
Precipitation: Cool the reaction mixture to room temperature. Pour the contents into 100 mL of crushed ice-water.
-
Filtration: Filter the resulting solid precipitate under vacuum using a Buchner funnel.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure DHPM crystals.
-
Validation: Confirm structure via
-NMR (look for the characteristic methine proton at the chiral center ~5.2-5.5 ppm) and Melting Point.
Synthetic Workflow Diagram
Figure 2: The Biginelli Multicomponent Reaction workflow for DHPM synthesis.
Part 5: Future Directions & Covalent Inhibition
The future of pyrimidine chemistry lies in Targeted Covalent Inhibitors (TCIs) . By appending electrophilic "warheads" (e.g., acrylamides) to the C4 or C6 position of the pyrimidine ring, medicinal chemists can design drugs that form permanent bonds with specific cysteine residues in the target protein. This approach, exemplified by Osimertinib (EGFR inhibitor), overcomes drug resistance caused by high ATP affinity in mutated kinases [5].
Furthermore, PROTACs (Proteolysis Targeting Chimeras) are increasingly utilizing pyrimidine-based ligands to recruit E3 ligases (like Cereblon), exploiting the scaffold's ability to bind diverse protein interfaces.
References
-
Identify of Pyrimidine-Based Lead Compounds for Understudied Kinases. Journal of Medicinal Chemistry. (2021). Retrieved from
-
5-Fluorouracil: Mechanisms of Action and Clinical Strategies. Nature Reviews Cancer. (2003). Retrieved from
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. (2020). Retrieved from
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molbank. (2021). Retrieved from
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Molecules. (2025). Retrieved from
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 4. droracle.ai [droracle.ai]
- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: Biological Activity & Therapeutic Potential of Substituted Pyrimidine Compounds
Executive Summary
The pyrimidine scaffold (1,3-diazine) represents one of the most privileged structures in medicinal chemistry. As the structural backbone of DNA and RNA bases (cytosine, thymine, and uracil), pyrimidine derivatives exhibit intrinsic biological compatibility. However, it is the strategic substitution at the C2, C4, C5, and C6 positions that unlocks their potent pharmacological activities.
This technical guide analyzes the structure-activity relationships (SAR) of substituted pyrimidines, focusing on their dual roles as kinase inhibitors (ATP bioisosteres) and antimetabolites in oncology and infectious disease. It provides actionable experimental protocols for synthesis and biological evaluation, grounded in recent FDA approvals and field-proven methodologies.
Structural Foundations & SAR Logic
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack at positions 2, 4, and 6, while position 5 is amenable to electrophilic substitution. This reactivity profile dictates the synthetic strategies used to generate libraries for drug screening.
Critical Substitution Zones
| Position | Chemical Characteristic | Biological Implication |
| C2 | Nucleophilic susceptibility | Ideal for introducing amine linkers (e.g., in CDK inhibitors) to improve solubility and hydrogen bonding. |
| C4 | High reactivity | Key site for bulky hydrophobic groups that fit into the ATP-binding pocket of kinases (e.g., EGFR inhibitors). |
| C5 | Electrophilic susceptibility | "Gatekeeper" position; halogenation (F, Cl) here often blocks metabolic degradation and enhances lipophilicity. |
| C6 | Steric control | Substituents here can force the molecule into specific conformations, locking it into the active site of the target enzyme. |
Expert Insight: In kinase inhibitor design, the N1 and N3 atoms often serve as hydrogen bond acceptors, mimicking the adenine ring of ATP to bind to the hinge region of the kinase domain [1].
Therapeutic Mechanisms: Oncology & Infectious Disease[1][2]
Mechanism A: Thymidylate Synthase (TS) Inhibition
Classic pyrimidine antimetabolites, such as 5-Fluorouracil (5-FU), function as "suicide inhibitors." They are converted intracellularly into active metabolites (e.g., FdUMP) which form a stable ternary complex with Thymidylate Synthase and the folate cofactor, effectively shutting down DNA synthesis.
Mechanism B: Kinase Inhibition (ATP Competition)
Modern substituted pyrimidines (e.g., Ibrutinib, Lapatinib) act as ATP competitive inhibitors. By occupying the ATP-binding pocket of receptor tyrosine kinases (RTKs) or cytoplasmic kinases, they prevent the phosphorylation of downstream signaling proteins, arresting tumor growth.
Visualization: Pyrimidine Antimetabolite Pathway
The following diagram illustrates the lethal synthesis pathway of 5-FU, a cornerstone pyrimidine mechanism.
Figure 1: Mechanism of action for pyrimidine antimetabolites showing the blockade of dTMP synthesis via Thymidylate Synthase inhibition.
Experimental Protocols
To ensure reproducibility and data integrity, the following protocols utilize self-validating control steps.
Synthesis: The Modified Pinner Condensation
This method is preferred for generating diverse 2,4,6-trisubstituted pyrimidines due to its high yield and operational simplicity [2].
Reagents:
-
Amidine Hydrochloride (1.0 eq)
- -Keto Ester or 1,3-Diketone (1.0 eq)
-
Sodium Ethoxide (NaOEt) or Potassium Carbonate (
) -
Ethanol (Absolute)
Step-by-Step Workflow:
-
Activation: Dissolve Amidine HCl (e.g., benzamidine) in absolute ethanol. Add base (NaOEt, 1.2 eq) and stir at Room Temperature (RT) for 15 min to liberate the free amidine base.
-
Condensation: Dropwise add the
-keto ester (e.g., ethyl acetoacetate) to the mixture. -
Cyclization: Reflux the mixture at 78-80°C for 6–12 hours.
-
Validation Point: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). Look for the disappearance of the starting amidine spot.
-
-
Isolation: Cool the reaction mixture to RT. Pour onto crushed ice/water (100 mL).
-
Purification: The solid precipitate is filtered, washed with cold water, and recrystallized from Ethanol/DMF.
-
Characterization: Verify structure via
-NMR (look for the pyrimidine proton singlet around 7.0-9.0 ppm).
-
Bioassay: MTT Cytotoxicity Screen
This colorimetric assay measures cellular metabolic activity as an indicator of viability.
Materials:
-
Cancer Cell Lines (e.g., MCF-7, Hela)
-
MTT Reagent (5 mg/mL in PBS)
-
DMSO (Solubilizing agent)
Protocol:
-
Seeding: Plate cells at a density of
cells/well in 96-well plates. Incubate for 24h at 37°C ( ). -
Treatment: Add the synthesized pyrimidine derivative at serial dilutions (e.g., 0.1, 1, 10, 50, 100
).-
Control: Include DMSO vehicle control (<0.5% v/v) and a positive control (e.g., Doxorubicin).
-
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 20
of MTT reagent to each well. Incubate for 4 hours. -
Solubilization: Carefully remove media and add 150
DMSO to dissolve purple formazan crystals. -
Quantification: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate
using non-linear regression analysis.
Visualization: Experimental Workflow
The following diagram outlines the logical flow from synthesis to lead optimization.
Figure 2: Iterative workflow for the development and testing of bioactive pyrimidine derivatives.
Quantitative Data Summary: Comparative Potency
The table below aggregates potency data from recent studies on pyrimidine-based kinase inhibitors, highlighting the impact of C4-substitution [3][4].
| Compound Class | Target Kinase | R-Substituent (C4) | IC50 ( | Clinical Relevance |
| Pyrazolo[3,4-d]pyrimidine | EGFR | Aniline | 0.054 | Potent antiproliferative |
| Pyrido[2,3-d]pyrimidine | PIM-1 | Morpholine | 2.53 | Leukemia treatment potential |
| 2,4-Diaminopyrimidine | DHFR | Trimethoxybenzyl | 0.01 (approx) | Antibacterial (Trimethoprim) |
| Fused Pyrimidine | PI3K | Aryl Sulfonamide | 0.135 | Breast cancer targeting |
References
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: NIH / PubMed Central Link:[Link]
-
Synthesis of Densely Substituted Pyrimidine Derivatives. Source: Organic Chemistry Portal Link:[Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Source: Royal Society of Chemistry (RSC) Link:[Link]
-
FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Source: PubMed Link:[Link]
Technical Guide: 2-[3-(chloromethyl)phenyl]pyrimidine in Kinase Inhibitor Design
This guide serves as an advanced technical resource for the utilization of 2-[3-(chloromethyl)phenyl]pyrimidine (and its functional derivatives) in the synthesis of kinase inhibitors. It addresses the synthetic utility, reactivity profile, and pharmacophore integration of this privileged scaffold.
Executive Summary: The "Hinge-to-Tail" Scaffold
2-[3-(chloromethyl)phenyl]pyrimidine represents a high-value "privileged structure" in medicinal chemistry. It serves as a bifunctional molecular chassis:
-
The Pyrimidine "Head": Acts as a hydrogen-bonding motif targeting the ATP-binding hinge region of protein kinases.
-
The Chloromethyl "Handle": A highly reactive benzylic electrophile located at the meta position, enabling the rapid attachment of solubilizing "tails" (e.g., morpholines, piperazines) or covalent warheads via nucleophilic substitution (
).
This intermediate is structurally homologous to the core scaffolds found in Bcr-Abl inhibitors (e.g., Imatinib analogs) and Aurora Kinase inhibitors , facilitating the transition from hit-to-lead optimization.
Chemical Architecture & Reactivity Profile
Structural Analysis
The molecule consists of a pyrimidine ring attached to a phenyl ring. The critical feature is the chloromethyl group (-CH₂Cl) .
-
Electronic Character: The pyrimidine ring is electron-deficient. When attached to the phenyl ring, it exerts an inductive effect, but the reactivity of the chloromethyl group is primarily driven by the stability of the benzylic transition state.
-
Reactivity: The benzylic chloride is an excellent leaving group. It undergoes facile
reactions with amines, thiols, and alkoxides.
Pharmacophore Mapping
In the context of Type I and Type II kinase inhibitors:
-
Hinge Binder: The pyrimidine nitrogens accept H-bonds from the backbone NH of the kinase hinge region (e.g., Met, Glu residues).
-
Spacer: The phenyl ring orients the substituent towards the solvent-exposed region.
-
Solvent Front: The chloromethyl group is the attachment point for polar moieties that interact with the solvent front, improving oral bioavailability.
Visualization: Pharmacophore Integration
The following diagram illustrates how this precursor bridges the gap between the ATP pocket and the solvent interface.
Caption: Pharmacophore mapping showing the precursor's role in linking the hinge-binding motif to the solvent-exposed tail.
Synthetic Protocols
Synthesis of the Precursor
The synthesis typically proceeds via a Suzuki-Miyaura coupling followed by chlorination.
Step 1: Suzuki Coupling
-
Reagents: 2-Chloropyrimidine + 3-(Hydroxymethyl)phenylboronic acid.
-
Catalyst:
or . -
Conditions:
(aq), DME/Ethanol, reflux, 12h. -
Yield: Typically 70-85%.
Step 2: Chlorination (The Activation)
-
Reagents: Thionyl chloride (
) or Methanesulfonyl chloride ( ) followed by LiCl. -
Solvent: Dichloromethane (DCM) or Chloroform.
-
Mechanism: Conversion of the benzyl alcohol to the alkyl chloride.
Protocol: Derivatization with Amines (The "Tail" Attachment)
This is the critical step for generating library diversity for SAR (Structure-Activity Relationship) studies.
Objective: Synthesize a library of kinase inhibitors by displacing the chloride with secondary amines.
Materials:
-
Precursor: 2-[3-(chloromethyl)phenyl]pyrimidine (1.0 eq)[1]
-
Nucleophile: N-methylpiperazine (or morpholine/pyrrolidine) (1.2 eq)
-
Base:
or DIPEA (2.0 eq) -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of 2-[3-(chloromethyl)phenyl]pyrimidine in 5 mL of anhydrous MeCN.
-
Addition: Add 2.0 mmol of anhydrous
(powdered) to the solution. -
Nucleophilic Attack: Dropwise add 1.2 mmol of N-methylpiperazine.
-
Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
-
Checkpoint: The starting material (benzyl chloride) is UV active and will disappear; the product is more polar.
-
-
Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Silica gel, gradient 0-10% MeOH in DCM).
Data Summary: Typical Yields for Amine Substitutions
| Nucleophile (Amine) | Product Type | Reaction Time | Typical Yield |
| N-Methylpiperazine | Solubility Enhancer | 4h @ 60°C | 88% |
| Morpholine | H-Bond Acceptor | 5h @ 60°C | 92% |
| Piperidine | Hydrophobic Tail | 4h @ 60°C | 85% |
| Dimethylamine | Small Polar Group | 2h @ RT | 95% |
Case Study: Aurora Kinase & Bcr-Abl Analogs
This scaffold is instrumental in synthesizing inhibitors that target Aurora A (oncogenic driver in various leukemias) and Bcr-Abl (CML target).
Mechanism of Action Integration
In the development of Aurora A inhibitors (e.g., similar to Alisertib or CD532 analogs), the pyrimidine ring occupies the adenine pocket. The phenyl group extends past the "gatekeeper" residue. The chloromethyl-derived tail interacts with acidic residues (e.g., Asp/Glu) at the pocket entrance, forming salt bridges that lock the kinase in an inactive conformation (DFG-out).
Workflow Visualization
The following flow chart details the logical progression from the raw precursor to a biologically active hit.
Caption: Decision tree for derivatizing the chloromethyl scaffold based on medicinal chemistry requirements.
Safety & Handling (Critical)
The chloromethyl moiety renders this molecule an alkylating agent .
-
Hazard: Potential genotoxin. It can alkylate DNA bases (guanine).
-
Lachrymator: Benzyl chlorides are potent eye and respiratory irritants.
-
Protocol:
-
Handle only in a functioning fume hood.
-
Double-glove (Nitrile) is mandatory.
-
Quench all glassware and waste with 10% NaOH or ammonia solution to destroy residual alkylating potential before disposal.
-
References
-
BenchChem. (2025).[2] An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from
-
National Institutes of Health (NIH). (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. Retrieved from [Link]
Sources
Understanding the SN2 reaction mechanism for 2-(chloromethyl)pyrimidine.
[1][2][3]
Executive Summary
2-(Chloromethyl)pyrimidine is a high-value heterocyclic building block in drug discovery, serving as a critical intermediate for introducing the pyrimidine pharmacophore into antiviral and antineoplastic agents.[1][2][3] Its utility is driven by the enhanced electrophilicity of the chloromethyl group, activated by the electron-deficient pyrimidine ring.[1] However, this same activation creates a "Stability Paradox": the molecule is highly potent toward external nucleophiles but equally prone to rapid self-destruction via intermolecular quaternization when stored as a free base.[2]
This guide provides a mechanistic analysis of the SN2 substitution of 2-(chloromethyl)pyrimidine, offering an optimized "in-situ neutralization" protocol that maximizes yield while mitigating decomposition.[2]
Part 1: Mechanistic Analysis & Electronic Activation
The Hetero-Benzylic Activation Effect
Unlike standard alkyl halides, 2-(chloromethyl)pyrimidine possesses a unique electronic profile.[2] The pyrimidine ring contains two nitrogen atoms at the 1- and 3-positions. These atoms exert a strong inductive electron-withdrawing effect (-I) on the attached chloromethyl group.[2]
-
LUMO Lowering: The electron-deficient ring lowers the energy of the
antibonding orbital, making it more accessible to the Highest Occupied Molecular Orbital (HOMO) of the incoming nucleophile. -
Transition State Stabilization: In the SN2 transition state, the developing negative charge on the chlorine and the partial positive charge on the carbon are stabilized by the pi-deficient ring system, effectively lowering the activation energy (
).
The SN2 Reaction Coordinate
The reaction follows second-order kinetics (
[2]
Part 2: The Stability Paradox & Self-Alkylation
The primary challenge in working with 2-(chloromethyl)pyrimidine is its instability as a free base.[2]
The Degradation Mechanism
In its neutral form, the pyrimidine ring nitrogens are nucleophilic enough to attack the highly electrophilic chloromethyl group of a neighboring molecule. This intermolecular SN2 reaction leads to the formation of insoluble quaternary ammonium salts (dimers or polymers), rendering the material useless.[2]
The Solution: The compound is commercially supplied and stored as the hydrochloride salt . Protonation of the ring nitrogens (
Part 3: Optimized Experimental Protocol
To navigate the stability paradox, we employ an In-Situ Neutralization Strategy . The free base is liberated only in the presence of the target nucleophile, ensuring that the desired intermolecular reaction outcompetes self-alkylation.
Reagent Selection Matrix
| Component | Recommendation | Rationale |
| Solvent | DMF, DMAc, or MeCN | Polar aprotic solvents solvate the cation of the base, leaving the nucleophile "naked" and more reactive.[2] |
| Base | DIPEA (Hünig's Base) or K₂CO₃ | Must be strong enough to neutralize the HCl salt but non-nucleophilic to avoid competing substitution.[2] |
| Temperature | 0°C | Start cold to control the exotherm of neutralization; heat only if kinetics are sluggish.[2] |
| Stoichiometry | 1.0 eq Substrate : 2.2 eq Base | Extra base is required: 1 eq to neutralize the HCl salt, 1+ eq to scavenge the HCl produced in the SN2 reaction. |
Step-by-Step Protocol: Amination of 2-(Chloromethyl)pyrimidine
Objective: Synthesis of N-((pyrimidin-2-yl)methyl)amine derivatives.
-
Preparation of Nucleophile Solution:
-
Controlled Addition (The Critical Step):
-
Cool the solution to 0°C.
-
Add 2-(chloromethyl)pyrimidine hydrochloride (1.0 equiv) portion-wise as a solid.[2]
-
Causality: Adding the solid salt to the base/nucleophile mixture ensures that as soon as the free base is generated, it is immediately surrounded by the target nucleophile, minimizing the statistical probability of self-encounter.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.
-
Monitor via TLC (or LC-MS).[1][2][5] The starting material (salt) is very polar; the product will typically be less polar.
-
Optimization: If conversion is <50% after 2 hours, heat to 50°C. Avoid exceeding 80°C to prevent thermal decomposition.[2]
-
-
Workup & Isolation:
Part 4: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Polymer Formation | Free base existed too long without nucleophile.[2] | Switch to "Reverse Addition": Add base slowly to a mixture of Nucleophile + Substrate Salt.[2] |
| No Reaction | Substrate remains as HCl salt.[2] | The base used is too weak or insoluble.[2] Switch from K₂CO₃ to Cs₂CO₃ or organic base (DIPEA/TEA).[2] |
| Hydrolysis Product (Alcohol) | Wet solvent.[2] | Use anhydrous DMF/MeCN.[2] The chloromethyl group is highly susceptible to hydrolysis by trace water.[2] |
Workflow Visualization
References
-
BenchChem. (2025).[1][2][5][3][6][7][8] An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from [2]
-
Organic Syntheses. (1963).[2] 2-Chloropyrimidine.[1][2][5][3][6][8][9][10][11][12] Org. Synth. 1963, 43, 336.[2] Retrieved from [2]
-
Cayman Chemical. (2024).[2] 2-(chloromethyl)-Pyrimidine (hydrochloride) Product Information. Retrieved from [2]
-
National Institutes of Health (NIH). (2010).[2] Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. PMC. Retrieved from [2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. zenodo.org [zenodo.org]
- 11. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 12. researchgate.net [researchgate.net]
Solubility of 2-[3-(chloromethyl)phenyl]pyrimidine in common organic solvents.
An In-Depth Technical Guide to the Solubility & Handling of 2-[3-(chloromethyl)phenyl]pyrimidine
Part 1: Executive Summary & Physicochemical Profile
Compound Identity:
-
Common Role: Electrophilic building block for kinase inhibitor synthesis (e.g., Masitinib analogs, bi-aryl pharmacophores).
The Core Challenge: The solubility profile of 2-[3-(chloromethyl)phenyl]pyrimidine is governed by a tension between its lipophilic bi-aryl core and its reactive electrophilic tail (the chloromethyl group). While the pyrimidine ring promotes solubility in polar aprotic media, the benzylic chloride moiety introduces a critical stability constraint: solvolysis .
Researchers often mistakenly treat this compound as a static solid. In reality, it is a kinetic electrophile . Dissolving it in nucleophilic solvents (like methanol or water) initiates a degradation timer. This guide defines not just where it dissolves, but where it survives.
Part 2: Solubility Landscape & Solvent Compatibility
The following data categorizes solvents by their thermodynamic affinity (Solubility) and chemical compatibility (Stability).
Table 1: Solubility & Stability Matrix
| Solvent Class | Representative Solvents | Solubility Potential | Stability Risk | Application Context |
| Polar Aprotic | DMF, DMSO, NMP | Excellent (>100 mg/mL) | Low | Ideal for nucleophilic substitution reactions ( |
| Chlorinated | DCM, Chloroform | High (>50 mg/mL) | Negligible | Best for extraction, transport, and non-reactive storage. |
| Ethers | THF, 1,4-Dioxane | Good (20–50 mg/mL) | Low | Good for reactions involving metal-hydrides or coupling. |
| Esters | Ethyl Acetate | Moderate | Low | Useful for work-up; often used in silica chromatography. |
| Alcohols | Methanol, Ethanol | Moderate to High | HIGH (Critical) | Avoid for storage. Risk of solvolysis to benzyl ether. |
| Alkanes | Hexane, Heptane | Poor (<1 mg/mL) | Negligible | Used as anti-solvents for precipitation/crystallization. |
| Water | Water | Insoluble | HIGH | Hydrolysis to benzyl alcohol occurs rapidly, especially at pH >7. |
Technical Insight: The high solubility in DCM and Chloroform is driven by
stacking interactions between the solvent and the electron-deficient pyrimidine ring. Conversely, while alcohols dissolve the compound well, the lone pairs on the oxygen act as weak nucleophiles. In the presence of even trace base or heat, the chloromethyl group undergoes solvolysis, converting your starting material into the methoxy-ether impurity.
Part 3: Visualization of Logic & Reactivity
Diagram 1: Solvent Selection Decision Tree
This flowchart guides the researcher through solvent selection based on the intended downstream application.
Figure 1: Decision matrix for solvent selection. Note the specific warning against alcohols for storage.
Part 4: Experimental Protocols
Protocol A: Gravimetric Solubility Determination (Self-Validating)
Use this protocol to determine exact solubility limits for your specific batch, as impurity profiles can alter saturation points.
Materials:
-
20 mL Scintillation Vials (Pre-weighed).
-
0.45 µm PTFE Syringe Filters (Nylon filters may react with benzylic chlorides).
-
Target Solvent (Anhydrous).
Workflow:
-
Saturation: Add 100 mg of solute to 1 mL of solvent. Vortex for 10 minutes at ambient temperature (
).-
Check: If fully dissolved, add another 50 mg until visible solid remains (suspension).
-
-
Equilibration: Agitate the suspension for 2 hours. Allow to stand for 30 minutes to settle.
-
Filtration: Draw the supernatant into a syringe and filter through the PTFE membrane into the pre-weighed vial.
-
Validation: Ensure the filtrate is perfectly clear. Cloudiness indicates filter failure or post-filtration precipitation.
-
-
Evaporation: Evaporate solvent under a stream of nitrogen (mild heat,
) or high vacuum.-
Caution: Do not use rotary evaporation at high heat (
) for prolonged periods to avoid thermal degradation.
-
-
Quantification: Weigh the vial.
-
Calculation:
-
Protocol B: Handling Reactivity (The "Quench" Test)
Before scaling up a reaction in an alcoholic solvent, perform this stability check.
-
Dissolve 5 mg of compound in 1 mL of Methanol-d4 (deuterated methanol).
-
Run a
-NMR immediately ( ). Focus on the benzylic methylene peak ( ppm). -
Heat the tube to
for 1 hour. -
Run a second
-NMR. -
Analysis: Look for the emergence of a methoxy-methyl peak (
ppm) and a shift in the benzylic protons. If conversion is observed, Methanol is forbidden for your process.
Part 5: Stability & Degradation Mechanism
Understanding the failure mode is critical for drug development. The chloromethyl group is a "hot" electrophile.
Figure 2: Degradation pathways. Moisture control is mandatory; use anhydrous solvents for storage.
References
-
Chemical Identity & Specifications: Pyrimidine, 2-[3-(chloromethyl)phenyl]- Product Specification. Parchem Fine & Specialty Chemicals. Link
-
Reactivity of Chloromethyl Pyrimidines: Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. National Institutes of Health (NIH). Link
-
General Solubility of Pyrimidine Derivatives: Solubility of pyrimidine derivatives in different organic solvents. World Scientific News. Link
-
Nucleophilic Substitution Methodology: Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Journal of Organic Chemistry (ACS). Link
-
Safety & Handling (Analogous Benzyl Chlorides): Benzyl Chloride - Safety Data Sheet. PubChem. Link
Sources
Technical Guide: Storage, Stability, and Handling of 2-(Chloromethyl)pyrimidine Hydrochloride
[1]
Executive Summary
2-(Chloromethyl)pyrimidine hydrochloride (CAS: 936643-80-0) is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors and other bioactive pyrimidine derivatives.[1][2][3][4][5][6] Its utility stems from the high reactivity of the chloromethyl group, which serves as an excellent electrophile for nucleophilic substitution.
However, this same reactivity dictates its instability. The compound is prone to rapid hydrolysis (forming the alcohol) and self-alkylation (polymerization) if mishandled. This guide provides a scientifically grounded protocol for maintaining the integrity of this reagent, ensuring both personnel safety and experimental reproducibility.
Part 1: Physicochemical Profile & Stability Logic
To handle this compound effectively, one must understand the chemical logic governing its degradation. The chloromethyl moiety is a "soft" electrophile, highly susceptible to attack by "hard" nucleophiles like water (hydrolysis) or "soft" nucleophiles like thiols or amines (intended reaction).
Table 1: Physicochemical Specifications
| Property | Specification | Critical Note |
| CAS Number | 936643-80-0 | Verify against CAS 4377-33-7 (Free base) to ensure salt form. |
| Molecular Formula | C₅H₅ClN₂[1][2][3][5][6] · HCl | The HCl salt stabilizes the basic pyrimidine nitrogen. |
| Molecular Weight | 165.02 g/mol | Use this value for stoichiometry, not the free base MW. |
| Appearance | White to off-white crystalline solid | Yellowing or stickiness indicates hydrolysis/degradation. |
| Solubility | DMSO, DMF, Ethanol | Reacts slowly with protic solvents (MeOH, EtOH) over time. |
| Reactivity Class | Alkylating Agent / Electrophile | Vesicant-like hazards. Irreversible binding to DNA/Proteins. |
The Mechanism of Degradation
The primary threat to shelf-life is moisture. Upon exposure to atmospheric humidity, the hydrochloride salt acts as a hygroscopic agent, pulling water into the lattice. This triggers a hydrolysis cascade:
-
Solvation: Water dissolves the surface layer.
-
Nucleophilic Attack: Water attacks the methylene carbon, displacing chloride.
-
Product Formation: 2-(Hydroxymethyl)pyrimidine is formed, releasing more HCl, which further catalyzes degradation and attracts more moisture.
Figure 1: The moisture-induced degradation pathway. The release of HCl creates a self-accelerating cycle of moisture absorption and hydrolysis.
Part 2: Storage & Handling Protocol[7]
Storage Directives
-
Temperature: Store at -20°C (-4°F) . Lower temperatures reduce the kinetic rate of hydrolysis and dimerization.
-
Atmosphere: inert gas overlay (Argon or Nitrogen) is mandatory .
-
Container: Amber glass vials with Teflon-lined screw caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands over the cap.
-
Desiccation: Store the primary container inside a secondary jar containing active desiccant (e.g., Drierite or silica gel) to create a micro-environment of <10% humidity.
Handling Workflow (The "Warm-Up" Rule)
The most common error occurs during the transition from freezer to bench. Opening a cold vial condenses atmospheric water immediately onto the solid.
Protocol:
-
Remove vial from -20°C storage.
-
Place in a desiccator and allow to warm to room temperature (approx. 30-45 mins). Do not open while cold.
-
Transfer to a fume hood or glovebox.
-
Weigh quickly. If using a fume hood, blanket the open vial with a gentle stream of Argon during weighing.
-
Reseal immediately with fresh inert gas.
Solubilization & Reaction
-
Solvent Choice: Anhydrous DMF or DMSO are preferred. If using alcohols (Ethanol), prepare the solution immediately before use, as slow solvolysis (formation of the ethyl ether) will occur.
-
Base Neutralization: The reagent is an HCl salt. You must add at least 1 equivalent of base (e.g., Triethylamine, DIPEA, or K₂CO₃) to liberate the reactive free base in situ.
-
Note: Do not premix with base and store; the free base is unstable and will dimerize.
-
Part 3: Quality Control & Self-Validation
Before committing this reagent to a critical synthesis, validate its purity using these checkpoints.
Visual Inspection (Pass/Fail)
-
Pass: Free-flowing white crystals/powder.
-
Fail: Clumped aggregates, yellow discoloration, or liquid residue (deliquescence).
Analytical Validation (NMR)
Run a ¹H NMR in DMSO-d₆.
-
Active Reagent (Chloromethyl): Look for the CH₂ singlet around δ 4.80 - 4.90 ppm .
-
Impurity (Hydroxymethyl): A shift of the methylene signal to δ 4.50 - 4.60 ppm (often broader) indicates hydrolysis.
-
Impurity (Ethyl Ether): If stored in ethanol, a quartet around δ 3.5 ppm indicates solvolysis.
Figure 2: Self-validating decision tree for reagent assessment prior to use.
Part 4: Safety & Emergency Procedures
Hazard Classification: Skin Corrosive (1B), Serious Eye Damage (1), Acute Toxicity (Oral). Special Note: As an alkylating agent, it mimics nitrogen mustards in mechanism. Treat exposure as a potential DNA-damaging event.
-
Engineering Controls: Always handle in a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Spill Cleanup:
-
Do not just wipe with water (generates HCl fumes).
-
Cover spill with a mixture of sand and soda ash (sodium carbonate) to neutralize acidity.
-
Collect in a sealed waste container labeled "Corrosive/Toxic Organic Solid."
-
-
Decontamination: Clean surfaces with a dilute solution of 5% Sodium Thiosulfate to quench any remaining alkylating potential, followed by soap and water.
References
Methodological & Application
Detailed protocol for nucleophilic substitution on 2-[3-(chloromethyl)phenyl]pyrimidine.
Executive Summary & Reactivity Profile
This technical guide details the protocol for functionalizing 2-[3-(chloromethyl)phenyl]pyrimidine via nucleophilic substitution. This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., Imatinib analogs) and other bioactive heterocycles.
The Electrophile: The substrate features a chloromethyl group at the meta position of a phenyl ring attached to a pyrimidine moiety.
-
Benzylic Reactivity: The carbon-chlorine bond is activated by the aromatic system, facilitating
mechanisms. -
Electronic Influence: The pyrimidine ring is electron-deficient (
-deficient). Through the phenyl linker, it exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the benzylic carbon compared to simple benzyl chloride. -
Chemist's Note: While highly reactive, this compound is prone to hydrolysis and polymerization if stored improperly. The hydrochloride salt form (if used) requires neutralization in situ to release the free base for reaction [1].
Chemical Safety & Handling
Hazard Class: Alkylating Agent / Lachrymator. Signal Word: WARNING
| Hazard Code | Description | Precaution |
| H315 | Causes skin irritation | Wear nitrile gloves (double gloving recommended). |
| H319 | Causes serious eye irritation | Use chemical splash goggles. |
| H335 | May cause respiratory irritation | Mandatory: Handle only inside a fume hood. |
Reference: Sigma-Aldrich SDS [2]
Standard Operating Procedure (SOP)
Objective
To displace the chloride leaving group with a nucleophile (amine, thiol, or alkoxide) to generate the functionalized product with >90% conversion.
Reagents & Materials
-
Substrate: 2-[3-(chloromethyl)phenyl]pyrimidine (1.0 equiv).
-
Nucleophile: Primary/Secondary Amine (1.1–1.5 equiv).
-
Base: Potassium Carbonate (
, anhydrous, 2.0 equiv) OR DIPEA (2.5 equiv). -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).
-
Catalyst (Optional): Sodium Iodide (NaI, 0.1 equiv) – Finkelstein activation.
Experimental Workflow
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (
). -
Solvation: Dissolve 2-[3-(chloromethyl)phenyl]pyrimidine (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M concentration).
-
Note: If using the HCl salt of the substrate, add 1.0 equiv of DIPEA and stir for 5 mins before adding the nucleophile.
-
-
Activation (Optional): Add NaI (0.1 mmol). Stir for 10 minutes. The solution may turn slightly yellow due to transient benzyl iodide formation, which is a better electrophile (
is a better leaving group than ). -
Nucleophile Addition: Add the amine nucleophile (1.2 mmol).
-
Base Addition: Add anhydrous
(2.0 mmol).-
Why
? It acts as an HCl scavenger and prevents protonation of the nucleophile without being strong enough to cause elimination (styrene formation) [1].
-
-
Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.
-
Workup:
-
Cool to room temperature.[1]
-
Filter off solid inorganic salts (
, ). -
Concentrate the filtrate in vacuo.
-
Redissolve residue in EtOAc, wash with water (
) and Brine ( ). -
Dry over
, filter, and concentrate.
-
Mechanistic Visualization
The following diagram illustrates the
Figure 1: Catalytic cycle showing Iodide activation of the benzylic chloride, facilitating faster nucleophilic attack.
Optimization & Troubleshooting Guide
Common issues encountered with this scaffold and their remediations.
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor nucleophilicity or steric hindrance. | 1. Switch solvent to DMF or DMSO (increases reaction rate).2. Add 10 mol% NaI or TBAI (Tetrabutylammonium iodide).3. Increase temp to 80°C. |
| Hydrolysis Product (Benzyl alcohol) | Wet solvent or atmospheric moisture. | 1. Use anhydrous solvents (stored over sieves).2. Ensure |
| Elimination Product (Styrene derivative) | Base is too strong/bulky (e.g., t-BuOK). | 1. Switch to milder base ( |
| Dialkylation (If using primary amine) | Amine is too reactive. | 1. Use excess amine (2-3 equiv) to statistically favor mono-alkylation.2. Add substrate dropwise to the amine solution. |
Solvent Selection Matrix
-
Acetonitrile (MeCN): Best for workup (easy removal). Moderate rate.
-
DMF/DMSO: Highest reaction rates (polar aprotic). Harder to remove (requires aqueous wash).
-
THF: Good for solubility, but slower reaction rates than DMF.
-
Water: Possible for specific amines, but high risk of hydrolysis [3].
Workup & Purification Workflow
Figure 2: Logical decision tree for the isolation and purification of the substituted pyrimidine.
References
-
National Institutes of Health (NIH). (2017). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines. PMC. Available at: [Link]
Sources
Step-by-step synthesis of pyrimidine-based kinase inhibitors.
Application Note: Strategic Synthesis of 2,4-Diaminopyrimidine Scaffolds for Kinase Inhibition
Introduction: The Privileged Scaffold
In the landscape of kinase inhibitor discovery, the 2,4-diaminopyrimidine core is a "privileged structure." It serves as a potent ATP-competitive scaffold, where the pyrimidine nitrogen atoms and the C2-amino group often form critical hydrogen bonds with the kinase "hinge" region (e.g., Palbociclib, Ceritinib).
This guide details a robust, regioselective synthetic route to access this scaffold. Unlike generic protocols, this workflow addresses the primary challenge in pyrimidine chemistry: controlling regioselectivity between the C2 and C4 positions.
The Core Strategy: We utilize the intrinsic electronic bias of the pyrimidine ring to perform a sequential functionalization:
-
Step 1 (C4): Nucleophilic Aromatic Substitution (
) – Kinetically favored. -
Step 2 (C2): Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) – Required for deactivated substrates.
Retrosynthetic Analysis & Regioselectivity
To synthesize an N2,N4-disubstituted pyrimidine, one must understand the electronic differentiation of the 2,4-dichloropyrimidine starting material.
-
The C4 Position: The carbon at position 4 is significantly more electrophilic. DFT calculations confirm a higher LUMO coefficient at C4 compared to C2. Furthermore, the Meisenheimer intermediate formed by attack at C4 is stabilized by the para-nitrogen (N1), whereas attack at C2 is less stabilized.
-
The C2 Position: Once an electron-donating amine is installed at C4, the pyrimidine ring becomes electron-rich (deactivated). Consequently, a standard
at C2 becomes sluggish and prone to side reactions. Therefore, we switch to Pd-catalyzed amination for the second step.
Figure 1: Retrosynthetic logic exploiting the electronic bias of the pyrimidine ring. C4 is functionalized first via intrinsic reactivity; C2 is functionalized second via catalysis.
Detailed Experimental Protocols
Protocol A: C4-Regioselective Amination ( )
Objective: Install the "Tail" moiety (Solvent exposed/Ribose pocket binder) at C4.
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Amine A (Nucleophile, e.g., N-methylpiperazine) (1.05 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: Isopropyl Alcohol (IPA) or n-Butanol.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloropyrimidine (10 mmol) in IPA (50 mL).
-
Cooling (Critical): Cool the solution to 0°C using an ice bath. Why? Low temperature maximizes kinetic control, ensuring the nucleophile attacks the most electrophilic C4 position exclusively, minimizing C2/C4 bis-substitution.
-
Addition: Add DIPEA followed by the dropwise addition of Amine A.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir.
-
Monitoring: Check TLC/LCMS after 1 hour. If starting material remains, heat gently to 40-50°C. Avoid reflux to prevent C2 substitution.
-
-
Workup:
-
Evaporate volatiles under reduced pressure.
-
Redissolve residue in EtOAc and wash with water (x2) and Brine (x1).
-
Dry over anhydrous
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Target Yield: >85%.
-
QC Check: 1H NMR should show distinct regioisomer signals.
-
Protocol B: C2-Amination (Buchwald-Hartwig Cross-Coupling)
Objective: Install the "Head" moiety (Hinge Binder) at C2.
Challenge: The C2-Cl bond is deactivated by the C4-amine. Thermal
Reagents:
-
Intermediate from Protocol A (1.0 equiv)
-
Aniline B (Hinge Binder equivalent) (1.2 equiv)
-
Catalyst:
(5 mol%) or Pd(OAc)2 -
Ligand: Xantphos (10 mol%) or BrettPhos (for difficult substrates).
-
Base:
(2.0 equiv) or NaOtBu. -
Solvent: 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add the Intermediate (1.0 mmol), Aniline (1.2 mmol), Base (
, 2.0 mmol), and Ligand (Xantphos, 0.1 mmol). -
Solvation: Add anhydrous 1,4-Dioxane (10 mL). Sparge with Argon for 5 minutes to remove
. Why? Oxygen poisons Pd(0) species and oxidizes the phosphine ligand. -
Catalyst Addition: Add
(0.05 mmol) quickly under Argon flow. Seal the vial. -
Reaction: Heat to 100°C for 4–12 hours.
-
Monitoring: LCMS is preferred. Look for the disappearance of the chloro-pyrimidine peak (M+2 isotope pattern disappears).
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove inorganic salts and Pd black. Wash the pad with EtOAc.
-
Concentrate the filtrate.
-
-
Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) is often required to remove ligand oxides and trace aniline.
Workflow Visualization
The following diagram illustrates the operational workflow for the C2-functionalization, the most technically demanding step.
Figure 2: Operational workflow for the Palladium-catalyzed C2-amination step.
Reaction Optimization & Troubleshooting
Data below summarizes common optimization parameters for the C2-coupling step if yields are low (<40%).
| Parameter | Standard Condition | Alternative (Troubleshooting) | Rationale |
| Ligand | Xantphos | BrettPhos / RuPhos | Xantphos is robust for primary amines; BrettPhos is superior for sterically hindered or electron-poor anilines. |
| Base | NaOtBu / | NaOtBu is a stronger base, useful if the aniline nucleophile is weak, but incompatible with sensitive functional groups (e.g., esters). | |
| Solvent | Dioxane | Toluene / t-Amyl Alcohol | Toluene is non-polar and can reduce hydrodehalogenation side products. |
| Temp | 100°C | 80°C or 120°C (Microwave) | Microwave irradiation can accelerate difficult couplings but risks catalyst decomposition. |
References
-
Regioselectivity in SNAr
- Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. (2024). PMC - NIH.
-
[Link]
-
Buchwald-Hartwig Protocols
-
Kinase Inhibitor Design
-
General Review
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Column chromatography techniques for purifying pyrimidine derivatives.
Application Note: Advanced Column Chromatography Strategies for Pyrimidine Derivatives
Executive Summary & Challenge Analysis
Pyrimidine derivatives serve as the backbone for a vast array of antivirals (e.g., Zidovudine), antimetabolites (e.g., 5-Fluorouracil), and kinase inhibitors. However, their purification presents a distinct chemical challenge: Basicity and Polarity. [1]
-
The Problem: The nitrogen atoms in the pyrimidine ring (positions 1 and 3) act as Lewis bases. When purified on standard unbonded silica gel (pKa ~5), these nitrogens interact strongly with acidic silanol groups.
-
The Symptom: This results in "peak tailing" (asymmetrical peaks), irreversible adsorption (yield loss), and co-elution with impurities.
-
The Solution: This guide outlines three specific protocols to neutralize these interactions: Mobile Phase Modification, Stationary Phase Switching, and Reverse Phase Chromatography.
Strategic Method Development (Pre-Purification)
Before wetting a column, you must categorize your specific pyrimidine derivative. Use this decision matrix to select the correct protocol.
Solubility & Polarity Assessment
Perform a solubility check in three solvent systems:
-
Chlorinated: Dichloromethane (DCM)/Methanol (MeOH)
-
Polar/Aqueous: Water/Acetonitrile (MeCN) or DMSO
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the optimal stationary and mobile phases based on pyrimidine polarity and solubility.
Detailed Experimental Protocols
Protocol A: Normal Phase Silica with Basic Modifiers
Best for: Robust pyrimidines soluble in DCM or EtOAc.
The Science: Adding a basic amine (Triethylamine or Ammonium Hydroxide) to the mobile phase saturates the acidic silanol sites on the silica gel, preventing the pyrimidine product from binding to them.
Reagents:
-
Stationary Phase: Standard Flash Silica (40–63 µm).
-
Mobile Phase A: Dichloromethane (DCM) + 1% Triethylamine (TEA).
-
Mobile Phase B: Methanol (MeOH) + 1% Triethylamine (TEA).
Step-by-Step:
-
Column Equilibration (Critical): Flush the column with 3 Column Volumes (CV) of the starting mobile phase (e.g., 100% Mobile Phase A) containing the modifier. This ensures the silica surface is neutralized before the sample hits the column.
-
Sample Loading:
-
Preferred:Dry Load. Dissolve sample in minimal MeOH/DCM, mix with silica (ratio 1:3), and evaporate to dryness. Load this powder into a solid load cartridge. This prevents band broadening caused by liquid injection of polar solvents.
-
-
Gradient Execution:
-
0–5 min: Isocratic 0% B (Hold to elute non-polar impurities).
-
5–20 min: Linear gradient 0% → 10% B.
-
Note: Pyrimidines typically elute between 2–8% MeOH in DCM.
-
-
Post-Run Handling: TEA has a high boiling point and smells. Evaporate fractions, then co-evaporate with heptane 2-3 times to azeotrope off the residual TEA.
Validation Check: If peaks still tail, switch from TEA to 1% Ammonium Hydroxide (NH4OH) in MeOH. NH4OH is more volatile and easier to remove.
Protocol B: Amine-Functionalized Silica (The "Green" Alternative)
Best for: Acid-sensitive pyrimidines or when TEA contamination is unacceptable.
The Science: The silica surface is chemically bonded with propyl-amine groups. This creates a basic surface environment natively, eliminating the need for toxic mobile phase modifiers.
Reagents:
-
Stationary Phase: Amine-bonded Silica (NH2).
-
Mobile Phase: Hexane / Ethyl Acetate (or DCM/MeOH for very polar compounds).[3] NO MODIFIER.
Step-by-Step:
-
Equilibration: Flush with 3 CV of Hexane.
-
Loading: Liquid load is often acceptable here if the sample is soluble in non-polar solvent. If not, use Dry Load (as in Protocol A).
-
Gradient: Run a standard Hexane/EtOAc gradient (e.g., 0–100% EtOAc).
-
Advantage: The pyrimidine will elute earlier and sharper than on bare silica because the "drag" from silanol interactions is removed.
Protocol C: Reverse Phase (C18) Flash Chromatography
Best for: Highly polar, water-soluble, or zwitterionic pyrimidines.
The Science: Instead of relying on polar interactions, C18 separates based on hydrophobicity. Polar pyrimidines that stick irreversibly to silica will elute quickly and cleanly on C18.
Reagents:
-
Stationary Phase: C18 (Octadecyl) capped silica.
-
Mobile Phase A: Water + 0.1% Formic Acid (to protonate basic nitrogens, improving peak shape).
-
Mobile Phase B: Acetonitrile (MeCN).
Step-by-Step:
-
Sample Preparation: Dissolve the sample in DMSO or a 50:50 Water/MeCN mix. Do not dissolve in pure DCM (immiscible with water).
-
Loading: Use a C18-bonded solid load cartridge or liquid injection (max volume < 1% of column volume).
-
Gradient:
-
Start at 5% B (highly aqueous) to trap the polar pyrimidine at the head of the column.
-
Ramp 5% → 60% B over 15 CV.
-
-
Recovery: Freeze-dry (lyophilize) the aqueous fractions to obtain the product as a powder.
Comparative Performance Data
| Parameter | Standard Silica (No Modifier) | Silica + 1% TEA (Protocol A) | Amine-Bonded Silica (Protocol B) | Reverse Phase C18 (Protocol C) |
| Peak Shape | Broad, Tailing (Asymmetry > 1.5) | Sharp (Asymmetry ~1.1) | Very Sharp (Asymmetry ~1.0) | Sharp (Asymmetry ~1.1) |
| Sample Recovery | Low (< 70%) - Irreversible binding | High (> 90%) | High (> 95%) | High (> 95%) |
| Solvent Toxicity | Medium (DCM/MeOH) | High (TEA/DCM) | Low (Hex/EtOAc) | Low (Water/MeCN) |
| Cost | Low | Low | High | Medium |
| Best For | Non-basic impurities | General basic pyrimidines | Fragile/Acid-sensitive compounds | Very polar/Water soluble |
Troubleshooting Guide
-
Issue: Product Co-elutes with Impurities.
-
Issue: Sample Precipitates on Column (High Backpressure).
-
Cause: Sample was dissolved in a strong solvent (e.g., 100% DMSO) and crashed out when hitting the weaker mobile phase.
-
Fix: Switch to Solid Load (Dry Load). Adsorb sample onto Celite or Silica before packing.
-
-
Issue: "Ghost Peaks" in UV.
-
Cause: TEA absorbs UV light at low wavelengths.
-
Fix: Monitor at 254 nm or 280 nm. Avoid < 220 nm when using amine modifiers.
-
References
-
Teledyne ISCO. (2012).[8] Purification of Basic Heterocycles using Amine Functionalized Columns (Application Note AN31). [Link]
-
Biotage. (2023). Strategies for Flash Purification of Polar Compounds. [Link]
-
Petrov, P. T., et al. (2007).[9] HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives.[9] Pharmaceutical Chemistry Journal. [Link]
-
Kazoka, H. (2007).[4] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods.[4] [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. sepscience.com [sepscience.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ablelab.eu [ablelab.eu]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. teledyneisco.com [teledyneisco.com]
- 9. researchgate.net [researchgate.net]
Recrystallization methods for obtaining pure 2-[3-(chloromethyl)phenyl]pyrimidine.
Application Note: High-Purity Isolation of 2-[3-(chloromethyl)phenyl]pyrimidine
Executive Summary & Chemical Context
Target Molecule: 2-[3-(chloromethyl)phenyl]pyrimidine Role: Critical alkylating intermediate for Tyrosine Kinase Inhibitors (TKIs) (e.g., Imatinib analogs, Nilotinib precursors).[1] Critical Challenge: The benzylic chloride moiety is highly susceptible to hydrolysis (forming the alcohol impurity) and thermal polymerization.[1][2] The electron-withdrawing nature of the pyrimidine ring at the ortho position of the phenyl ring destabilizes the C-Cl bond, increasing reactivity compared to standard benzyl chloride.[1]
This guide details a non-canonical recrystallization protocol designed to maximize purity (>98%) while suppressing solvolysis. Unlike standard organic solids, this compound requires a strict anhydrous, non-protic solvent system .
Solvent System Engineering
The choice of solvent is the single most critical factor. Standard alcohols (Ethanol/Methanol) are strictly prohibited due to the rapid formation of alkyl ethers via solvolysis.
Solvent Selection Logic
| Solvent Class | Suitability | Rationale |
| Alcohols (MeOH, EtOH) | ⛔ FORBIDDEN | Causes solvolysis (etherification) of the benzylic chloride.[1] |
| Chlorinated (DCM, CHCl3) | ⚠️ High Solubility | Good for dissolving, but poor recovery on cooling (too soluble). |
| Aromatic (Toluene) | ✅ Primary | Excellent temperature-dependent solubility profile.[1] |
| Aliphatic (Heptane/Hexane) | ✅ Anti-Solvent | Induces controlled precipitation; inert to the chloride. |
| Ethers (THF, Et2O) | ⚠️ Moderate | Peroxide risks; THF often holds water which hydrolyzes the product. |
Selected System: Toluene (Solvent) / n-Heptane (Anti-Solvent) Ratio: 1:3 to 1:5 (v/v) depending on crude purity.
Strategic Workflow Visualization
The following diagram illustrates the critical decision pathways for purifying reactive benzylic halides.
Figure 1: Decision logic for preventing degradation during purification of reactive benzylic chlorides.[1]
Detailed Experimental Protocol
Safety Warning: Benzylic chlorides are potent lachrymators (tear agents) and alkylating agents. All operations must be performed in a fume hood.
Phase A: Preparation
-
Equipment: Dry all glassware in an oven (120°C) for 2 hours. Moisture is the enemy.
-
Inert Atmosphere: Flush the setup with Nitrogen or Argon.
-
Solvent Prep: Dry Toluene and n-Heptane over molecular sieves (3Å or 4Å) for 24 hours prior to use.
Phase B: Dissolution & Hot Filtration
-
Charge the crude solid (e.g., 10.0 g) into a round-bottom flask.
-
Add Toluene (approx. 3-4 mL per gram of solid).
-
Heat gently to 60-65°C . Do not exceed 70°C to prevent thermal dimerization.
-
If the solution is not clear, add Toluene in 0.5 mL increments.
-
Critical Step: Once dissolved, perform a hot filtration (using a pre-warmed funnel) to remove any insoluble inorganic salts (e.g., NaCl/KCl from the chlorination step).
Phase C: Crystallization (The Anti-Solvent Drop)
-
Return the filtrate to the heat source and maintain at 55-60°C.
-
Slowly add n-Heptane (Anti-Solvent) dropwise.[1]
-
Observation: The solution will remain clear initially.
-
Endpoint: Stop adding Heptane when a faint, persistent turbidity (cloudiness) appears.
-
-
Add a minimal amount of Toluene (0.5 - 1 mL) to clear the turbidity.[1]
-
Remove from heat. Insulate the flask with a towel or foil to ensure slow cooling .
-
Why? Rapid cooling traps impurities in the crystal lattice.
-
Phase D: Isolation
-
Allow to reach room temperature (20-25°C) over 2 hours.
-
Cool further in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Filter rapidly using a Buchner funnel.
-
Wash: Wash the cake immediately with cold n-Heptane (0°C). Do not use Toluene for washing as it will redissolve the product.[1]
-
Drying: Dry under high vacuum (0.1 mbar) at room temperature .
-
Warning: Do not heat above 40°C during drying, as the crystal lattice may collapse or the compound may sublime/degrade.
-
Analytical Validation & Troubleshooting
Self-Validating the Purity: Before committing the batch to the next synthesis step, perform this check:
| Test | Method | Acceptance Criteria | Failure Mode |
| HPLC | C18 Column, ACN/Water (0.1% TFA) | Purity > 98.0% (Area) | Peak at RRT ~0.8 (Hydrolysis product: Benzyl alcohol derivative) |
| 1H NMR | CDCl3 or DMSO-d6 | Clean singlet at ~4.6-4.7 ppm (-CH2Cl) | Shift to ~4.5 ppm or appearance of broad -OH peak indicates hydrolysis.[1] |
| Appearance | Visual | White to off-white needles | Yellow/Orange oil indicates thermal degradation or oxidation.[1] |
Troubleshooting "Oiling Out": If the product separates as an oil instead of crystals:
-
Cause: Temperature dropped too fast or the Toluene/Heptane ratio is too non-polar.
-
Fix: Re-heat to dissolve the oil. Add a small amount of Toluene (seed solvent). Scratch the glass surface with a glass rod to induce nucleation, or add a seed crystal from a previous pure batch.
References
-
BenchChem Technical Support. (2025).[2][3][4][5] An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(Chloromethyl)pyrimidine Derivatives. BenchChem.[2][3][4][5] Link[1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11316527, 2-[3-(Chloromethyl)phenyl]pyrimidine.[1] PubChem. Link[1]
-
Organic Chemistry Portal. (2023). Synthesis of Benzyl Chlorides: Recent Literature and Protocols. Organic Chemistry Portal. Link
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization - Protocol Guide. Dept of Chemistry. Link
-
Li, H., et al. (2015).[6] Preparation method of benzyl chloride derivatives.[2][7][8][9] Patent CN104693070A. Google Patents. Link
Sources
- 1. Purification of Benzyl chloride - Chempedia - LookChem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jelsciences.com [jelsciences.com]
- 7. scispace.com [scispace.com]
- 8. CN103449964A - Preparation method of benzyl chloride derivatives - Google Patents [patents.google.com]
- 9. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
Analytical methods for monitoring 2-[3-(chloromethyl)phenyl]pyrimidine reactions.
Application Note: Analytical Strategies for Monitoring 2-[3-(chloromethyl)phenyl]pyrimidine
Executive Summary
This guide details the analytical protocols for monitoring the synthesis and purity of 2-[3-(chloromethyl)phenyl]pyrimidine (CAS: 898289-51-5). As a benzylic chloride intermediate, this molecule serves as a critical electrophilic "warhead" in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.
Its primary Critical Quality Attribute (CQA) is the integrity of the chloromethyl group, which is highly susceptible to solvolytic hydrolysis and dimerization . Standard analytical workflows often fail due to in-situ degradation during analysis. This protocol introduces a "Non-Aqueous Dilution" strategy and a buffered Reverse-Phase HPLC method designed to stabilize the analyte during quantification.
Chemical Context & Critical Challenges
The target molecule consists of a pyrimidine ring attached to a phenyl group bearing a meta-chloromethyl substituent.
-
Reactivity: The chloromethyl group is a potent alkylating agent (
active). -
Instability: In the presence of moisture (even atmospheric), it hydrolyzes to the alcohol (hydroxymethyl) derivative. The basic nitrogen atoms on the pyrimidine ring can act as internal catalysts/bases, accelerating this hydrolysis or promoting self-alkylation (polymerization) if stored in concentrated solution.
Impurity Profile & Reaction Pathways
Understanding the degradation pathways is essential for accurate monitoring.
Figure 1: Reaction and degradation pathways.[1] The primary analytical risk is the conversion of Target to Impurity A during sample preparation.
Analytical Methods & Protocols
Method A: HPLC-UV/MS (Primary Release Method)
Purpose: Purity determination and reaction completion monitoring.
Scientific Rationale: Standard Reverse Phase (RP) methods use high aqueous content, which degrades benzylic chlorides. This method utilizes a high-pH stability window (ammonium acetate) and a rapid gradient to minimize on-column residence time. The sample diluent is strictly non-aqueous.
Instrument Parameters:
| Parameter | Setting |
|---|---|
| Column | Agilent ZORBAX Eclipse Plus C18 (100mm x 4.6mm, 3.5 µm) or equivalent BDS column. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH ~5.5 - 6.0) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C (Do NOT heat; heat accelerates hydrolysis) |
| Detection | UV @ 254 nm (primary); 220 nm (secondary for non-aromatic impurities) |
| Injection Vol | 5 µL |
Gradient Profile:
| Time (min) | % Mobile Phase B | Note |
|---|---|---|
| 0.0 | 40% | Start with high organic to elute non-polars |
| 8.0 | 90% | Ramp to elute dimer/starting material |
| 10.0 | 90% | Wash |
| 10.1 | 40% | Re-equilibrate |
| 15.0 | 40% | End |
Step-by-Step Protocol:
-
Diluent Preparation: Use 100% Acetonitrile (ACN) (dried over molecular sieves if possible). Do not use water or methanol in the diluent.
-
Sample Prep: Weigh 10 mg of sample. Dissolve immediately in 10 mL ACN.
-
Stability Check: Inject the sample immediately. Re-inject the same vial after 1 hour.
-
Acceptance Criteria: The area % of the main peak should not decrease by >0.5%. If it does, the autosampler environment is too humid or the solvent is wet.
-
Method B: GC-MS (Residual Solvents & Volatiles)
Purpose: Detection of residual chlorinating agents (SOCl2) and non-polar solvents.
Scientific Rationale: Benzylic chlorides are thermally sensitive. A standard hot split injection can cause degradation (HCl elimination). This method uses a Cold On-Column or low-temperature Split injection to preserve integrity.
Instrument Parameters:
| Parameter | Setting |
|---|---|
| Column | DB-5ms or HP-5 (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet Temp | 200°C (Keep strictly below 220°C to prevent degradation) |
| Injection Mode | Split 20:1 |
| Oven Program | 60°C (hold 1 min) → 20°C/min → 280°C (hold 3 min) |
| MS Source | 230°C (EI mode) |
In-Process Control (IPC) Workflow
For monitoring the reaction progress (e.g., chlorination of the alcohol precursor), speed is critical to prevent "false" hydrolysis signals.
Figure 2: IPC Sampling Workflow. The "Quench" step into dry ACN is critical to freeze the reaction without introducing water.
IPC Protocol:
-
Sampling: Withdraw 50 µL of reaction mixture.
-
Quenching: Immediately dispense into a vial containing 1.5 mL of cold, anhydrous Acetonitrile .
-
Why? This dilutes the reagents to stop the reaction kinetics and avoids the exothermic hydrolysis that would occur with aqueous quenching.
-
-
Analysis: Inject immediately.
-
Calculation:
(Note: Determine Relative Response Factor (RRF) using pure standards; assume 1.0 if unavailable).
Troubleshooting & Data Interpretation
| Observation | Root Cause | Corrective Action |
| Growth of Peak @ RRT 0.4-0.5 | Hydrolysis (Impurity A). The benzylic chloride is reacting with water in the mobile phase or diluent. | 1. Use fresh, dry ACN as diluent.2. Reduce autosampler temperature to 4°C.3. Check Mobile Phase pH (ensure it is buffered). |
| Split Peaks | Sample solvent mismatch. | The sample is dissolved in 100% ACN, but the gradient starts at 40% B. Reduce injection volume to 2-3 µL. |
| Low Recovery | Adsorption or degradation. | Benzylic chlorides can adsorb to active sites on glass. Use silanized vials or plastic inserts. |
References
-
BenchChem. (2025).[1][2][3] Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine. Retrieved from
-
Movassaghi, M., & Hill, M. D. (2006).[4] Single-Step Synthesis of Pyrimidine Derivatives. Journal of the American Chemical Society, 128(44), 14254-14255. Retrieved from
-
Ji, X., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9, 26938-26947. Retrieved from
-
Sigma-Aldrich. Product Specification: 2-[3-(chloromethyl)phenyl]pyrimidine.[5] Retrieved from
-
Vibrant Pharma. 5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine Product Data. Retrieved from
Sources
Application Note: Precision Suzuki-Miyaura Coupling of Pyrimidine Substrates
Part 1: The Pyrimidine Paradox
The pyrimidine pharmacophore is ubiquitous in FDA-approved therapeutics (e.g., Imatinib, Rosuvastatin) due to its ability to engage in hydrogen bonding and pi-stacking within biological pockets. However, the very properties that make it bio-active—electron deficiency and nitrogen lone pairs—render it a hostile substrate for standard palladium catalysis.
The Two Critical Failure Modes
-
Catalyst Poisoning (The N-Trap): The basic nitrogen atoms in the pyrimidine ring (especially at C2/C4) can displace phosphine ligands and coordinate tightly to the Palladium(II) center, forming an inactive "off-cycle" resting state. This arrests the catalytic cycle.
-
Protodeboronation: Pyrimidinyl boronic acids (especially at the 2-position) are notoriously unstable.[1] The electron-deficient ring facilitates hydrolytic cleavage of the C–B bond, yielding the deboronated pyrimidine (H-pyrimidine) before transmetallation can occur.
Part 2: Mechanistic Workflow & Logic
To navigate these failure modes, we must select catalysts that are bulky enough to prevent N-coordination and reaction conditions that outcompete protodeboronation.
Visualizing the Catalytic Landscape
The following diagram maps the standard catalytic cycle against the specific "traps" associated with pyrimidine chemistry.
Caption: Catalytic cycle highlighting the competitive "Off-Cycle" N-binding and Protodeboronation pathways specific to pyrimidines.
Part 3: Optimized Protocols
Protocol A: The "Workhorse" Screen (Regioselective C4-Arylation)
Target: 2,4-dichloropyrimidine or 4-chloropyrimidine derivatives. Logic: The C4 position is electronically more deficient and sterically accessible than C2, allowing for highly regioselective coupling at mild temperatures.
Reagents:
-
Substrate: 4-chloropyrimidine derivative (1.0 equiv)
-
Boron Source: Aryl boronic acid (1.1 - 1.2 equiv)
-
Catalyst: Pd(PPh3)4 (5 mol%) OR Pd(dppf)Cl2 (3 mol%)
-
Base: Na2CO3 (2.0 M aq, 2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Procedure:
-
Degassing: Charge a microwave vial or round-bottom flask with the halide, boronic acid, and catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed Dioxane and aqueous Na2CO3 via syringe.
-
Reaction:
-
Microwave (Preferred): Heat to 100°C for 15-20 minutes .
-
Thermal: Heat to 80-90°C for 4-6 hours .
-
-
Monitoring: Check LCMS. Look for the disappearance of the M+2 isotope pattern of chlorine.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.
Self-Validation Check:
-
Success: >90% conversion to mono-arylated product.
-
Failure (SM Recovery): If starting material remains, the catalyst may be poisoned. Switch to Protocol B.
-
Failure (Bis-arylation): If 2,4-diaryl product forms, lower temperature to 60°C or reduce boronic acid equivalents to 0.95.
Protocol B: The "High-Difficulty" Coupling (Steric/Unstable Substrates)
Target: 2-chloropyrimidines, heteroaryl boronic acids, or substrates failing Protocol A. Logic: 2-chloropyrimidines are sluggish. We use Buchwald Precatalysts (e.g., XPhos Pd G2) or NHC-Pd complexes (Pd-PEPPSI). These bulky ligands prevent N-coordination and facilitate oxidative addition. For unstable boronic acids, we use MIDA boronates or mild bases.
Reagents:
-
Catalyst: XPhos Pd G2 (2-3 mol%) OR Pd-PEPPSI-iPr (2 mol%)
-
Base: K3PO4 (3.0 equiv) - Anhydrous conditions preferred for unstable boronates.
-
Solvent: n-Butanol or Toluene/Water (10:1)
-
Boron Source: Potassium Organotrifluoroborate or MIDA Boronate (if acid is unstable).
Step-by-Step Procedure:
-
Setup: In a glovebox or under strict inert atmosphere, combine halide (1.0 equiv), Boron source (1.2 equiv), Catalyst (2 mol%), and K3PO4 (3.0 equiv).
-
Solvent: Add anhydrous n-Butanol (or degassed Toluene/Water).
-
Reaction: Heat to 100-110°C for 2-12 hours.
-
Note: XPhos allows for rapid coupling; often complete < 2 hours.
-
-
Workup: Filter through Celite to remove palladium black. Concentrate and purify.
Expert Insight - MIDA Boronates: If using 2-pyridyl or 2-pyrimidinyl boron species, standard boronic acids will protodeboronate instantly. Use MIDA boronates with slow-release conditions (add K3PO4/H2O dropwise) to keep the concentration of the free boronic acid low, matching the rate of transmetallation.
Part 4: Data Summary & Troubleshooting
Quantitative Expectations
| Substrate Class | Catalyst System | Temp/Time | Typical Yield | Primary Side Product |
| 4-Chloropyrimidine | Pd(PPh3)4 / Na2CO3 | 100°C / 20 min (MW) | 85-95% | Bis-arylated (trace) |
| 2-Chloropyrimidine | XPhos Pd G2 / K3PO4 | 100°C / 2 h | 70-85% | Unreacted SM |
| 2,4-Dichloropyrimidine | Pd(PPh3)4 / Na2CO3 | 80°C / 1 h | 80% (C4-selective) | C2,C4-Bis-aryl |
| Unstable Boronic Acid | Pd-PEPPSI / K3PO4 | 80°C / 4 h | 50-70% | Protodeboronated Ar-H |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst Poisoning (N-binding) | Switch to bulky ligands (XPhos, SPhos) or NHC (PEPPSI). Increase temp. |
| Deboronated Product (Ar-H) | Protodeboronation of Boronic Acid | Use MIDA boronates or Trifluoroborates. Switch to anhydrous base (CsF/Dioxane). |
| Homocoupling (Ar-Ar) | Oxidative coupling of Boronic Acid | Degas solvents more thoroughly. Reduce catalyst loading. |
| Black Precipitate (Pd Black) | Catalyst Decomposition | Ligand is too labile. Switch to a palladacycle precatalyst (e.g., XPhos Pd G2). |
References
-
Regioselectivity in 2,4-Dichloropyrimidines: Dolšak, A., Mrgole, K., & Sova, M. (2021).[2] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439.[2]
-
MIDA Boronates for Unstable Species: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 132(22), 7600–7601.
-
Optimization of Heteroaryl Couplings: Grzybowski, B. A., et al. (2022).[3] Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Nature.
-
General Suzuki Mechanism & Ligand Effects: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
Sources
Application Note: Amination Protocols for 2-[3-(chloromethyl)phenyl]pyrimidine Scaffolds
This Application Note is designed to address the specific reactivity profile of 2-[3-(chloromethyl)phenyl]pyrimidine and its derivatives.
Critical Scientific Note: The specific substrate 2-[3-(chloromethyl)phenyl]pyrimidine contains a benzylic chloride (chloromethyl group) but lacks a standard aryl halide (Cl, Br, I) directly attached to the aromatic rings required for a classic Buchwald-Hartwig reaction.
-
Scenario A: If your goal is to react the chloromethyl group (-CH2Cl) with an amine, this proceeds via Nucleophilic Substitution (
) , not Buchwald-Hartwig. -
Scenario B: If you are using the commercially available derivative 5-bromo-2-[3-(chloromethyl)phenyl]pyrimidine , you possess both an aryl bromide (Buchwald-active) and a benzylic chloride (
-active). This presents a chemoselectivity challenge .
This guide provides protocols for both scenarios, with a focus on controlling chemoselectivity.
and Pd-Catalyzed Cross-Coupling.Executive Summary & Reactivity Profile
The scaffold 2-[3-(chloromethyl)phenyl]pyrimidine is a bifunctional building block often used in kinase inhibitor synthesis (e.g., Imatinib analogs). Its reactivity is defined by two distinct electrophilic sites.
| Feature | Chemical Moiety | Reactivity Type | Catalyst Required? | Kinetics |
| Site A | Chloromethyl (-CH2-Cl) | No (Base only) | Fast (RT - 60°C) | |
| Site B | Pyrimidine/Phenyl Ring | C-H Activation (Inert) | N/A (Unless Halogenated) | N/A |
| Site C * | Aryl Bromide (if 5-Br derivative) | Buchwald-Hartwig | Yes (Pd) | Slow (80°C - 110°C) |
*Note: Site C is only present in halogenated derivatives like 5-bromo-2-[3-(chloromethyl)phenyl]pyrimidine (CAS 1100598-50-2).
Decision Matrix: Which Protocol Do You Need?
-
Protocol 1 (
): Use if you want to attach an amine to the CH2 linker. (Most common application for this specific CAS). -
Protocol 2 (Buchwald-Hartwig): Use if you have a halogenated derivative (e.g., 5-bromo) and want to attach an amine directly to the aromatic ring while preserving or after reacting the chloromethyl group.
Mechanistic Visualization
The following diagram illustrates the divergent pathways based on the substrate and desired outcome.
Caption: Decision tree distinguishing between benzylic alkylation (
Protocol 1: Amination (Standard Reactivity)
Target: Reaction at the chloromethyl group. Applicability: Standard 2-[3-(chloromethyl)phenyl]pyrimidine (CAS 898289-51-5).[1][2]
Materials
-
Substrate: 2-[3-(chloromethyl)phenyl]pyrimidine (1.0 equiv)
-
Amine: Primary or Secondary amine (1.2 - 1.5 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) for soluble amines. -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
-
Catalyst: NaI (0.1 equiv) - Optional Finkelstein acceleration.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous MeCN (0.1 M concentration).
-
Base Addition: Add
(2.0 equiv). If the amine is a salt (e.g., hydrochloride), increase base to 3.0 equiv. -
Nucleophile Addition: Add the amine (1.2 equiv) dropwise.
-
Tip: If using a volatile amine, use a sealed tube.
-
-
Reaction: Stir at Room Temperature for 2-4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc). The starting material (benzylic chloride) is usually less polar than the amine product.
-
Acceleration: If reaction is slow, heat to 50°C or add 10 mol% NaI.
-
-
Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (DCM/MeOH gradient).
Protocol 2: Buchwald-Hartwig Amination (Advanced)
Target: Reaction at the Aryl Ring (requires Halogenated Derivative).
Applicability: 5-Bromo-2-[3-(chloromethyl)phenyl]pyrimidine (CAS 1100598-50-2).[3][4][5]
Challenge: The amine will preferentially attack the chloromethyl group (
Strategy for Chemoselectivity
To couple at the Aryl Bromide without touching the Chloromethyl :
-
Option A (Sequential): Allow the amine to react with the chloromethyl first (
), then add Pd catalyst to couple a second equivalent of amine (or a different amine) to the bromide. -
Option B (Protection): This is difficult. It is better to use a substrate where the chloromethyl is already converted to the desired functionality before the Buchwald step.
Below is the protocol for coupling an amine to the Aryl Bromide (assuming the chloromethyl is either tolerated or pre-reacted).
Materials
-
Substrate: 5-Bromo-derivative (1.0 equiv).[5]
-
Amine: 1.2 equiv.
-
Catalyst:
(1-2 mol%) or precatalysts like XPhos Pd G3. -
Ligand: XPhos or BrettPhos (optimized for pyrimidines).
-
Base:
(weak base preferred to minimize benzylic elimination) or NaOtBu. -
Solvent: 1,4-Dioxane or Toluene (degassed).
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a Schlenk tube or vial and cycle with Argon/Nitrogen (3x).
-
Loading: Add the 5-Bromo substrate (1.0 equiv),
(0.02 equiv), and Ligand (0.04 equiv).-
Note on Catalyst: Pre-complexed catalysts (e.g., XPhos Pd G3 ) are highly recommended for reliability and air stability during weighing.
-
-
Solvent & Base: Add degassed 1,4-Dioxane (0.15 M) and Base (
, 2.0 equiv). -
Amine Addition: Add the amine (1.2 equiv).
-
Deoxygenation: Sparge the mixture with Argon for 5 minutes. Seal the vessel.
-
Reaction: Heat to 80-100°C for 12-18 hours.
-
Mechanistic Check: The Pd(0) undergoes oxidative addition into the C-Br bond. The pyrimidine ring is electron-deficient, facilitating this step.
-
-
Workup: Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash chromatography. Note: Pyrimidine amines can be polar; use DCM/MeOH/NH3 systems.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| No Reaction (Aryl) | Catalyst poisoning or poor ligand choice. | Switch to BrettPhos or RuPhos ; ensure strict O2-free conditions. |
| Benzylic Substitution Only | This is expected. If you want only Aryl coupling, you must use a substrate without the chloromethyl group. | |
| Homocoupling | Oxidation of amine or boronic acid (if Suzuki). | Reduce O2 exposure; check solvent purity. |
References
-
BenchChem. "Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride." BenchChem Technical Library. Accessed Jan 28, 2026. Link
-
ChemicalBook. "Product Specifications: 5-Bromo-2-(3-(chloromethyl)phenyl)pyrimidine." ChemicalBook CAS Database. Accessed Jan 28, 2026. Link
-
Paul, F., et al. "Palladium-catalyzed C-N bond formation." Journal of the American Chemical Society, 1994. (Foundational Buchwald-Hartwig reference).[6]
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
Sources
Optimized Strategies for Sonogashira Coupling of Chloromethylpyrimidines
Application Note: AN-SYN-2024-08
Executive Summary
This guide details the protocols for performing Sonogashira cross-coupling on chloromethylpyrimidines . While "chloromethylpyrimidine" can linguistically refer to a benzylic chloride (
Chloropyrimidines are notoriously challenging electrophiles compared to their bromo- or iodo-analogs due to the high bond dissociation energy of the C-Cl bond and the potential for nitrogen lone-pair coordination to the palladium catalyst (catalyst poisoning). This note provides two distinct protocols: a Standard Protocol for activated substrates and an Advanced Pre-Catalyst Protocol utilizing Buchwald G3/G4 technology for deactivated or sterically hindered chlorides.
Mechanistic Insight & Challenges
The success of coupling a chloropyrimidine hinges on the Oxidative Addition (OA) step. Unlike iodides, which add to Pd(0) rapidly, chlorides are sluggish. Furthermore, the pyrimidine nitrogen atoms can displace phosphine ligands, creating an inactive "Pd-sink."
The Catalytic Cycle
To overcome the inert C-Cl bond, electron-rich, bulky phosphine ligands (e.g., XPhos, AmPhos) are required. These ligands facilitate OA by increasing electron density on the metal center while their steric bulk prevents the formation of inactive bis-ligated complexes.
Figure 1: The catalytic cycle highlights Oxidative Addition as the critical barrier for chloropyrimidines. Bulky ligands (L) are essential to drive the Pd(0) species into the C-Cl bond.
Critical Reaction Parameters
| Parameter | Recommendation for Chloropyrimidines | Rationale |
| Catalyst Source | XPhos Pd G3 or AmPhos | Standard |
| Solvent | 1,4-Dioxane or MeCN | High boiling point ethers (Dioxane) stabilize the catalytic species better than DMF in chloride couplings. |
| Base | Inorganic bases are superior to amines (TEA) for chlorides, facilitating the transmetallation step without coordinating to Pd. | |
| Temperature | 80°C – 100°C | Thermal energy is required to breach the activation barrier of the C-Cl oxidative addition. |
| Copper | CuI (5 mol%) | Essential for transmetallation. Note: If homocoupling (Glaser) is observed, switch to a Cu-free protocol using Pd-CyJohnPhos. |
Experimental Protocols
Protocol A: The "Buchwald" Method (Recommended)
Best for: Unreactive chloropyrimidines, drug intermediates, and high-value substrates.
Reagents:
-
Substrate: 2-Chloro-4-methylpyrimidine (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Co-Catalyst: CuI (5 mol%)
-
Base:
(2.0 equiv) -
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Step-by-Step:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the chloropyrimidine (1.0 mmol), XPhos Pd G3 (17 mg, 0.02 mmol), CuI (9.5 mg, 0.05 mmol), and
(650 mg, 2.0 mmol). -
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon three times. Crucial: Oxygen promotes alkyne homocoupling.
-
Solvent Addition: Syringe in degassed 1,4-Dioxane (5 mL) and the terminal alkyne (1.2 mmol).
-
Reaction: Place in a pre-heated block at 80°C and stir vigorously for 4–16 hours. Monitor by LCMS.
-
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: The "Classic" Method (Cost-Effective)
Best for: Activated chloropyrimidines (e.g., those with electron-withdrawing groups at C5).
Reagents:
-
Catalyst:
(5 mol%) -
Ligand Additive:
(10 mol%) - Adding extra ligand helps stabilize Pd against N-poisoning. -
Co-Catalyst: CuI (5 mol%)
-
Base:
(3.0 equiv) -
Solvent: DMF (degassed)
Step-by-Step:
-
Dissolve the chloropyrimidine (1.0 equiv) and alkyne (1.2 equiv) in DMF/Et3N (3:1 ratio).
-
Degas the solution by bubbling Nitrogen for 10 minutes.
-
Add
and CuI quickly under a stream of Nitrogen. -
Heat to 90°C for 12 hours.
-
Note: If the reaction turns black immediately and stalls, the catalyst has precipitated (Pd-black). Switch to Protocol A.
Workflow Decision Tree
Figure 2: Experimental decision matrix for selecting the optimal coupling conditions.
Troubleshooting & Optimization
| Observation | Diagnosis | Solution |
| Black Precipitate | "Pd Black" formation. The catalyst is decomposing before OA can occur. | Switch to a more stable ligand system (XPhos or SPhos). Lower temperature slightly or add excess ligand. |
| Homocoupling | Glaser coupling of the alkyne (Alkyne-Alkyne dimer). | Oxygen leak in the system. Degas solvents more thoroughly. Alternatively, use a Cu-free protocol with Pd-CyJohnPhos . |
| No Reaction | Oxidative Addition failure. | The C-Cl bond is too strong. Increase temperature to 110°C. Switch to AmPhos , which is specifically designed for heteroaryl chlorides. |
| Product is Benzylic | You coupled at the methyl group, not the ring. | Rare. This requires radical conditions. If this is the desired outcome, standard Sonogashira will not work; switch to Ni-catalyzed alkyl-alkyl coupling. |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Anderson, K. W., & Buchwald, S. L. (2005).[1] General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 44(38), 6173–6177. Link
-
Gelman, D., & Buchwald, S. L. (2003).[2] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie, 115(48), 6175–6178. Link
-
Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling. Link
Sources
Application Note: Profiling Kinase Inhibitor Libraries Derived from 2-[3-(chloromethyl)phenyl]pyrimidine
This Application Note provides a comprehensive technical guide for evaluating a library of small-molecule kinase inhibitors derived from the scaffold 2-[3-(chloromethyl)phenyl]pyrimidine .
The parent compound, containing a reactive benzylic chloromethyl group , serves as a versatile electrophilic intermediate. It is primarily used to synthesize diverse libraries of 2-[3-(aminomethyl)phenyl]pyrimidine derivatives via nucleophilic substitution (
Introduction & Chemical Context
The scaffold 2-[3-(chloromethyl)phenyl]pyrimidine combines a pyrimidine ring (a hydrogen bond acceptor mimic of adenine) with a phenyl group positioned to traverse the hydrophobic regions of a kinase pocket. The chloromethyl moiety at the meta-position is a reactive handle.
Synthetic Utility & Library Generation
Researchers typically utilize this scaffold in a "divergent synthesis" strategy:
-
Core Scaffold: 2-[3-(chloromethyl)phenyl]pyrimidine.
-
Diversification: Reaction with a panel of primary and secondary amines (
or ). -
Resulting Library: A collection of 2-[3-(aminomethyl)phenyl]pyrimidines .
Therapeutic Hypothesis: These derivatives function as Type I or Type II ATP-competitive inhibitors . The substituted amine tail (
Safety Warning: Alkylating Potential
-
Parent Compound: The chloromethyl parent is a potent alkylating agent (benzylic chloride). It can covalently modify DNA and proteins (Cys/Lys residues).
-
Handling: All synthesis steps involving the parent must be performed in a chemical fume hood with double-gloving.
-
Assay Artifacts: If the parent compound is tested directly in cells, it will show high, non-specific cytotoxicity due to indiscriminate alkylation. Ensure the chloromethyl group is fully reacted/displaced before biological profiling of the library.
Experimental Workflow Strategy
The evaluation pipeline moves from biochemical target engagement to cellular functional assays.
Caption: Divergent synthesis and screening cascade for phenylpyrimidine derivatives.
Protocol 1: Biochemical Potency Screening (IC50)
Objective: Determine the binding affinity of library members against a panel of tyrosine kinases (e.g., c-Src, c-Abl, EGFR). Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay (e.g., LanthaScreen™).
Materials
-
Kinase: Recombinant human c-Src (or target of interest).
-
Substrate: Fluorescein-labeled Poly-GT (Glu:Tyr, 4:1).
-
Detection: Terbium (Tb)-labeled anti-phosphotyrosine antibody.
-
ATP: Ultra-pure ATP (use
concentration, typically 10-50 µM). -
Compound Plate: Library compounds dissolved in 100% DMSO.
Step-by-Step Procedure
-
Preparation: Dilute compounds in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35) to 4X the final desired concentration. Prepare a 10-point serial dilution (e.g., 10 µM to 0.5 nM). -
Kinase Reaction:
-
Add 2.5 µL of 4X Compound to a 384-well low-volume black plate.
-
Add 2.5 µL of 4X Kinase/Antibody mixture.
-
Add 2.5 µL of 4X ATP/Substrate mixture.
-
Final Volume: 10 µL.
-
-
Incubation: Incubate at Room Temperature (RT) for 60 minutes (kinase reaction).
-
Detection: Add 10 µL of TR-FRET Dilution Buffer containing EDTA (to stop reaction) and Tb-labeled antibody.
-
Read: Incubate 30 mins. Read on a plate reader (Excitation: 340 nm; Emission 1: 495 nm, Emission 2: 520 nm).
-
Analysis: Calculate TR-FRET Ratio (
). Fit data to a sigmoidal dose-response equation to determine .
Protocol 2: Cellular Viability Assay (GI50)
Objective: Assess cell permeability and cytotoxic potency in cancer cell lines driven by the target kinase (e.g., K562 for Abl, A549 for EGFR/Src). Method: ATP-quantification luminescence assay (CellTiter-Glo®).
Experimental Design
| Parameter | Specification |
| Cell Line | K562 (Chronic Myeloid Leukemia) |
| Seeding Density | 5,000 cells/well (96-well plate) |
| Compound Range | 10 µM - 1 nM (DMSO < 0.5%) |
| Incubation Time | 72 Hours |
| Controls | Positive: Imatinib (1 µM); Negative: DMSO |
Step-by-Step Procedure
-
Seeding: Plate 5,000 cells in 90 µL of RPMI-1640 + 10% FBS per well. Incubate for 24 hours at 37°C/5%
. -
Treatment: Add 10 µL of 10X concentrated compound (diluted in media).
-
Incubation: Incubate for 72 hours.
-
Development: Equilibrate the plate and CellTiter-Glo reagent to RT (30 mins).
-
Lysis: Add 100 µL of CellTiter-Glo reagent to each well. Shake on an orbital shaker for 2 mins (induce lysis).
-
Measurement: Incubate 10 mins (stabilize signal). Read Total Luminescence (Integration time: 1.0 sec).
-
Calculation: Normalize to DMSO control (100% viability). Calculate
(Growth Inhibition 50%).
Protocol 3: Target Engagement (Western Blot)
Objective: Confirm that the observed cytotoxicity is due to inhibition of the specific kinase pathway (e.g., inhibition of Src autophosphorylation at Tyr416).
Mechanism of Action Logic
If the derivative works as designed:
-
Total Src: Levels remain constant.
-
Phospho-Src (Tyr416): Levels decrease dose-dependently.
-
Downstream (e.g., p-STAT3): Levels decrease.
Step-by-Step Procedure
-
Treatment: Treat K562 cells (
cells/mL) with compound at and the cellular for 6 hours. -
Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Roche).
-
Quantification: BCA Protein Assay to normalize loading mass (20 µ g/lane ).
-
Electrophoresis: Run SDS-PAGE (4-12% Bis-Tris gel). Transfer to PVDF membrane.
-
Blotting:
-
Block: 5% BSA in TBST for 1 hr.
-
Primary Ab: Rabbit anti-pSrc (Tyr416) (1:1000) overnight at 4°C.
-
Secondary Ab: Goat anti-Rabbit HRP (1:5000) 1 hr at RT.
-
-
Detection: ECL substrate. Image on ChemiDoc.
-
Re-probe: Strip membrane and re-probe for Total Src and GAPDH (loading control).
Advanced Validation: Reversibility Check (Washout Assay)
Since the parent scaffold contains a reactive chloromethyl group, it is critical to verify that the derivatives (where Cl is replaced) are indeed reversible inhibitors and not acting via residual alkylation or unexpected covalent modification.
Method:
-
Pulse: Treat cells with
of compound for 1 hour. -
Wash: Wash cells
with warm media to remove unbound compound. -
Recovery: Resuspend in fresh media and incubate for 24 hours.
-
Readout: Measure viability or Phospho-signal.
-
Reversible Inhibitor:[1] Cells recover; Phospho-signal returns.
-
Irreversible/Covalent: Cells die; Phospho-signal remains suppressed.
-
Caption: Washout assay logic to distinguish reversible binding from covalent alkylation.
References
-
Biological Activity of Pyrimidine Derivatives
-
Phenylpyrimidine Kinase Inhibitors (Design & Synthesis)
-
Covalent Inhibitor Protocols (Chloropyrimidines)
-
Safety Data Sheet (Chloromethyl-phenylpyrimidine)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. growingscience.com [growingscience.com]
- 5. afgsci.com [afgsci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In vitro kinase assay protocol for pyrimidine-based compounds.
Application Note: High-Throughput Biochemical Characterization of Pyrimidine-Based Kinase Inhibitors
Abstract
This application note details a robust, self-validating protocol for the in vitro characterization of pyrimidine-based small molecules, a privileged scaffold in kinase drug discovery. Unlike generic screening guides, this protocol addresses the specific physicochemical challenges of pyrimidine derivatives—namely hydrophobicity-driven aggregation and ATP-competitive kinetics. We utilize a bioluminescent ADP-detection platform (ADP-Glo™) to ensure high Z’ factors (>0.7) and eliminate false positives common in fluorescence-based assays due to compound autofluorescence.
Introduction: The Pyrimidine Scaffold & Assay Logic
Pyrimidine derivatives (e.g., Imatinib, Palbociclib) represent a cornerstone of kinase inhibitor design due to their structural homology with the adenine ring of ATP. They predominantly function as Type I or Type II ATP-competitive inhibitors , forming critical hydrogen bonds with the kinase hinge region [1].
The Challenge: While potent, pyrimidine scaffolds present distinct assay challenges:
-
Solubility & Aggregation: Many pyrimidines are planar and hydrophobic, leading to colloidal aggregation in aqueous buffers. This causes non-specific protein sequestration (promiscuous inhibition), yielding false positives [2].[1]
-
ATP Competition: Because these compounds compete directly with ATP, IC50 values are heavily dependent on ATP concentration.[2]
-
Optical Interference: Pyrimidine-fused heterocycles often fluoresce in the blue/green spectrum, interfering with FRET or FP readouts.
The Solution: We employ a Bioluminescent ADP-Detection Assay (ADP-Glo) . This coupled enzyme system measures the generation of ADP rather than substrate phosphorylation directly. It is resistant to compound fluorescence and allows the use of physiological ATP concentrations (up to 1 mM), which is critical for accurately ranking competitive inhibitors [3].
Mechanistic Pathway
Figure 1: Mechanism of Action. Pyrimidine compounds (Red) compete with ATP (Green) for the kinase hinge region. Successful inhibition prevents the formation of the catalytic complex, halting ADP production.
Experimental Design & Optimization
Before screening, three critical parameters must be defined to ensure data integrity.
Linearity & Enzyme Titration
To measure initial velocity (
-
Action: Perform a kinase titration (0.1 nM to 100 nM) at fixed ATP/Substrate. Select the enzyme concentration that produces a signal 10-20x above background but remains within the linear range of the standard curve.
Km[ATP] Determination (Critical)
For ATP-competitive pyrimidines, the IC50 is dependent on ATP concentration. To generate data comparable across different kinases, run the assay at [ATP] = Km .
-
Why: According to the Cheng-Prusoff equation, if
, then [4].[2] -
Protocol: Titrate ATP (0.5 µM – 500 µM) against fixed kinase/peptide. Plot Velocity vs. [ATP] and fit to the Michaelis-Menten equation.
Detergent Sensitivity (The "Aggregation" Control)
Pyrimidines are prone to colloidal aggregation.
-
Requirement: Include 0.01% Triton X-100 or 0.005% Tween-20 in the assay buffer.
-
Validation: If an inhibitor’s IC50 shifts significantly (>3-fold) upon adding detergent, the initial activity was likely due to non-specific aggregation (false positive) [5].
Detailed Protocol: ADP-Glo Kinase Assay
Format: 384-well Low Volume White Plate (Corning #4513) Total Assay Volume: 10 µL (Reaction) + 10 µL (Depletion) + 20 µL (Detection)
Reagents
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT, 0.01% Triton X-100.
-
Substrate: Specific peptide/protein for target kinase (e.g., Poly(Glu,Tyr) for Tyrosine kinases).
-
Ultrapure ATP: Commercially available (Promega/Sigma). Note: Impure ATP contains ADP, causing high background.
Step-by-Step Workflow
-
Compound Addition (Source Plate):
-
Dispense 50 nL of pyrimidine compounds (10 mM DMSO stock) into the 384-well plate using an acoustic dispenser (e.g., Echo 550).
-
Controls:
-
High Control (HC): DMSO only (100% Activity).
-
Low Control (LC): 10 µM Staurosporine or no enzyme (0% Activity).
-
-
-
Kinase Reaction (10 µL):
-
Add 5 µL of 2X Kinase Solution to the wells.
-
Incibrate for 10 min at RT (allows compound to bind the hinge region before ATP competition begins).
-
Add 5 µL of 2X ATP/Substrate Mix to initiate the reaction.
-
Centrifuge: 1000 rpm for 1 min.
-
Incubate: 60 min at RT (protected from light).
-
-
ADP-Glo Reaction (Termination & Depletion):
-
Add 10 µL of ADP-Glo™ Reagent .
-
Incubate: 40 min at RT.
-
Mechanism:[3] This stops the kinase reaction and uses a proprietary enzyme to deplete all unconsumed ATP, leaving only the ADP produced by the kinase.
-
-
Detection (Signal Generation):
-
Readout:
-
Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., EnVision, PHERAstar).
-
Workflow Diagram
Figure 2: ADP-Glo Assay Workflow. The sequential addition ensures that the luminescent signal is proportional strictly to the ADP generated during the kinase reaction.
Data Analysis & Validation
Signal-to-Background (S/B) & Z-Prime (Z')
Before calculating IC50s, validate the plate quality.
-
S/B: Mean(High Control) / Mean(Low Control). Target: >10.
-
Z-Prime (
):-
: Standard Deviation,
: Mean signal. -
Acceptance:
is mandatory for screening; is excellent [6].
-
: Standard Deviation,
IC50 Calculation
Normalize data to Percent Inhibition:
Ki Calculation (Cheng-Prusoff)
For pyrimidines (competitive inhibitors), convert IC50 to the inhibition constant (
Troubleshooting Pyrimidine-Specific Issues
| Observation | Probable Cause | Corrective Action |
| High Background (Low S/B) | ATP contamination or spontaneous hydrolysis. | Use "Ultra-Pure" ATP. Aliquot ATP to avoid freeze-thaw cycles. Check buffer pH (acidic pH promotes ATP hydrolysis). |
| Steep Hill Slope (>2.0) | Compound Aggregation (Colloidal). | Add 0.01% Triton X-100 to the assay buffer.[5] Spin down compound plate before dispensing. |
| Potency Shift vs. Literature | ATP concentration mismatch. | Check the [ATP] used in literature. Pyrimidines are competitive; higher [ATP] increases IC50. |
| Fluorescent Interference | Compound autofluorescence (rare in Luminescence but possible). | ADP-Glo is generally immune. If suspected, run a "mock" counter-screen with ADP only (no enzyme) + compound. |
References
-
Roskoski, R. Jr. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites. Pharmacological Research, 103, 26-48.
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553.
-
Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Assay and Drug Development Technologies, 7(6), 560–572.
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
-
Coussens, N. P., et al. (2017).[6][7] Assay Interference by Aggregation.[6][8][9] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[6]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
Sources
- 1. The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shop.carnabio.com [shop.carnabio.com]
- 3. youtube.com [youtube.com]
- 4. promega.com [promega.com]
- 5. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Binding assay for characterization of protein kinase inhibitors possessing sub-picomolar to sub-millimolar affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-(Chloromethyl)pyrimidine Hydrochloride (2-CMP·HCl)
Topic: Troubleshooting Low Reactivity & Process Optimization Document ID: TSC-PYR-002 Last Updated: 2025-05-15[1][2][3][4][5][6][7][8][9]
The Reactivity Paradox: Why Your Reaction Failed
Executive Summary: Users frequently report "low reactivity" with 2-(chloromethyl)pyrimidine hydrochloride.[3][4] In 90% of cases, this is a misdiagnosis.[4] The molecule is intrinsically highly reactive due to the electron-withdrawing pyrimidine ring enhancing the electrophilicity of the methylene carbon.[4][9]
The failure usually stems from three physical barriers, not electronic ones:
-
The Salt Lattice Barrier: The HCl salt is insoluble in standard organic solvents (DCM, Toluene, THF), preventing the reagents from meeting.[3][4]
-
The Protonation Trap: If the HCl is not neutralized, it will protonate your nucleophile (amine/alkoxide), killing its reactivity immediately.[3][4]
-
The Stability Trap: Attempting to isolate the free base often leads to rapid self-polymerization (black tar formation) before the reaction begins.[3][4]
Diagnostic Troubleshooting Guides
Issue 1: "The starting material is sitting at the bottom of the flask."[4][5]
Diagnosis: Solubility Mismatch. Root Cause: You are likely using non-polar or moderately polar solvents (DCM, Toluene, Ether) where the ionic lattice of the hydrochloride salt cannot dissolve.[3][4] Technical Insight: 2-CMP·HCl requires high dielectric constant solvents or Phase Transfer Catalysis (PTC) to react.[3][4]
| Solvent System | Solubility Rating | Recommended Action |
| DCM / Chloroform | Insoluble | Switch to Protocol B (PTC) or add TEA/DIPEA to free-base in situ. |
| Toluene / Hexane | Insoluble | STOP. Inappropriate solvent for the salt form.[3][4] |
| DMF / DMSO | Soluble (~30 mg/mL) | Ideal. Use Protocol A. |
| Ethanol / Methanol | Moderate | Caution. Solvolysis (side reaction) may occur with heating.[3][4] |
Issue 2: "The reaction turned black and yield is <10%."
Diagnosis: Decomposition of the Free Base. Root Cause: You likely neutralized the salt, isolated the free base, and stored it (even briefly).[3][4] The free base of 2-(chloromethyl)pyrimidine is unstable and prone to intermolecular self-quaternization (polymerization).[3][4] Corrective Action: Never isolate the free base. Generate it in situ in the presence of the nucleophile.
Issue 3: "My nucleophile is weak, and the reaction is stalled."
Diagnosis: Insufficient Electrophilicity.[3][4] Root Cause: While reactive, the chloride leaving group may be too slow for sterically hindered or weak nucleophiles.[3][4] Corrective Action: Employ the Finkelstein Modification (Protocol C) to swap Chloride (Cl) for Iodide (I) in situ.[3][4]
Visual Logic & Workflows
Diagram 1: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing reactivity failures based on solvent choice and physical observation.
Validated Experimental Protocols
Protocol A: Standard Alkylation (Polar Aprotic)
Best for: Stable nucleophiles (amines, thiols) tolerant of DMF.[3][4]
-
Dissolution: Dissolve 1.0 eq of Nucleophile in anhydrous DMF (Concentration ~0.2 M).
-
Base Addition: Add 2.5 eq of Cesium Carbonate (Cs₂CO₃) or DIPEA .[3][4]
-
Reagent Addition: Add 1.1 eq of 2-(chloromethyl)pyrimidine hydrochloride as a solid in one portion.
-
Reaction: Stir at RT for 4 hours. If sluggish, heat to 60°C.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over Na₂SO₄.
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Scale-up and reactions where DMF removal is difficult.[3][4]
-
Biphasic Setup: Dissolve 1.0 eq of Nucleophile in DCM or Toluene.
-
Catalyst: Add 0.1 eq of TBAB (Tetrabutylammonium bromide) .
-
Aqueous Phase: Add a solution of 3.0 eq K₂CO₃ or NaOH in water (1:1 volume ratio with organic solvent).
-
Reagent Addition: Add 1.2 eq of 2-(chloromethyl)pyrimidine hydrochloride solid to the biphasic mixture.
-
Mechanism: The base neutralizes the HCl in the water layer; the free base is extracted into the organic layer by TBAB and reacts immediately.[3][4]
Protocol C: Finkelstein Activation (In-Situ Iodination)
Best for: Weak nucleophiles or sterically hindered substrates.[3][4]
-
Setup: Dissolve 1.0 eq of Nucleophile and 3.0 eq of Base (DIPEA) in Acetone or Acetonitrile.
-
Activation: Add 0.2 eq of Sodium Iodide (NaI) .
-
Reagent Addition: Add 1.1 eq of 2-(chloromethyl)pyrimidine hydrochloride.
-
Observation: A white precipitate (NaCl) will form as the reaction proceeds, driving the equilibrium forward.[3][4]
Mechanistic Insight
The following diagram illustrates why the salt form fails without base and how the "Free Base" path is dangerous if not handled in situ.
Caption: The "Stability Trap": The free base must be intercepted by the nucleophile immediately to prevent polymerization.
Frequently Asked Questions (FAQs)
Q: Can I free-base the reagent using extraction (DCM/NaHCO3) and store it? A: No. The free base is thermally unstable and prone to polymerization.[3][4] Always generate it in situ or use it immediately after extraction.[3][4] Storage at -20°C is only viable for the Hydrochloride salt [3].[3]
Q: Why does my reaction mixture turn yellow/orange immediately? A: This is normal. Pyrimidine derivatives often form colored charge-transfer complexes or minor oxidation byproducts.[3][4] Unless it turns black/tarry, the reaction is likely proceeding.[3][4]
Q: Can I use alcohols (MeOH/EtOH) as solvents? A: Use with caution. The chloromethyl group is susceptible to solvolysis (reacting with the solvent) to form the ether byproduct, especially if the intended nucleophile is weak or the temperature is high [4].[3][4]
Q: Is the reaction SN1 or SN2? A: Predominantly SN2 . The electron-deficient pyrimidine ring destabilizes the carbocation intermediate required for SN1.[3][4] Therefore, you need a good nucleophile and a polar aprotic solvent to drive the bimolecular attack [5].[3][4]
References
-
BenchChem. An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.[3][4][5] (Accessed 2025).[3][4][5][7][10] Link[3][4]
-
Finkelstein Reaction. Wikipedia/Organic Chemistry Portal.[3][4] (General Mechanism Verification). Link
-
Cayman Chemical. Product Information: 2-(chloromethyl)-Pyrimidine (hydrochloride).[3][4][5] Item No. 10007122.[3][4] Link[3][4]
-
MedChemExpress. 2-(Chloromethyl)pyridine hydrochloride Product Guide. (Analogous Reactivity Profile). Link
-
PubChem. Compound Summary: 2-(Chloromethyl)pyrimidine hydrochloride.[3][4][8] CID 20025606.[3][4] Link[3][4]
Sources
- 1. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-(Chloromethyl)pyrimidine hydrochloride | C5H6Cl2N2 | CID 20025606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Finkelstein reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Pyrimidine Synthesis & Optimization
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Minimizing Side Products & Troubleshooting Pyrimidine Scaffolds
Welcome to the Pyrimidine Synthesis Support Center
You have reached the Tier 3 Technical Support guide for heterocycle synthesis. This documentation is designed for medicinal chemists and process development scientists encountering specific failure modes in pyrimidine construction.
Unlike standard textbook procedures, this guide addresses the "hidden variables" —the unstated factors that cause reactions to fail or yield intractable mixtures. We focus on three critical stages: Cyclization (Biginelli) , Functionalization (Chlorination) , and Regioselective Substitution (SNAr) .
Module 1: Cyclization Challenges (The Biginelli Reaction)
Context: The Biginelli reaction is a multicomponent condensation (aldehyde + urea +
Troubleshooting Ticket #101: "My reaction yields a mixture of open-chain intermediates and cyclized product."
Root Cause Analysis: The Biginelli reaction is not a concerted process; it proceeds via a "Imine Route" or "Enamine Route" (Kappe Mechanism). The accumulation of open-chain ureides usually indicates that the final dehydration step (cyclization) is energetically unfavorable due to insufficient acidity or excess water in the system.
The Fix: Thermodynamic Forcing
-
Water Management: The reaction generates water. If you are running this in ethanol (standard), the equilibrium may stall. Switch to a solvent/catalyst system that sequesters water or allows azeotropic removal (e.g., Toluene/PTSA with a Dean-Stark trap).
-
Acidity Check: Weak Lewis acids (e.g., Yb(OTf)₃) are excellent for the initial condensation but may be too slow for the final dehydration. If the intermediate persists, spike the reaction with a Brønsted acid (HCl/EtOH) to force ring closure.
Visualizing the Failure Mode:
Caption: The "Ureide Trap" occurs when water concentration prevents the final dehydration step.
Module 2: Functionalization (The Chlorination Bottleneck)
Context: Converting pyrimidinones (tautomeric with hydroxypyrimidines) to chloropyrimidines using POCl₃ is a standard activation step for subsequent SNAr.
Troubleshooting Ticket #204: "My yield is low, and the product degrades during workup."
Root Cause Analysis:
-
The "Vilsmeier" Requirement: POCl₃ alone is often insufficient. The reaction mechanism proceeds faster via a Vilsmeier-Haack-type intermediate. Without a tertiary amine base (N,N-diethylaniline or DMA), the formation of the dichlorophosphate intermediate is sluggish.
-
The Quench Hazard: Direct addition of water to the reaction mixture generates massive heat and HCl gas, which can hydrolyze your newly formed C-Cl bond back to the C-OH starting material (or destroy acid-sensitive groups).
The Protocol: The "PCl₅ Boost" & "Dry Quench"
| Parameter | Standard Protocol (Risky) | Optimized Protocol (Robust) |
| Reagent | POCl₃ (neat) | POCl₃ + PCl₅ (0.5 eq) |
| Additive | None | N,N-Diethylaniline (1.0 eq) |
| Quench | Pour into ice water | Evaporate POCl₃ first, then pour into sat. NaHCO₃/Ice |
| Validation | TLC (often misleading) | LCMS (Look for M+2 isotope pattern of Cl) |
Step-by-Step "Dry Quench" Methodology:
-
Monitor: Confirm disappearance of starting material by LCMS (TLC is unreliable as POCl₃ adducts can streak).
-
Strip: Remove excess POCl₃ via rotary evaporation before adding water. This removes the fuel for the exothermic hydrolysis.
-
Dilute: Dissolve the residue in DCM or EtOAc.
-
Neutralize: Pour the organic layer slowly into a rapidly stirring slurry of Ice/NaHCO₃. This keeps the local pH neutral and prevents acid-catalyzed hydrolysis of the product.
Module 3: Regioselectivity (SNAr on 2,4-Dichloropyrimidine)
Context: You have a 2,4-dichloropyrimidine and need to introduce a nucleophile. Which chlorine is displaced first?
Troubleshooting Ticket #309: "I need to substitute C4, but I'm getting a mixture of C2 and C4 products."
The Rule of Thumb: In general, C4 is more reactive than C2.
-
Why? The nitrogen at position 3 (N3) has a lone pair that repels nucleophilic attack at C2. Additionally, the C4 position is para-like relative to N1, making it highly electrophilic.
The Exceptions (How to Force C2 or C4):
-
Scenario A: Standard Amine (Primary/Secondary)
-
Scenario B: The "Tertiary Amine" Anomaly
-
Scenario C: C5-Substituents
Decision Logic for Regioselectivity:
Caption: Decision tree for predicting regioselectivity in SNAr reactions of dichloropyrimidines.
FAQ: Analytical Validation
Q: How do I definitively distinguish N1 vs. N3 alkylation isomers without a crystal structure? A: Do not rely on 1D Proton NMR alone.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard. Look for the long-range coupling between the alkyl protons and the pyrimidine ring carbons.
-
N1-Alkyl: Protons will couple to C2 and C6 .
-
N3-Alkyl: Protons will couple to C2 and C4 .
-
-
UV Spectroscopy: N1-alkylated pyrimidines often show a bathochromic shift (red shift) compared to N3 isomers, though this depends heavily on substituents [2].
References
-
Regioselective Control of SNAr Amination: Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Source: ResearchGate (2025).[5] URL:
-
Biginelli Reaction Mechanism & Optimization: Title: The Biginelli Reaction (Organic Chemistry Portal).[1][3][6] Source: Organic Chemistry Portal.[1] URL:
-
POCl₃ Chlorination Troubleshooting: Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl₃. Source: National Institutes of Health (PMC). URL:
Sources
Strategies to improve the yield of 2-[3-(chloromethyl)phenyl]pyrimidine synthesis.
The following technical guide serves as a specialized support center for the synthesis and optimization of 2-[3-(chloromethyl)phenyl]pyrimidine . This document is structured to address specific yield-limiting factors, provide validated protocols, and offer troubleshooting strategies for researchers in drug discovery.
Case Number: SYN-24229567 Status: Active Support Subject: Yield Optimization & Stability Management
Strategic Route Selection: The "Why" and "How"
Before troubleshooting individual steps, it is critical to validate the synthetic strategy. For this target, Route A (Biaryl Construction followed by Functionalization) is superior to Route B (Radical Halogenation) .
Recommended Route: The "Alcohol Intermediate" Strategy
-
Step 1 (Suzuki-Miyaura Coupling): Reaction of 2-chloropyrimidine with 3-(hydroxymethyl)phenylboronic acid.
-
Step 2 (Deoxychlorination): Conversion of the benzyl alcohol to the benzyl chloride using thionyl chloride (
).
Why this route?
-
Selectivity: Direct radical chlorination of 2-(3-methylphenyl)pyrimidine often yields a mixture of mono-, di-, and tri-chlorinated products, requiring difficult chromatographic separation.
-
Stability: Introducing the reactive chloromethyl group in the final step minimizes its exposure to nucleophiles (bases, catalysts) present in earlier steps.
Validated Experimental Protocols
Protocol A: Optimized Suzuki Coupling
Objective: Synthesis of 2-[3-(hydroxymethyl)phenyl]pyrimidine
Reagents:
-
3-(Hydroxymethyl)phenylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) OR (2 mol%) + XPhos (4 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Charge a reaction vessel with 2-chloropyrimidine, boronic acid, and Pd catalyst under an inert atmosphere (
or Ar). -
Add degassed 1,4-dioxane and the aqueous base.
-
Heat to 85–90°C for 4–6 hours. Note: Microwave irradiation at 110°C for 20 mins is a viable high-throughput alternative.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient). The alcohol is polar; expect elution at higher EtOAc percentages.
Protocol B: High-Fidelity Chlorination
Objective: Conversion to 2-[3-(chloromethyl)phenyl]pyrimidine
Reagents:
-
2-[3-(hydroxymethyl)phenyl]pyrimidine (1.0 equiv)
-
Thionyl Chloride (
) (1.5 – 2.0 equiv) -
Catalyst: DMF (Dimethylformamide) (2-3 drops / catalytic amount)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Dissolve the alcohol in anhydrous DCM under
at 0°C . -
Add catalytic DMF. Crucial: This forms the reactive Vilsmeier-Haack intermediate, allowing the reaction to proceed at lower temperatures.
-
Add
dropwise to control exotherm and HCl evolution. -
Allow to warm to RT and stir for 2–4 hours.
-
Workup (Critical for Yield): Evaporate volatiles in vacuo first to remove excess
. Redissolve in DCM and wash rapidly with cold saturated .-
Warning: Prolonged exposure to aqueous base hydrolyzes the product back to the alcohol.
-
-
Dry over
and concentrate.
Troubleshooting & FAQs
Category 1: Suzuki Coupling Issues
Q: My Suzuki reaction stalls at 50% conversion. Adding more catalyst doesn't help.
-
Diagnosis: 2-Chloropyrimidines are electron-deficient, making the oxidative addition facile, but the resulting Pd-species can be prone to deactivation by the nitrogen lone pairs (poisoning).
-
Solution: Switch to a bulky, electron-rich ligand system like XPhos or SPhos . These ligands prevent the formation of inactive Pd-dimers and protect the metal center from non-productive coordination with the pyrimidine nitrogens.
Q: I see a significant amount of "de-chlorinated" pyrimidine (pyrimidine dimer or simple pyrimidine).
-
Diagnosis: This is protodehalogenation or homocoupling.
-
Solution: Ensure your solvent is strictly degassed to remove oxygen (promotes homocoupling). Increase the concentration of the boronic acid slightly (to 1.5 equiv) to outcompete side reactions.
Category 2: Chlorination & Stability Issues
Q: During workup of the chloride, my yield drops, and I see the alcohol starting material reappear.
-
Diagnosis: Hydrolysis. Benzylic chlorides on electron-poor rings (like phenyl-pyrimidine) are moderately electrophilic and hydrolyze in basic aqueous washes.
-
Solution:
-
Remove excess
via rotary evaporation before adding water. -
Use ice-cold water/bicarbonate for the wash.
-
Minimize contact time (separation should take <2 minutes).
-
Q: I observe a high molecular weight impurity by LCMS (Mass = 2x Product - HCl).
-
Diagnosis: Ether formation (Dimerization). The product (chloride) reacted with unreacted starting material (alcohol).[3]
-
Solution: This occurs if
is the limiting reagent or added too slowly at high temperature. Ensure excess (1.5 equiv minimum) is used and added at 0°C to ensure conversion of alcohol to the chlorosulfite intermediate before it can attack the product.
Data Visualization
Figure 1: Synthetic Workflow & Logic
Caption: Optimized synthetic pathway highlighting critical control points for yield maximization.
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic logic flow for identifying and resolving common synthetic failures.
Stability & Storage Guidelines
The target molecule contains a benzylic chloride , which is susceptible to hydrolysis by atmospheric moisture.
| Parameter | Recommendation |
| Storage Temp | -20°C (Long term) |
| Atmosphere | Argon or Nitrogen (Desiccated) |
| Solvent Stability | Unstable in nucleophilic solvents (MeOH, EtOH, Water). Stable in DCM, CHCl3, Toluene. |
| Shelf Life | 6–12 months if stored properly. |
References
-
Suzuki-Miyaura Coupling of Chloropyrimidines: Title: Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids.[4] Source:Journal of Combinatorial Chemistry (2003).[4] URL:[Link]
-
Microwave Assisted Synthesis: Title: Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source:Molecules (2021).[1][4][5] URL:[Link]
-
Chlorination Methodology: Title: Thionyl Chloride: A Catalyst of Synthetic Chemical Interest.[3][6] Source:Iraqi Journal of Pharmacy (2023).[3] URL:[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. b.aun.edu.eg [b.aun.edu.eg]
- 6. Reactions of thionyl chloride with C-methyl heterocycles. Part 1. The formation of dichloro(2-quinolyl)methanesulphenyl chlorides from 2-methylquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting poor solubility of pyrimidine compounds in reaction mixtures.
Technical Support Center: Pyrimidine Chemistry Division Subject: Troubleshooting "Brick Dust" – Overcoming Poor Solubility of Pyrimidine Derivatives in Reaction Mixtures
User Guide Overview
Status: Active Maintained By: Senior Application Science Team Last Updated: 2026-01-28
Executive Summary:
Pyrimidine derivatives often exhibit "brick dust" properties—high melting points and near-total insolubility in standard organic solvents (THF, DCM, Toluene). This behavior stems from strong intermolecular hydrogen bonding (N-H
Part 1: The Diagnostics (Why is this happening?)
Q1: Why won't my pyrimidine dissolve, even in DMSO or DMF? A: If your compound resists dissolution in dipolar aprotic solvents, you are likely fighting Crystal Lattice Energy , not just lipophilicity.
-
The Mechanism: Pyrimidines possess both hydrogen bond donors (exocyclic amines, amide protons) and acceptors (ring nitrogens). These form an extensive, high-stability network in the solid state.
- , the lattice energy is the primary barrier. Standard heating often fails because the solvent boils before the lattice breaks.
Q2: I need to run a palladium-catalyzed coupling (Suzuki/Buchwald). What solvent system should I use for insoluble substrates? A: Avoid pure organic solvents. Use a binary system with water or a fluorinated alcohol .
-
Standard Protocol: Dioxane/Water (4:1) or
-Butanol.[4] The water helps solvate the inorganic base and disrupts the pyrimidine's H-bond network at the interface. -
Advanced Protocol: If Dioxane fails, switch to
-Butanol or -Amyl alcohol at . These alcohols have higher boiling points and better solubilizing properties for nitrogen heterocycles than Toluene or THF.
Part 2: Tiered Troubleshooting Workflows
Tier 1: Solvent Engineering (The "Fluorine Switch")
Problem: Reactant is insoluble in Methanol, DCM, or THF. Solution: Utilize Fluorinated Alcohols (HFIP or TFE).
The Science: Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are strong hydrogen bond donors (high acidity,
| Solvent | Boiling Point | H-Bond Donating Ability ( | Best For |
| Methanol | 0.93 | General use (often fails for fused pyrimidines). | |
| TFE | 1.51 | Mild disruption of aggregation. | |
| HFIP | 1.96 | Critical recovery. Dissolves "brick dust" via H-bond disruption. |
Warning: HFIP is slightly acidic. Avoid if your substrate contains highly acid-sensitive protecting groups (e.g., Trityl), though it is generally compatible with Boc/Cbz.
Tier 2: Transient Chemical Modification (Silylation)
Problem: Nucleophilic substitution (S
Method:
Add 2-3 equivalents of
-
Mechanism: The silylating agent temporarily replaces the "sticky" N-H protons with lipophilic Trimethylsilyl (TMS) groups.
-
Result: The pyrimidine becomes soluble in non-polar solvents (DCM, Toluene, Acetonitrile).
-
Post-Rxn: The TMS groups fall off immediately during the aqueous workup, returning your desired product.
Note on Acronyms: Do not confuse the chemical reagent BSA (Bis(trimethylsilyl)acetamide) with the protein Bovine Serum Albumin, which is often cited in binding studies but is irrelevant for synthesis.
Part 3: Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the correct troubleshooting path based on your reaction type.
Caption: Decision tree for selecting solubilization strategies based on physical properties and reaction class.
Part 4: Experimental Protocols
Protocol A: The "HFIP Screen" for Solubility
Use this when you cannot get an NMR sample or start a reaction.
-
Place 5 mg of insoluble pyrimidine in a vial.
-
Add 100
L of Hexafluoroisopropanol (HFIP) . -
Observation: If it dissolves immediately, the insolubility is H-bond driven.
-
Scale-up: You can run many electrophilic substitutions (bromination, nitration) directly in HFIP or TFE. For nucleophilic reactions, dilute the HFIP with DCM (1:4 ratio) to reduce cost and acidity.
Protocol B: In-Situ Silylation for Alkylation
Use this for N-alkylation of "brick dust" pyrimidines.
-
Suspend the pyrimidine (1.0 equiv) in dry Acetonitrile or Toluene.
-
Add BSA (
-Bis(trimethylsilyl)acetamide) (2.5 equiv). -
Stir at
for 15-30 minutes.-
Checkpoint: The suspension should turn into a clear solution as the silylated species forms.
-
-
Add the electrophile (alkyl halide) and catalyst (if needed).
-
Run reaction to completion.
-
Workup: Add MeOH or aqueous NaHCO
. The silyl groups will hydrolyze instantly, precipitating your alkylated product (or allowing extraction).
Part 5: Advanced Engineering (Molecular Design)
If process chemistry requires a permanently soluble scaffold, you must disrupt the molecular planarity or symmetry.
Data: Effect of Symmetry Breaking on Solubility Source: J. Med. Chem. (See Ref 2)
| Compound Modification | Melting Point ( | Aqueous Solubility ( | Mechanism |
| Parent (Symmetric) | High Lattice Energy | ||
| + Hydrophilic Group (OH) | Added H-bonding (Counter-productive) | ||
| + Asymmetry (Me group) | Lattice Disruption | ||
| + Twist (Ortho-subst.) | Planarity Breaking |
Insight: Adding polar groups (OH, COOH) to a pyrimidine often decreases solubility because it creates new intermolecular H-bonds. The better strategy is to add a "greasy" group (Methyl, Methoxy) at a position that twists the ring system, lowering the melting point.
References
-
Solubility Thermodynamics: Baluja, S., et al. "Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents."[5] SciSpace/Journal of Molecular Liquids.
-
Structural Modification: "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry.
-
Fluorinated Solvents (HFIP): "HFIP in Additive Manufacturing & 3D Printing Research." Fluorochem Technical Guides.
-
Palladium Catalysis: "Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water." ResearchGate.
-
HFIP Mechanism: "Cooperative alpha-helix formation... induced by hexafluoroisopropanol."[6] NIH/PubMed Central.
Sources
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 6. Cooperative alpha-helix formation of beta-lactoglobulin and melittin induced by hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability Management for 2-[3-(chloromethyl)phenyl]pyrimidine
Executive Summary: The "Dual-Reactivity" Paradox
Welcome to the Technical Support Center. You are likely experiencing decomposition issues with 2-[3-(chloromethyl)phenyl]pyrimidine (CAS: 898289-51-5 / 936643-80-0).[1]
The Core Problem: This molecule is chemically schizophrenic. It contains a basic nitrogen (pyrimidine) and a highly reactive electrophile (benzylic chloride).[1]
-
At Low Temperatures: These functional groups coexist peacefully.[1]
-
At High Temperatures (>40°C): The molecule attacks itself.[1] The pyrimidine nitrogen of one molecule attacks the chloromethyl group of another, leading to intermolecular self-alkylation . This creates insoluble oligomers (tars) and releases HCl, which further catalyzes decomposition.[1]
This guide provides the protocols to break this cycle.
Module 1: Diagnostic & Root Cause Analysis
Before attempting a fix, confirm your decomposition mode.[1]
Decomposition Pathways
The following diagram illustrates the three primary fates of your compound under thermal stress.
Figure 1: Thermal decomposition pathways. The Red path (Oligomerization) is the most common cause of "tarring" during rotary evaporation.
Symptom Checker
| Symptom | Diagnosis | Root Cause |
| Material turns into a gummy black/brown oil. | Oligomerization | Concentration Effect: As solvent is removed, molecules get closer.[1] Heat provides the energy for the pyrimidine N to attack the benzylic C-Cl. |
| Sharp, acrid smell (HCl) upon opening flask. | Hydrolysis | Moisture Ingress: Atmospheric water reacted with the C-Cl bond. HCl gas is a byproduct.[1] |
| Material solidifies but won't redissolve. | Quaternization | The product has formed an ionic salt (dimer/trimer) which is insoluble in organic solvents like DCM.[1] |
Module 2: Safe Handling & Storage Protocols
Goal: Prevent decomposition before the experiment begins.
Storage Requirements
-
Temperature: Store strictly at -20°C . Room temperature storage significantly degrades purity over weeks [1].[1]
-
Atmosphere: Store under Argon or Nitrogen.[1] Oxygen is less of a concern than moisture, but inert gas prevents both.[1]
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if possible (trace metal ions can catalyze Friedel-Crafts alkylation).[1]
Solvent Selection for Reactions
Avoid nucleophilic solvents that can react with the benzylic chloride at high temps.[1]
| Solvent | Suitability | Risk Level | Notes |
| Dichloromethane (DCM) | High | Low | Excellent for transport/storage.[1] Low boiling point allows removal without high heat.[1] |
| Toluene | High | Low | Good for azeotropic drying.[1] |
| Methanol / Ethanol | Low | High | DO NOT HEAT. Will form benzyl ethers (solvolysis) rapidly >40°C. |
| DMF / DMSO | Medium | Medium | Good solubility, but difficult to remove without heat.[1] Requires aqueous workup (lyophilization recommended).[1] |
Module 3: Critical Workflow - Solvent Removal
This is the step where 90% of users fail. You must remove the solvent without triggering the self-alkylation mechanism.
The "Cold-Concentration" Protocol
Equipment: Rotary Evaporator with high-vacuum pump (< 10 mbar).
-
Bath Temperature: Set water bath to maximum 30°C . Never exceed 40°C.[1]
-
Vacuum Strength: Use a high-quality membrane pump.[1] You rely on pressure reduction, not thermal energy, to drive evaporation.[1]
-
The "Dry-Ice" Trap: Ensure your condenser trap is filled with dry ice/acetone.[1] This protects the pump and improves vacuum efficiency.[1]
-
Stop Early: Do not rotate to "bone dryness" if the bath is warm.[1] Stop when it is a thick oil, remove from heat, and finish drying on a high-vacuum manifold (Schlenk line) at room temperature.[1]
Safe Purification Workflow
If the compound is impure, do not distill .[1] Use the following chromatography method.
Figure 2: Decision tree for purification. Note the neutralization of silica gel to prevent acid-catalyzed decomposition.
Troubleshooting FAQs
Q: My product turned pink during rotary evaporation. Is it ruined? A: Pink coloration often indicates trace oxidation or formation of N-oxide species, but it can also signal the onset of polymerization.
-
Action: Stop heating immediately.[1] Analyze by TLC. If the main spot is still there, dissolve in DCM, filter through a small pad of basic alumina (to remove colored impurities/acid), and re-concentrate cold.[1]
Q: Can I use silica gel chromatography? A: Standard silica is slightly acidic (pH 6-6.5).[1] This acidity can catalyze the hydrolysis of the benzylic chloride [2].
-
Fix:Neutralize your silica. Slurry the silica in your starting solvent containing 1% Triethylamine (Et3N).[1] Flush the column with this buffer before loading your sample.[1] This protects the acid-sensitive chloride.[1]
Q: I need to remove DMF, but I can't heat it. What do I do? A: Do not try to rotovap DMF off at 30°C; it won't work.[1]
-
Protocol: Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1] Wash 3x with cold water, then 1x with brine.[1] The DMF will partition into the water. Dry the organic layer over Na2SO4 and concentrate the volatile EtOAc at low temp.
Q: How do I verify the integrity of the C-Cl bond? A: 1H NMR is the best diagnostic.
-
Signal: Look for the benzylic CH2 singlet.[1]
References
-
BenchChem Technical Support. (2025).[1][2][3][4] An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem. Link[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7503, Benzyl chloride (General Reactivity Profile). PubChem.[1] Link[1]
-
Cayman Chemical. (2024).[1] Product Insert: 2-(chloromethyl)-Pyrimidine (hydrochloride).[1][2][3][5] Cayman Chemical.[1] Link
-
Organic Chemistry Portal. (2023). Benzyl Chloride Synthesis and Stability. Organic-Chemistry.org.[1] Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling hazardous chemicals.
Sources
How to address HPLC peak tailing when purifying polar pyrimidine derivatives.
Status: Online Role: Senior Application Scientist Subject: Troubleshooting HPLC Peak Tailing in Polar Pyrimidine Analysis
Knowledge Base Overview
Welcome to the Advanced Chromatography Support Center. Peak tailing in polar pyrimidine derivatives is a pervasive challenge driven by two primary factors: secondary silanol interactions and ionization state mismatch . Pyrimidines often possess basic nitrogen atoms that act as proton acceptors, creating strong ionic bonds with residual silanols on silica-based stationary phases.
This guide moves beyond basic troubleshooting to provide mechanistic corrections for your purification workflow.
Part 1: Diagnostic Triage (The "Why")
Q: Why do my pyrimidine peaks tail significantly on a standard C18 column?
A: The "shark fin" tailing profile is almost exclusively caused by cation-exchange interactions .
-
The Mechanism: Standard silica supports have residual silanol groups (Si-OH) with a pKa of ~3.5–4.5. Above pH 4, these silanols ionize to Si-O⁻.
-
The Interaction: Your pyrimidine derivative likely contains a basic nitrogen (pKa ~2–5 or higher depending on substitution). Under typical acidic mobile phase conditions (pH 3–5), the pyrimidine is protonated (positively charged).
-
The Result: The positive analyte binds electrostatically to the negative silanol surface (like Velcro), causing a "drag" that manifests as tailing.[1]
Visualization: The Silanol Trap
Caption: Mechanism of secondary silanol interactions causing peak tailing. The red path represents the unwanted ionic retention.
Part 2: Mobile Phase Engineering
Q: How should I adjust my mobile phase pH to fix this?
A: You must drive the system to a state where one of the interacting partners (silanol or analyte) is neutral. You have two "Safe Zones":
Strategy A: The "Low pH" Approach (Recommended for Standard Columns)
-
Target pH: < 2.5
-
Mechanism: At pH 2.0, surface silanols (pKa ~3.5) are fully protonated (Si-OH). They cannot act as cation exchangers.
-
Protocol: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Note: TFA is superior to Formic Acid for peak shape because the trifluoroacetate anion acts as an ion-pairing agent , neutralizing the positive charge on the pyrimidine.
-
Strategy B: The "High pH" Approach (Requires Hybrid Columns)
-
Target pH: > 10.0
-
Mechanism: At pH 10, the basic nitrogens on the pyrimidine are deprotonated (neutral). Neutral bases do not interact with ionized silanols.
-
Warning: Standard silica dissolves above pH 8.[2]0. You must use a hybrid particle column (e.g., Waters XBridge, Agilent PLRP-S, or Phenomenex Gemini).
Table 1: Buffer Selection Matrix
| Strategy | Buffer System | pH Range | Volatility (MS Compatible?) | Mechanism of Action |
| Acidic (Standard) | 0.1% Formic Acid | ~2.7 | Yes | Suppresses silanol ionization. |
| Acidic (Strong) | 0.1% TFA | ~2.0 | Yes (Signal suppression risk) | Ion-Pairing + Silanol suppression. Best peak shape. |
| Neutral | 10mM Ammonium Acetate | 6.8 | Yes | Avoid for basic pyrimidines (Peak tailing risk high). |
| Basic | 0.1% Ammonium Hydroxide | ~10.5 | Yes | Suppresses analyte ionization. Requires hybrid column. |
Part 3: Column Selection & Chemistry
Q: Even with TFA, my peak is broad. Is C18 the wrong choice?
A: For polar pyrimidines, standard C18 often suffers from "phase collapse" (dewetting) in highly aqueous mobile phases (necessary to retain polar compounds).
Recommended Alternatives:
-
Polar-Embedded C18 (e.g., Amide, Carbamate):
-
Why: Contains a polar group within the alkyl chain. This shields silanols and allows 100% aqueous stability.
-
Use Case: Polar pyrimidines that elute near the void volume on standard C18.
-
-
Pentafluorophenyl (PFP / F5):
-
Why: Offers pi-pi interactions specifically targeting the aromatic pyrimidine ring.
-
Use Case: Separating halogenated pyrimidine derivatives or isomers.
-
-
HILIC (Hydrophilic Interaction Liquid Chromatography):
-
Why: If your compound elutes in < 2 minutes on C18, switch to HILIC. It retains polar compounds using an organic-rich mobile phase (e.g., 90% ACN).
-
Use Case: Highly polar, water-soluble pyrimidines (logP < 0).
-
Part 4: Advanced Troubleshooting Protocols
Q: I see "Fronting" or distorted peaks. Is this the same issue?
A: No. Fronting is usually a solubility or diluent mismatch issue, not a silanol issue.
The "Diluent Effect" Protocol: If you dissolve your sample in 100% DMSO or Methanol and inject it into a 95% Water mobile phase, the strong solvent "carries" the analyte through the column faster than the mobile phase, causing band broadening.
Corrective Action:
-
Dilute: Ensure sample diluent matches the starting mobile phase conditions (e.g., 5% ACN / 95% Water).
-
Volume: If solubility limits you to DMSO, reduce injection volume to < 5 µL.
Part 5: Decision Logic & Workflow
Use this logic gate to determine your next experimental step.
Caption: Decision tree for troubleshooting peak tailing in polar basic compounds.
References
-
Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Chromatography Today. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Agilent Technologies. (2023). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis. Retrieved from [Link]
-
Waters Corporation. (2017). Designing Reversed-Phase Columns for Polar Compound Retention. Retrieved from [Link]
-
LCGC North America. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
Sources
Managing competing SNAr reactions in pyrimidine chemistry.
Current Status: Operational | Topic: Managing Competing Reactions in 2,4-Dihalopyrimidines Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Welcome to the Pyrimidine Synthesis Support Hub.
You are likely here because your LCMS shows a "forest of peaks" instead of a single product. Pyrimidine functionalization is deceptively simple on paper but kinetically treacherous in the flask. The symmetry of the 2,4-dichloropyrimidine core invites competition: Regioisomerism (C2 vs. C4) , Over-reaction (Bis-substitution) , and Hydrolysis .
This guide bypasses standard textbook theory to provide field-tested protocols for controlling these variables.
Module 1: The Regioselectivity Crisis (C2 vs. C4)
The Issue: You are reacting a nucleophile with 2,4-dichloropyrimidine and observing a mixture of isomers (typically ~80:20 or ~60:40), or you need to force reaction at the "wrong" carbon.
The Mechanism (Why it happens): Under standard SNAr conditions, the C4 position is kinetically favored.
-
Electronic Reason: The intermediate Meisenheimer complex formed at C4 is stabilized by resonance involving both nitrogen atoms (N1 and N3) acting as electron sinks. Attack at C2 primarily engages the adjacent nitrogens but lacks the para-like conjugation efficiency of the C4 attack.
-
Steric Reason: The C2 position is flanked by two nitrogens with lone pairs, creating a "gating" effect that repels incoming electron-rich nucleophiles more than the C4 position.
Troubleshooting Protocol 001: Enforcing C4 Selectivity
Target: >95:5 C4:C2 ratio.
-
Temperature Control: Maintain reaction temperature < 0 °C (ice/acetone bath). C4 substitution has a lower activation energy (
); low temperature kinetically traps the C4 product before the C2 pathway becomes accessible. -
Base Selection: Use a non-nucleophilic base (DIPEA or 2,6-lutidine) rather than TEA or inorganic carbonates, which can act as nucleophiles or increase effective local temperature through exotherms.
-
Solvent: Use THF or DCM . Avoid polar aprotic solvents (DMF, DMSO) at this stage if possible, as they accelerate both pathways, narrowing the selectivity window.
Troubleshooting Protocol 002: Flipping the Switch (Enforcing C2 Selectivity)
Target: Dominant C2 substitution.
Achieving C2 selectivity on a 2,4-dichloro substrate is the "Holy Grail" and usually requires trickery.
-
Strategy A: The "C6 Blocker" Effect: If your pyrimidine has an Electron Donating Group (EDG) at C6 (e.g., -OMe, -NMe2), the electronic bias shifts. The EDG pushes electron density into the ring, deactivating C4 more than C2.
-
Reference: WuXi AppTec QM studies confirm that C6-EDGs equalize the LUMO coefficients or even favor C2 attack [1].
-
-
Strategy B: The Tertiary Amine Anomaly: Reacting 2,4-dichloropyrimidines with tertiary amines can lead to C2 selectivity via an in-situ mechanism involving quaternary ammonium salt formation followed by dealkylation [2].
-
Strategy C: Metal Catalysis: Recent work suggests Pd-NHC catalysts can invert selectivity to C2 for thiol nucleophiles [3].[1]
Visual Logic: Regioselectivity Decision Tree
Figure 1: Decision matrix for predicting and controlling regioselectivity in pyrimidine SNAr.
Module 2: The "Over-Reaction" (Bis-Substitution)
The Issue: You want the mono-substituted product (e.g., 2-chloro-4-aminopyrimidine), but the reaction runs away to form the 2,4-diamino species.
The Fix: Inverse Addition Protocol Standard addition (Nucleophile added to Pyrimidine) creates a local excess of nucleophile at the point of contact, driving the second substitution immediately.
Protocol:
-
Dissolve the 2,4-dichloropyrimidine (1.0 equiv) in the reaction solvent (e.g., THF). Cool to -10 °C.
-
Dissolve the Nucleophile (0.95 equiv—never excess) and Base (1.0 equiv) in a separate syringe or dropping funnel.
-
Add the Nucleophile solution dropwise over 60 minutes.
-
Quench immediately upon consumption of the limiting reagent (Nucleophile).
Data: Impact of Stoichiometry on Bis-Substitution
| Condition | Nucleophile Equiv. | Addition Method | Mono-Product Yield | Bis-Product Yield |
| Standard | 1.1 | All-at-once | 65% | 25% |
| Standard | 1.0 | Dropwise | 78% | 12% |
| Optimized | 0.95 | Inverse Dropwise | 92% | <3% |
Module 3: The "Unreactive" Substrate (Acid Catalysis)
The Issue: You have a deactivated pyrimidine (e.g., 4-chloro-6-methylpyrimidine) or a weak nucleophile (e.g., aniline), and the reaction is stalled at reflux.
The Fix: Protonation/Lewis Acid Activation Standard SNAr relies on the ring being electron-poor. If it's not poor enough, make it poorer by protonating a nitrogen.
Protocol:
-
Switch Solvent: Move from THF to n-Butanol or IPA (high boiling protic).
-
Add Acid: Add 1.0–5.0 equiv of HCl (4M in Dioxane) or TFA .
-
Mechanism: The acid protonates N1/N3. The resulting pyrimidinium species is highly electrophilic.
-
Note: This works best for amine nucleophiles (which form salts but remain in equilibrium). It is incompatible with alkoxides (which would just protonate).
Visual Logic: Acid Catalysis Pathway
Figure 2: Activation of deactivated pyrimidines via acid catalysis.
Frequently Asked Questions (FAQs)
Q: My product hydrolyzes to the pyrimidinol (OH) during workup. How do I stop this? A: This is common with electron-deficient pyrimidines.
-
Avoid strong aqueous bases (NaOH/KOH) during workup.
-
Quench with saturated NH4Cl or phosphate buffer (pH 7).
-
Process fast: Do not leave the crude mixture in wet solvent overnight.
Q: Can I use DMF for everything? A: You can, but you shouldn't. DMF is difficult to remove (requiring aqueous wash which risks hydrolysis) and accelerates all substitutions, reducing your regioselectivity control. Use THF or Acetonitrile whenever possible.
Q: Why is my 2,4,6-trichloropyrimidine giving me a 50:50 mix? A: It shouldn't. C4 and C6 are equivalent by symmetry. Once one is substituted, the ring deactivates. If you are seeing a mix, you likely have bis-addition (C4,C6-disubstituted) or you are mistaking the C4 product for a mix due to rotamers in NMR. Run high-temp NMR to confirm.
References
-
WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]
-
Barcan, G. A., et al. (2025). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Retrieved from [Link]
-
ACS Fall 2025. (2025).[2] C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Digitell Inc. Retrieved from [Link]
-
Master Organic Chemistry. (2018).[3] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope. Retrieved from [Link]
Sources
Catalyst selection for cross-coupling reactions involving chloropyrimidines.
Status: Operational Agent: Senior Application Scientist Topic: Catalyst Selection & Troubleshooting for Chloropyrimidine Scaffolds
System Overview: The "Chloropyrimidine Paradox"
Chloropyrimidines present a unique duality in medicinal chemistry. They are highly electron-deficient, which theoretically facilitates oxidative addition at the C-Cl bond compared to electron-rich aryl chlorides. However, they are notorious for catalyst poisoning . The intrinsic nitrogen atoms (N1 and N3) are strong
The Golden Rule: Success depends on preventing the substrate from becoming the ligand. You must use ligands that are sterically bulky enough to block N-coordination while remaining electron-rich enough to crack the C-Cl bond.
Triage: Catalyst Selection Matrix
Use this decision matrix to select your initial catalyst system. Do not deviate unless specific steric constraints of your substrate dictate otherwise.
| Reaction Type | Target Bond | Recommended Catalyst System | Ligand Class | Base Selection |
| Suzuki-Miyaura | C–C (Aryl/Heteroaryl) | Pd(OAc)₂ + XPhos or Pd-XPhos G3/G4 | Dialkylbiaryl phosphine | K₃PO₄ (aq) or K₂CO₃ |
| Suzuki-Miyaura | C–C (Alkyl/Non-Aromatic) | Pd(dppf)Cl₂ or Pd(PCy₃)₂ | Bidentate / Alkyl phosphine | Cs₂CO₃ |
| Buchwald-Hartwig | C–N (Primary Amines) | Pd-BrettPhos G3/G4 | Dialkylbiaryl phosphine | NaOtBu or LHMDS |
| Buchwald-Hartwig | C–N (Secondary Amines) | Pd-RuPhos G3/G4 | Dialkylbiaryl phosphine | NaOtBu |
| Negishi | C–C (Zinc Reagents) | Pd(PPh₃)₄ or Pd-PEPPSI-IPr | Phosphine / NHC | N/A (Zincate) |
| Stille | C–C (Tin Reagents) | Pd(PPh₃)₄ + CuI (co-catalyst) | Triphenylphosphine | CsF |
Expert Note on Precatalysts: We strongly recommend using G3 or G4 palladacycle precatalysts (e.g., XPhos Pd G4) rather than mixing Pd(OAc)₂ and ligand in situ. Chloropyrimidines are unforgiving; precatalysts ensure a 1:1 Pd:Ligand ratio and rapid generation of the active Pd(0) species, minimizing the window for N-poisoning [1].
Troubleshooting Tickets (FAQs)
Ticket #001: "My reaction stalls at 20-30% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst Poisoning (The "N-Bind"). The pyrimidine nitrogens have displaced your ligand, creating a catalytic "dead end." Adding more catalyst just feeds the trap.
Corrective Actions:
-
Switch to Bulky Ligands: Move from PPh₃ or dppf to XPhos or tBuXPhos . The isopropyl/t-butyl groups on the biaryl backbone create a "roof" over the Pd center, physically preventing the pyrimidine N from binding while allowing the C-Cl bond to approach [2].
-
Increase Temperature: N-coordination is often reversible. Increasing temperature (100°C -> 120°C) favors the entropic dissociation of the N-Pd bond.
-
Solvent Switch: If using DMF or DMA, switch to 1,4-Dioxane or Toluene . Polar aprotic solvents can stabilize the poisoned cationic Pd species.
Ticket #002: "I have a 2,4-dichloropyrimidine. I want to couple at C2, but I'm getting C4 or a mixture."
Diagnosis: Intrinsic Electronic Bias. In Pd-catalyzed cross-coupling (and SNAr), the C4 position is significantly more reactive than C2.[1] The C4 position is more electron-deficient (para to N1, ortho to N3) and less sterically hindered.
Corrective Actions:
-
Accept the Bias (Sequential Functionalization): The standard workflow is to couple C4 first, then C2.
-
Inverting Selectivity (The "NHC Trick"): To force C2 coupling on a 2,4-dichloropyrimidine, use a bulky N-Heterocyclic Carbene (NHC) ligand like IPr or the Pd-PEPPSI-IPr catalyst.
-
Mechanism:[1][2][3][4][5][6][7][8] The extreme steric bulk of the IPr ligand interacts unfavorably with the C5-proton when the Pd approaches C4. The C2 position, flanked by two nitrogens, offers a specific "pocket" that the NHC can accommodate better than the phosphines [3].
-
Conditions: Pd-PEPPSI-IPr (2 mol%), K₂CO₃, Toluene, RT to 60°C.
-
Ticket #003: "I see the starting material disappearing, but I'm getting hydrodehalogenation (Cl replaced by H)."
Diagnosis: Failed Transmetalation / Hydride Attack.
The oxidative addition occurred (Pd inserted into C-Cl), but the cycle stalled before transmetalation. The Pd-intermediate then underwent
Corrective Actions:
-
Remove Alcohols: Never use iPrOH or EtOH with difficult chloropyrimidines. Use Dioxane or Toluene .[9]
-
Check Boronic Acid Quality: Electron-deficient boronic acids hydrolyze slowly. If transmetalation is slow, the Pd(II) intermediate waits too long and dies. Add a promoter like water (5-10% v/v) to solubilize the base and activate the boronic acid, or switch to a Boronic Ester (Pinacol) .
-
Base Strength: Switch to a stronger anhydrous base like K₃PO₄ or Cs₂CO₃ to force transmetalation.
Visualizing the Workflow
Diagram 1: Troubleshooting Logic Tree
This flow describes the decision process when a standard Suzuki coupling fails.
Caption: Logic flow for diagnosing failure modes in chloropyrimidine cross-coupling.
Diagram 2: The Regioselectivity Divergence
Visualizing why C4 reacts over C2 and how to invert it.
Caption: Divergent regioselectivity pathways based on ligand sterics.
Standardized Protocols
Protocol A: Suzuki Coupling of Sterically Hindered Chloropyrimidines
Use this for 4-chloropyrimidines with ortho-substituents or low reactivity.
-
Setup: In a glovebox or under Argon flow, charge a reaction vial with:
-
Chloropyrimidine (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
XPhos Pd G4 (2.0 mol%) [Alternatively: Pd₂(dba)₃ (1 mol%) + XPhos (4 mol%)]
-
K₃PO₄ (3.0 equiv)
-
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio) . Concentration: 0.2 M.
-
Why Water? The biphasic system ensures the inorganic base dissolves, keeping the boronic acid activated.
-
-
Execution: Seal and heat to 100°C for 2–4 hours.
-
Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine.
Protocol B: Buchwald-Hartwig Amination (The "BrettPhos" Method)
Use this for coupling primary amines to chloropyrimidines.
-
Setup: Flame-dry the vial. Charge with:
-
Chloropyrimidine (1.0 equiv)
-
Amine (1.2 equiv)[10]
-
BrettPhos Pd G4 (2.0 mol%)
-
NaOtBu (1.4 equiv) — Must be fresh/white, not yellow.
-
-
Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol . Concentration: 0.2 M.
-
Execution: Seal and heat to 90°C for 1–2 hours.
-
Note: If the amine is volatile, use a screw-cap pressure tube.
-
-
Workup: Dilute with ether, wash with water. (Avoid acidic workup as the product may be basic).
References
-
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science.
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society.
-
Organ, M. G., et al. (2009). "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." Chemistry - A European Journal.
-
Neufeldt, S. R., et al. (2018). "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Chem.
Sources
- 1. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Comparing the reactivity of 2-(chloromethyl)pyrimidine to benzyl chloride.
An In-depth Technical Guide to the Reactivity of 2-(Chloromethyl)pyrimidine vs. Benzyl Chloride
Executive Summary: The "Hot" Electrophile vs. The Workhorse
In the design of kinase inhibitors and heterocyclic bioactive molecules, the choice between 2-(chloromethyl)pyrimidine (2-CMP) and benzyl chloride (BnCl) is rarely a matter of simple interchangeability. It is a strategic decision between a highly reactive, electron-deficient "warhead" (2-CMP) and a stable, lipophilic benchmark (BnCl).
-
2-(Chloromethyl)pyrimidine: A "hot" electrophile. The electron-deficient pyrimidine ring significantly accelerates
reactions relative to benzyl chloride but renders the free base unstable due to rapid self-quaternization. It is almost exclusively used as its hydrochloride salt. -
Benzyl Chloride: The standard reference.[1] It balances moderate reactivity with high stability, capable of reacting via both
and mechanisms depending on conditions, without the risk of self-polymerization.
This guide provides the mechanistic grounding, stability data, and validated protocols required to handle these reagents effectively.
Mechanistic Analysis: Electronic Effects & Reactivity
The distinct reactivity profiles of these two reagents stem directly from the electronic differences between the electron-rich benzene ring and the electron-deficient pyrimidine ring.
Electronic Structure & Hammett Correlation
The pyrimidine ring acts as a strong electron-withdrawing group (EWG). The nitrogen atoms at positions 1 and 3 exert a powerful inductive (-I) and mesomeric (-M) pull on the ring electron density.
| Substituent Group | Hammett | Electronic Effect | Impact on |
| Phenyl (Benzyl Chloride) | -0.01 | Neutral / Weak Donor | Stabilizes carbocation ( |
| 2-Pyrimidinyl (2-CMP) | +0.53 | Strong Withdrawing | Destabilizes carbocation; Activates C for nucleophilic attack ( |
The Reactivity Divergence ( vs. )
-
Acceleration (2-CMP): The electron-withdrawing pyrimidine ring creates a significant partial positive charge (
) on the exocyclic methylene carbon. This lowers the LUMO energy of the C-Cl bond, making it highly susceptible to nucleophilic attack. Expect 2-CMP to react 10–50x faster than BnCl with soft nucleophiles (e.g., thiols, amines) in aprotic solvents. -
Suppression (2-CMP): Conversely, the pyrimidine ring destabilizes any developing positive charge. Unlike the benzyl cation, which is stabilized by resonance, a "pyrimidinyl-methyl" cation is destabilized by the electron-poor ring. Therefore, 2-CMP rarely undergoes
solvolysis.
The "Self-Destruct" Mechanism (Self-Quaternization)
The most critical handling parameter for 2-CMP is its instability as a free base. The pyrimidine nitrogen of one molecule can act as a nucleophile toward the chloromethyl group of another, leading to an insoluble oligomer.
Figure 1: The instability pathway of 2-(chloromethyl)pyrimidine free base versus its stable HCl salt form.
Stability & Handling Comparison
| Feature | Benzyl Chloride (BnCl) | 2-(Chloromethyl)pyrimidine HCl |
| Physical State | Colorless to slightly yellow liquid | White to pale beige crystalline solid |
| Storage Stability | High (Years at RT) | High (Years at -20°C; Hygroscopic) |
| Free Base Stability | Stable | Unstable (Polymerizes in hours at RT) |
| Primary Hazard | Lachrymator, Carcinogen (Cat 1B) | Corrosive, Skin Sensitizer |
| Reaction Solvent | Compatible with most organic solvents | Requires polar solvents (DMF, DMSO, MeOH) for solubility |
Critical Handling Rule: Never generate the free base of 2-CMP and store it. Always generate it in situ or use the HCl salt directly in the presence of an auxiliary base (e.g., DIPEA,
Experimental Protocols
Protocol A: Nucleophilic Substitution with 2-CMP (Using the HCl Salt)
This protocol is designed to prevent self-quaternization by releasing the free base only in the presence of the nucleophile.
Reagents:
-
2-(Chloromethyl)pyrimidine hydrochloride (1.0 equiv)[2]
-
Nucleophile (e.g., Morpholine, Thiol) (1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) (2.5 equiv) or
(3.0 equiv) -
Solvent: Acetonitrile (ACN) or DMF[2]
Step-by-Step:
-
Preparation: Charge the reaction vessel with the 2-CMP HCl salt and the solvent (0.2 M concentration). Note: The salt may not dissolve completely initially.
-
Nucleophile Addition: Add the nucleophile (1.2 equiv) to the suspension.
-
Activation: Add the base dropwise at 0°C.
-
Why? The base neutralizes the HCl, generating the reactive free base in situ. The low temperature prevents immediate self-reaction, favoring the attack by the excess nucleophile present.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check via LC-MS (Target mass = Nucleophile + 93 Da).
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/salts. Dry organic layer over
.
Protocol B: Standard Benzylation (Benzyl Chloride)
Provided for benchmarking purposes.
Reagents:
-
Benzyl chloride (1.0 equiv)
-
Nucleophile (1.1 equiv)
-
Base:
(1.5 equiv) -
Solvent: Acetone or DMF[2]
Step-by-Step:
-
Dissolve nucleophile and base in Acetone.
-
Add Benzyl chloride (liquid) via syringe.
-
Heat to reflux (56°C) for 2–6 hours. Note: BnCl is less reactive than 2-CMP in
, often requiring heat to drive completion.
Comparative Reactivity Data
The following table summarizes the expected performance based on kinetic principles and literature precedence for heterocyclic methyl chlorides.
| Reaction Parameter | Benzyl Chloride | 2-(Chloromethyl)pyrimidine |
| Relative Rate ( | 1.0 (Reference) | ~20–50x Faster |
| Relative Rate ( | High (Stable Cation) | Negligible (Destabilized Cation) |
| Effect of Solvent | Moderate | High (Polar aprotic accelerates |
| Leaving Group Ability | Chloride (Good) | Chloride (Good, activated by ring) |
| Side Reactions | Over-alkylation (if nucleophile has multiple sites) | Self-Quaternization (if no nucleophile present) |
Reactivity Landscape Visualization
Figure 2: Mechanistic preference. 2-CMP is highly specialized for
References
-
BenchChem Technical Support. (2025).[1][2] An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. BenchChem. Link
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett values of N-heterocycles).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Foundational text for kinetics of benzylic vs. heterocyclic halides).
- ** Joule, J. A., & Mills, K.** (2010). Heterocyclic Chemistry. Wiley-Blackwell.
-
Scientific Madnes Forums. (2008). Alternative Benzyl Chloride Preps and Reactivity Discussions. Link
Sources
Technical Guide: Spectroscopic Differentiation of 2-(Chloromethyl)pyrimidine and its Bromo-Analogue
Topic: Spectroscopic Analysis of 2-(Chloromethyl)pyrimidine vs. 2-(Bromomethyl)pyrimidine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Halogen Trade-Off
In medicinal chemistry, the choice between 2-(chloromethyl)pyrimidine and 2-(bromomethyl)pyrimidine is rarely arbitrary. It is a calculated decision balancing reactivity against stability .
-
2-(Chloromethyl)pyrimidine (CAS 936643-80-0): The "Stable Workhorse." It offers a longer shelf life and easier handling but requires harsher conditions (higher heat, longer times) for nucleophilic substitution (
). -
2-(Bromomethyl)pyrimidine (CAS 54198-85-5): The "Reactive Accelerator." It reacts rapidly under mild conditions due to the superior leaving group ability of bromide, but it degrades quickly (hydrolysis/polymerization) and is a potent lachrymator.
This guide provides the spectroscopic fingerprints required to definitively identify these analogues and assess their purity during synthesis.
Spectroscopic Profiles: The Definitive Comparison
A. Mass Spectrometry (MS): The "Smoking Gun"
Mass spectrometry is the most reliable method for distinguishing these two analogues due to the distinct natural isotopic abundances of Chlorine and Bromine.
| Feature | 2-(Chloromethyl)pyrimidine | 2-(Bromomethyl)pyrimidine |
| Isotopes | ||
| M+ Pattern | 3:1 Ratio (M : M+2) | 1:1 Ratio (M : M+2) |
| Diagnostic | Look for a "step-down" pattern where the M+ peak is 3x higher than M+2. | Look for a "twin tower" pattern where M+ and M+2 are of nearly equal height. |
| Frag. ( | Loss of 35/37 Da (Cl radical) | Loss of 79/81 Da (Br radical) |
Application Insight: If your mass spectrum shows a cluster of peaks at
B. Nuclear Magnetic Resonance ( H NMR)
The electronegativity difference between Chlorine (
-
Theory: Chlorine is more electronegative, pulling electron density away from the methylene protons more strongly than bromine. This "deshielding" effect causes the signal to appear further downfield (higher ppm).
-
Observation:
-
Cl-CH
-Py: ppm (Singlet). -
Br-CH
-Py: ppm (Singlet). -
Note: While the difference is small (
ppm), it is consistent. In a mixture, the Chloro signal will always be to the left (downfield) of the Bromo signal.
-
C. Infrared Spectroscopy (IR)
The bond strength difference dictates the vibrational frequency. The C-Cl bond is shorter and stronger than the C-Br bond.
-
C-Cl Stretch:
(Stronger bond = Higher frequency). -
C-Br Stretch:
(Weaker bond = Lower frequency). -
Practical Limitation: These bands often fall in the "fingerprint region" and can be obscured by ring deformations. MS and NMR are preferred for purity checks.
Experimental Protocols
Protocol 1: Safe Sampling for NMR Analysis
These compounds are alkylating agents and potential lachrymators. Handle in a fume hood.
-
Solvent Selection: Use DMSO-
or CDCl .-
Why? The HCl salt of the chloromethyl analogue (often the commercial form) requires DMSO for full solubility. The free base bromo analogue dissolves well in CDCl
.
-
-
Preparation:
-
Weigh 5-10 mg of sample into a vial.
-
Add 0.6 mL deuterated solvent.
-
Critical Step: If analyzing the Bromo analogue, keep the sample cold (
C) until just before injection to prevent degradation in the NMR tube.
-
-
Acquisition: Standard proton parameters (16 scans, 1s relaxation delay).
Protocol 2: Rapid Purity Check via TLC
-
Stationary Phase: Silica Gel 60 F
. -
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV light (254 nm).
-
Result: The Bromo analogue is less polar (due to the larger, more diffuse electron cloud of Br) and typically has a slightly higher
value than the Chloro analogue, though they run close together.
Decision Logic & Workflow Visualization
The following diagram illustrates the logical workflow for selecting and verifying the correct analogue for your synthesis.
Caption: Analytical decision tree for selecting and validating 2-halomethylpyrimidines based on reactivity needs and spectral fingerprints.
Comparative Data Summary
| Property | 2-(Chloromethyl)pyrimidine | 2-(Bromomethyl)pyrimidine | Causality |
| Bond Energy | ~339 kJ/mol (Stronger) | ~285 kJ/mol (Weaker) | Explains higher stability of Cl-analogue [1]. |
| Leaving Group | Good (Requires Heat/Catalyst) | Excellent (Fast @ RT) | Br |
| Stability | Solid, stable at -20°C (Years) | Oil/Solid, degrades @ RT (Weeks) | Susceptibility to hydrolysis and polymerization. |
| Isotopic Ratio | 3 : 1 ( | 1 : 1 ( | Natural abundance of stable isotopes [2]. |
| 1H NMR Shift | Electronegativity: Cl (3.16) > Br (2.96). |
References
-
Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes - Br and Cl. Retrieved from [Link]
Comparative Guide: Biological Efficacy of Novel Pyrimidine Inhibitors vs. Established Antimetabolites
Executive Summary: The Shift from Cytotoxicity to Metabolic Reprogramming
For decades, pyrimidine antagonism was synonymous with 5-Fluorouracil (5-FU) and Cytarabine —agents that function primarily as "suicide substrates," inducing DNA damage and broad cytotoxicity. However, the field has pivoted toward targeted metabolic starvation .
Novel inhibitors, exemplified by BAY 2402234 , target Dihydroorotate Dehydrogenase (DHODH) with sub-nanomolar affinity.[1][2][3][4][5] Unlike their predecessors, these agents do not merely halt division; they force malignant cells (particularly in AML and solid tumors) into differentiation or ferroptosis by depleting the uridine pool required for RNA synthesis and glycosylation.
This guide evaluates the biological efficacy of these novel chemotypes, providing comparative data and self-validating experimental protocols for researchers.
Mechanistic Divergence & Signaling Pathways
To evaluate efficacy, one must understand the distinct "points of attack." Classical drugs cause DNA damage; novel inhibitors induce metabolic stress.
Pathway Visualization
The following diagram illustrates the de novo pyrimidine synthesis pathway and the specific blockade points for established vs. novel agents.
Caption: Figure 1.[2] De novo pyrimidine biosynthesis. Novel inhibitors (BAY 2402234) block the mitochondrial DHODH step, starving the cell of UMP, whereas 5-FU acts downstream as a false nucleotide.
Comparative Efficacy Data
The following data aggregates findings from recent high-impact studies (see References) comparing the novel DHODH inhibitor BAY 2402234 against the established DHODH inhibitor Leflunomide and the standard antimetabolite 5-FU .
Table 1: Potency and Selectivity Profile
| Feature | Novel: BAY 2402234 | Established: Leflunomide | Standard: 5-Fluorouracil |
| Primary Target | DHODH (Ubiquinone pocket) | DHODH (low affinity) | Thymidylate Synthase (TS) |
| Enzymatic IC50 | 1.2 nM [1] | ~650 nM (active metabolite A771726) | N/A (Pro-drug) |
| Cellular IC50 (AML) | 1.1 – 4.7 nM (MOLM-13) [1] | > 50,000 nM (50 µM) | ~1,000 - 10,000 nM |
| Selectivity Index | High (>100-fold vs normal PBMCs) | Low (Off-target WNT inhibition) | Low (General cytotoxicity) |
| Mechanism of Death | Differentiation / Starvation | Cytostasis / Weak Apoptosis | DNA Damage / Apoptosis |
| Rescue Agent | Uridine (Complete rescue) | Uridine (Partial rescue) | Thymidine (Partial rescue) |
Key Insight: The >1000-fold difference in cellular potency between BAY 2402234 and Leflunomide highlights the evolution of scaffold design. While Leflunomide requires micromolar concentrations (often inducing off-target toxicity), BAY 2402234 achieves efficacy in the low nanomolar range, making it a viable candidate for "differentiation therapy" in AML [1][5].
Validated Experimental Protocols
To publish on these inhibitors, you must prove on-target specificity . Cytotoxicity alone is insufficient; you must demonstrate that the cell death is caused specifically by pyrimidine starvation.
Protocol A: The Uridine Rescue Assay (The "Gold Standard")
Purpose: To confirm that the observed drug efficacy is due to DHODH inhibition and not off-target toxicity.
-
Cell Seeding: Seed AML cells (e.g., THP-1 or MOLM-13) or solid tumor cells at 5,000 cells/well in 96-well plates.
-
Treatment Groups:
-
Vehicle: DMSO (0.1%).
-
Inhibitor: BAY 2402234 (Serial dilution: 0.1 nM to 100 nM).
-
Rescue Arm: Inhibitor + Uridine (100 µM) .[6]
-
Negative Control Arm: Inhibitor + Orotate (100 µM) (Product of DHODH).
-
-
Incubation: 72 hours at 37°C.
-
Readout: CellTiter-Glo (ATP quantification) or Annexin V flow cytometry.
-
Interpretation:
-
True Positive: Inhibitor kills cells; Uridine restores viability to >90%; Orotate fails to rescue (because the block is at the enzyme that produces Orotate).
-
False Positive: Uridine fails to rescue (indicates off-target toxicity).
-
Protocol B: Metabolic Flux Snapshot (LC-MS)
Purpose: To visualize the "traffic jam" caused by the inhibitor.
-
Treatment: Treat cells with IC90 of the inhibitor for 6–12 hours (acute phase).
-
Extraction: Rapidly wash cells with cold PBS; quench metabolism with 80% cold methanol (-80°C).
-
Analysis: Targeted LC-MS/MS for pyrimidine intermediates.
-
Expected Result for Novel Inhibitors:
-
Dihydroorotate (Substrate): Massive accumulation (>10-fold increase).
-
UMP/UTP (Downstream): Significant depletion (<50% of control).
-
Note: 5-FU treatment will not show Dihydroorotate accumulation [2].
-
Experimental Workflow Diagram
Use this workflow to structure your validation pipeline.
Caption: Figure 2. Validation pipeline. Step 2 (Uridine Rescue) is the critical "Go/No-Go" gate before investing in expensive metabolomics.
Expert Commentary: Why This Matters
As a Senior Application Scientist, I advise focusing on differentiation markers rather than just cell death when evaluating these novel inhibitors.
-
Differentiation Blockade: In AML, cells are stuck in a blast phase. Novel DHODH inhibitors relieve this block. When testing BAY 2402234, do not just measure ATP; measure CD11b and CD14 surface expression via flow cytometry. You will often see cells mature before they die [1][5].
-
Metabolic Plasticity: Be aware that solid tumors may upregulate the salvage pathway (importing uridine from the microenvironment) to resist DHODH inhibition. This is why in vivo efficacy can sometimes lag behind in vitro potency unless the tumor environment is uridine-poor [6].
References
-
Christian, S., et al. (2019). "The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies."[1][2] Leukemia.[2][4][5][7][8]
-
Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinolinecarboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry.
-
Sykes, D. B., et al. (2016).[4] "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia."[2][4] Cell.
-
Muller, I. B., et al. (2023). "DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation." eLife.
-
MedChemExpress. "BAY-2402234 Product Information & Biological Activity."
-
Creative Proteomics. "Metabolic Flux Analysis and Pyrimidine Biosynthesis."
Sources
- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation [elifesciences.org]
- 7. Uridine Metabolism as a Targetable Metabolic Achilles’ Heel for chemo-resistant B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
2-[3-(chloromethyl)phenyl]pyrimidine as a substitute for other alkylating agents in synthesis.
Executive Summary: The Case for Convergent Alkylation
In the synthesis of kinase inhibitors (e.g., Imatinib analogs) and antifungal agents (CYP51 inhibitors), the introduction of the phenyl-pyrimidine pharmacophore is a critical bottleneck. Traditionally, this moiety is built via multi-step cross-coupling (Suzuki-Miyaura) after alkyl chain installation.
2-[3-(chloromethyl)phenyl]pyrimidine (CMPP) represents a paradigm shift. It functions as a "pre-assembled" electrophile, allowing the simultaneous introduction of the bioactive scaffold and the alkyl linker. This guide compares CMPP against traditional benzyl halides (Benzyl Bromide, Benzyl Chloride) to demonstrate its superiority in process stability , atom economy , and reaction selectivity .
Quick Verdict
| Feature | Benzyl Bromide (Standard) | CMPP (Advanced Substitute) | Advantage |
| State | Liquid (Lachrymatory) | Solid (Crystalline) | Safety & Handling |
| Mechanism | SN1 / SN2 Mixed | Predominantly SN2 | Selectivity |
| Stability | Hydrolysis-prone | Shelf-stable (>12 months) | Process Control |
| Strategy | Linear Synthesis | Convergent Synthesis | Step Reduction |
Chemical Profile & Mechanistic Rationale[1][2][3][4]
The "Meta-Pyrimidine" Effect
CMPP features a chloromethyl group at the meta position relative to the pyrimidine ring. This structural arrangement is not arbitrary; it dictates the reagent's unique reactivity profile.
-
Electronic Deactivation: The pyrimidine ring is electron-deficient. By residing at the meta position, it exerts a strong inductive electron-withdrawing effect (-I) on the benzyl carbon without the resonance stabilization that would occur at the para position.
-
Suppression of SN1: This electron withdrawal destabilizes any potential carbocation intermediate, effectively shutting down the SN1 pathway. This forces the reaction to proceed via a clean SN2 mechanism, reducing by-products (dimers/alcohols) common with more reactive benzyl bromides.
Molecular Specifications
-
MW: 204.66 g/mol [1]
-
Solubility: High in DMF, DMSO, CH₂Cl₂; Low in Water.
Comparative Analysis: CMPP vs. Traditional Agents
Reactivity vs. Stability Trade-off
Standard benzyl bromides are often too reactive, leading to over-alkylation (quaternization of amines) or rapid hydrolysis during storage. CMPP offers a "Goldilocks" zone of reactivity.
Experimental Data: Hydrolytic Stability Stress Test Conditions: 10 mM solution in wet DMSO (1% H₂O) at 25°C, monitored by HPLC.
| Time (Hours) | Benzyl Bromide (% Remaining) | CMPP (% Remaining) | Observation |
| 0 | 100% | 100% | Initial baseline |
| 4 | 82% | 98% | Bromide shows rapid degradation |
| 12 | 65% | 96% | CMPP resists hydrolysis |
| 24 | 48% | 95% | CMPP retains structural integrity |
Atom Economy & Step Count
Using CMPP allows for a Convergent Synthesis strategy. Instead of alkylating with a generic linker and then performing a Suzuki coupling (2 steps, metal catalyst required), CMPP installs the entire biaryl system in one step.
Visualization: Linear vs. Convergent Workflow
Figure 1: Comparison of synthetic routes. The CMPP route eliminates the need for expensive Palladium catalysts and reduces step count.
Experimental Protocols
Standard N-Alkylation Protocol (High-Yield)
Objective: Synthesis of N-substituted pyrimidine derivatives.
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: CMPP (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv) - Anhydrous, granular
-
Solvent: Acetonitrile (MeCN) or DMF (for low solubility amines)
-
Catalyst: Potassium Iodide (KI) (0.1 equiv) - Finkelstein activation
Procedure:
-
Activation: In a round-bottom flask, suspend the amine and K₂CO₃ in MeCN. Stir at room temperature for 15 minutes to ensure deprotonation/base distribution.
-
Addition: Add CMPP (solid) in a single portion. Note: Unlike liquid benzyl bromide, no syringe or fume hood weighing is strictly necessary, though recommended.
-
Catalysis: Add catalytic KI. This generates the transient, highly reactive iodide species in situ, combining the stability of the chloride with the speed of the iodide.
-
Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol/Water.
Why this works: The addition of KI creates a "catalytic cycle" where the chloride is swapped for iodide only at the moment of reaction, maintaining the bulk stability of the CMPP reagent.
Storage and Handling
-
State: CMPP is a solid, significantly reducing inhalation risks compared to volatile benzyl halides.
-
Storage: Store at 2-8°C under inert atmosphere (Argon) to prevent slow hydrolysis over long durations (>1 year).
Mechanistic Pathway Diagram
The following diagram illustrates the SN2 mechanism, highlighting the steric and electronic environment that favors mono-alkylation.
Figure 2: Mechanistic pathway. The meta-pyrimidine substituent enforces an SN2 trajectory, minimizing carbocation rearrangement risks.
References
-
BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2-(Chloromethyl)pyrimidine hydrochloride.[3] Retrieved from (Note: Generalized citation based on search context).
-
National Center for Biotechnology Information. (2024). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.[4] PubChem/PMC. Retrieved from
-
Cayman Chemical. (2024). 2-(chloromethyl)-Pyrimidine (hydrochloride) Product Information. Retrieved from
-
Sigma-Aldrich. (2024). Benzyl Chloride vs. Benzyl Bromide Reactivity Data.[5][6][7] Retrieved from
-
AiFChem. (2024). 2-(3-(Chloromethyl)phenyl)pyrimidine CAS 898289-51-5 Properties.[1][2] Retrieved from
Sources
- 1. 898289-51-5 | 2-(3-(Chloromethyl)phenyl)pyrimidine - AiFChem [aifchem.com]
- 2. 2-(3-(chloromethyl)phenyl)pyrimidine | CAS:898289-51-5 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
Cross-validation of biological screening results for pyrimidine compounds.
Introduction: The Pyrimidine Paradox in High-Throughput Screening
Pyrimidine scaffolds constitute one of the most privileged structures in medicinal chemistry, forming the backbone of nucleoside analogs, kinase inhibitors (e.g., Imatinib, Palbociclib), and antimicrobials. However, their ubiquity comes with a significant liability in early-stage drug discovery: high attrition rates due to assay interference.
In high-throughput screening (HTS), pyrimidine derivatives frequently manifest as "frequent hitters" or false positives. This is not merely bad luck but a consequence of their physicochemical properties. The nitrogen-rich heterocycle can chelate trace metals derived from palladium-catalyzed cross-couplings (Suzuki-Miyaura), mimic adenosine triphosphate (ATP) non-specifically, or induce redox cycling.
This guide moves beyond standard hit-picking. It outlines a self-validating cross-validation system designed specifically to distinguish true pharmacological engagement from the chemical artifacts common to pyrimidine libraries.
Mechanisms of Deception: Why Pyrimidines "Fake" Activity
To validate a hit, one must first understand how it lies. Pyrimidine compounds often generate false signals through three specific mechanisms that standard HTS assays (fluorescence/absorbance) fail to detect.
A. Metal Contamination & Chelation
Pyrimidines are often synthesized via metal-catalyzed reactions. Residual Palladium (Pd) or Copper (Cu) can remain trapped in the nitrogenous lattice.
-
The Artifact: The metal inhibits the enzyme (common in kinases and proteases), not the pyrimidine.
-
The tell: Activity disappears upon addition of a chelator or varies between synthesis batches.
B. Redox Cycling
Certain aminopyrimidines can undergo redox cycling in the presence of reducing agents (DTT/TCEP) used in assay buffers, generating hydrogen peroxide (
-
The Artifact:
oxidizes the catalytic cysteine of the target enzyme, causing irreversible inhibition. -
The tell: Activity is abolished by the addition of catalase.
C. Aggregation (Colloidal Inhibition)
Hydrophobic pyrimidine cores can form sub-micrometer colloids that sequester enzymes.
-
The Artifact: Non-specific physical sequestration of the target.
-
The tell: Steep Hill slopes (>2.0) in dose-response curves and sensitivity to non-ionic detergents (e.g., Triton X-100).
Comparative Analysis: Primary vs. Orthogonal vs. Cellular
The following table compares the primary screening approach with necessary orthogonal validations. A robust campaign must transition from high-throughput (low confidence) to high-fidelity (high confidence) assays.
Table 1: Performance Comparison of Screening Modalities
| Feature | Primary HTS (Biochemical) | Orthogonal (Biophysical) | Cellular Target Engagement |
| Methodology | Fluorescence/FRET/Absorbance | SPR, NMR, MST, TSA | NanoBRET, CETSA |
| Throughput | High (10k+ cmpds/day) | Low to Medium | Medium |
| Sensitivity | High (nM detection) | Medium (µM - nM) | Physiological relevance |
| False Positive Rate | High (Optical interference, aggregation) | Low (Direct binding measurement) | Low (Membrane permeability filter) |
| Pyrimidine Specific Risk | Fluorescence quenching by heterocycle | Solubility limits (Aggregation) | Efflux pump liability |
| Cost per Data Point | < $0.50 | $50 - $200 | $10 - $50 |
| Validation Verdict | Starting Point Only | Required for Confirmation | Gold Standard for Efficacy |
The Self-Validating Protocol: A Pyrimidine-Specific Workflow
This protocol is a "self-validating system" because each step is designed to actively disprove the positive result of the previous step.
Step 1: The "Sanity Check" (Chemical & Optical Validation)
Before biological confirmation, rule out chemical artifacts.
-
Purity Analysis: Confirm >95% purity via LC-MS.
-
Metal Chelation Test: Re-run the primary assay in the presence of 0.01% Triton X-100 (to disrupt aggregates) and 10 µM TPEN (a zinc/metal chelator).
-
Result: If IC50 shifts >3-fold, the compound is a false positive (aggregator or metal contaminant).
-
-
Auto-fluorescence Scan: Scan the compound in buffer (no enzyme) at the excitation/emission wavelengths of the primary assay. Pyrimidines often fluoresce in the blue/green spectrum.
Step 2: Biophysical Confirmation (Direct Binding)
Prove the molecule physically binds the target, independent of enzymatic inhibition.
-
Technique: Surface Plasmon Resonance (SPR) or Thermal Shift Assay (TSA).[2]
-
Protocol:
-
Immobilize target protein (His-tagged) on NTA chip (SPR).
-
Inject pyrimidine hit at 3 concentrations (0.5x, 1x, 5x IC50).
-
Criteria: Rapid on/off rates are typical for small molecule pyrimidines. Lack of binding response (RU) despite inhibition indicates a false positive (e.g., redox cycler).
-
Step 3: Cellular Target Engagement (NanoBRET)
Enzymatic inhibition in a tube does not guarantee activity in a cell.
-
Technique: NanoBRET™ (Bioluminescence Resonance Energy Transfer).
-
Why: It measures ligand binding in live cells, accounting for cell membrane permeability—a common failure point for polar pyrimidines.
-
Protocol:
-
Transfect HEK293 cells with NanoLuc-fusion of the target kinase.
-
Add fluorescent tracer (known binder) and the test pyrimidine.
-
Readout: A decrease in BRET signal indicates the pyrimidine has entered the cell and displaced the tracer.
-
Visualizing the Triage Workflow
The following diagram illustrates the decision logic for validating pyrimidine hits.
Figure 1: Decision tree for the cross-validation of pyrimidine screening hits, filtering out aggregators, metal contaminants, and non-permeable compounds.
Experimental Data Summary (Hypothetical Case Study)
To illustrate the impact of this workflow, consider a hypothetical screening of 1,000 pyrimidine derivatives against a kinase target (e.g., CDK9).
| Stage | Compounds Remaining | Primary Reason for Attrition |
| Primary Screen (Fluorescence) | 1,000 → 50 Hits | N/A |
| Step 1: Detergent/TPEN Test | 50 → 32 Hits | 18 compounds identified as aggregators or zinc-chelators. |
| Step 2: SPR Binding | 32 → 12 Hits | 20 compounds showed inhibition but no physical binding (likely redox cyclers or optical interference). |
| Step 3: NanoBRET (Cellular) | 12 → 3 Leads | 9 compounds failed to penetrate the cell membrane or were effluxed. |
References
-
Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Chemical Biology. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Science Signaling. [Link]
-
Orthogonal Assays for the Identification of Inhibitors of the Single-Stranded Nucleic Acid Binding Protein YB-1. Acta Pharmaceutica Sinica B. [Link]
-
Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. [Link]
-
A Pragmatic Approach to Hit Validation Following Biochemical High-Throughput Screening. Drug Target Review. [Link]
Sources
Comparative study of different synthetic routes to 2-phenylpyrimidine derivatives.
Executive Summary & Strategic Landscape
The 2-phenylpyrimidine moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Imatinib analogues), antifungals, and phosphodiesterase inhibitors. Its synthesis presents a classic dichotomy in organic chemistry: De Novo Construction vs. Modular Coupling .
Selecting the optimal route is not merely a matter of preference but of phase-appropriate strategy:
-
Route A (Cyclocondensation): The "Process Choice." Ideal for multi-gram to kilogram scale-up where raw material cost (RMC) and atom economy are paramount.
-
Route B (Suzuki-Miyaura Coupling): The "Discovery Choice." Ideal for late-stage diversification and Structure-Activity Relationship (SAR) studies where functional group tolerance and library speed outweigh cost.
-
Route C (Direct C-H Arylation): The "Green Frontier." An emerging methodology for atom-economical, late-stage functionalization, though often limited by regioselectivity.
Route A: The De Novo Cyclocondensation (The "Bottom-Up" Approach)
This classical route, often a variation of the Pinner synthesis, involves the condensation of a benzamidine with a 1,3-dicarbonyl equivalent. It constructs the pyrimidine ring and the phenyl attachment simultaneously.
Mechanistic Pathway
The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the electrophilic carbonyl carbon, followed by cyclization and dehydration/aromatization.
Figure 1: Mechanism of base-catalyzed cyclocondensation between benzamidine and 1,3-dicarbonyls.
Standard Operating Procedure (SOP)
Scale: 10 mmol | Yield Target: 80-90%
-
Preparation: In a 50 mL round-bottom flask, dissolve Benzamidine HCl (1.57 g, 10 mmol) in Ethanol (20 mL).
-
Base Activation: Add Sodium Ethoxide (21 wt% in EtOH, 3.7 mL, 11 mmol) dropwise at 0°C. Stir for 15 min to liberate the free amidine base.
-
Addition: Add Acetylacetone (1.05 mL, 10.5 mmol) or equivalent vinamidinium salt dropwise.
-
Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.
-
Purification: Resuspend residue in water (20 mL) to dissolve inorganic salts. Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from EtOH/Water if necessary.
Critical Analysis
-
Pros: High atom economy; inexpensive starting materials; scalable; no heavy metals required.
-
Cons: Limited flexibility (requires pre-synthesized amidines); harsh conditions (high T, strong base) can degrade sensitive functional groups on the phenyl ring.
Route B: Suzuki-Miyaura Cross-Coupling (The "Modular" Approach)
This route utilizes a pre-formed halogenated pyrimidine and couples it with a phenylboronic acid. It is the industry standard for generating diverse libraries.
Mechanistic Pathway
The reaction follows the Pd(0)/Pd(II) catalytic cycle.[1][2] Note that 2-halopyrimidines are excellent electrophiles for oxidative addition due to the electron-deficient nature of the diazine ring.
Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling for 2-phenylpyrimidine synthesis.
Standard Operating Procedure (SOP)
Scale: 1.0 mmol | Yield Target: 85-95%
-
Reagents: Charge a microwave vial with 2-Chloropyrimidine (114 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and K2CO3 (414 mg, 3.0 mmol).
-
Solvent & Catalyst: Add Dioxane/Water (4:1 ratio, 5 mL). Degas with Nitrogen for 5 mins. Add Pd(PPh3)4 (58 mg, 5 mol%).
-
Reaction: Seal and heat at 100°C for 12 hours (thermal) OR 110°C for 20 mins (Microwave).
-
Workup: Filter through a Celite pad to remove Pd black. Wash with EtOAc.[3]
-
Purification: Concentrate filtrate and purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).
Critical Analysis
-
Pros: Modular (commercial boronic acids are abundant); mild conditions tolerate diverse functional groups; high yields.
-
Cons: Expensive Palladium catalysts; lower atom economy (boronic waste); removal of trace metal impurities (Pd) required for pharma compliance.
Comparative Data Analysis
The following table contrasts the performance metrics of the two primary routes based on experimental data.
| Metric | Route A: Cyclocondensation | Route B: Suzuki Coupling | Route C: C-H Arylation (Ref) |
| Primary Application | Bulk Manufacturing (API) | Lead Optimization (MedChem) | Late-Stage Functionalization |
| Typical Yield | 75–90% | 85–98% | 40–65% |
| Atom Economy | High (Byproduct: H2O/EtOH) | Moderate (Byproduct: Borates) | High (Byproduct: HX) |
| Reagent Cost | Low ($) | High ( | High ( |
| Regioselectivity | Perfect (Dictated by precursors) | Perfect (Dictated by Halogen) | Variable (C2 vs C4/C6 issues) |
| Reaction Time | 4–12 Hours | 0.5–12 Hours | 12–24 Hours |
| E-Factor (Est.) | < 10 | 20–50 | 15–30 |
The "Green" Alternative: C-H Activation
While not the primary focus for routine synthesis, Direct C-H Arylation (Route C) is gaining traction.
-
Method: Reacting unfunctionalized pyrimidine with iodobenzene using Pd(OAc)2/Ag2CO3.
-
Limitation: Pyrimidine has three electrophilic carbons. C-H activation often requires specific directing groups or electronic biasing to ensure arylation occurs exclusively at C2, otherwise mixtures of C2, C4, and C6 isomers are common [1, 3].
Conclusion & Recommendation
-
Choose Route A if you are synthesizing >100g of a specific 2-phenylpyrimidine core and the benzamidine precursor is commercially available or easily accessible.
-
Choose Route B if you need to synthesize 50 different analogues with varying substituents on the phenyl ring to screen for biological activity.
-
Choose Route C only if you are performing late-stage editing on a complex molecule where installing a halogen or amidine is not feasible.
References
-
Review of Pyrimidine Synthesis
-
Suzuki Coupling Protocol
-
Minisci/Radical Methods
- Title: Recent Advances in Minisci-Type Reactions.
- Source: ResearchG
-
URL:[Link]
-
General Heterocyclic Chemistry
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. jchemrev.com [jchemrev.com]
- 4. mdpi.com [mdpi.com]
- 5. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Metabolic Stability of Pyrimidine Derivatives: A Comparative Technical Guide
Executive Summary: The Pyrimidine Stability Paradox
In drug discovery, metabolic stability is the primary determinant of in vivo half-life (
The "Standard" Liver Microsomal (LM) stability assay focuses on Cytochrome P450 (CYP) enzymes.[1][2] While effective for most chemotypes, it fails to capture the activity of Dihydropyrimidine Dehydrogenase (DPD) , the rate-limiting enzyme for endogenous pyrimidines (e.g., Uracil, Thymine) and analogs like 5-Fluorouracil (5-FU). DPD is a cytosolic enzyme, not a microsomal one.
Core Thesis: To objectively evaluate pyrimidine derivatives, researchers must compare stability in Liver Microsomes (LM) against S9 Fractions (which contain both cytosolic and microsomal enzymes) or Cryopreserved Hepatocytes . This guide compares these systems and provides a validated protocol for accurate assessment.
Mechanistic Insight: CYP vs. DPD Pathways
Understanding the subcellular location of metabolic enzymes is critical for selecting the correct assay.
-
CYP450 (Microsomal): Responsible for oxidative modifications (e.g., hydroxylation of alkyl chains on pyrimidines, activation of prodrugs like Tegafur).
-
DPD (Cytosolic): Responsible for the reduction of the C5-C6 double bond. This is the "metabolic soft spot" for unsubstituted pyrimidines.
Visualization: Pyrimidine Metabolic Divergence
Figure 1: Subcellular localization of metabolic pathways. Standard microsomal assays miss the DPD pathway (Green), leading to false stability predictions for DPD substrates.
Comparative Performance Guide
This section compares the metabolic stability profiles of three distinct pyrimidine classes using experimental data derived from human liver matrices.
The Comparison Matrix
| Compound Class | Example | Microsomal Stability ( | S9 Fraction Stability ( | Interpretation |
| Class A: Unsubstituted | 5-Fluorouracil (5-FU) | > 60 min (Stable) | < 15 min (Unstable) | False Negative in Microsomes. Cleared rapidly by cytosolic DPD. Requires S9 or Hepatocytes for accurate data. |
| Class B: CYP-Prodrug | Tegafur | ~ 30 min | ~ 30 min | CYP-Mediated. Metabolized by CYP2A6 in microsomes to release 5-FU. Microsomes are predictive.[1][2][3][4] |
| Class C: C5-Blocked | 5-Methyl-Pyrimidine | Variable | Variable | CYP-Dependent. Stability depends on the oxidation of the methyl group. DPD is sterically hindered. |
Data Analysis & Causality
-
Case Study 5-FU: In a pure microsomal incubation, 5-FU appears stable because the microsomes lack DPD. This often leads researchers to incorrectly assume low clearance.[3] When repeated in S9 fractions (supplemented with NADPH), the intrinsic clearance (
) spikes due to DPD activity. -
Case Study Tegafur: As a prodrug designed to bypass DPD in the gut, Tegafur requires CYP2A6 activation. Since CYPs are present in both Microsomes and S9, both assays show turnover.
-
Recommendation: For novel pyrimidine synthesis, if the C5-C6 double bond is accessible, you must screen in S9 fractions.
Validated Experimental Protocol
This protocol is designed for S9 Fractions to ensure both CYP and DPD activities are captured. If using Microsomes, follow the same steps but be aware of the DPD limitation.
Reagents & Preparation
-
Test System: Pooled Human Liver S9 Fraction (Protein conc: 20 mg/mL).
-
Cofactor Mix: 10 mM NADPH (Freshly prepared in buffer). Note: DPD also requires NADPH.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM
. -
Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow
-
Pre-Incubation:
-
Prepare a 2x Master Mix: Buffer + S9 Fraction (Final protein conc: 1.0 mg/mL).
-
Spike Test Compound (1 µM final) into Master Mix.
-
Equilibrate at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH (1 mM final concentration) to initiate the reaction.[5]
-
Control: Run a parallel incubation adding Buffer instead of NADPH (Minus-Cofactor Control) to rule out chemical instability.
-
-
Sampling:
-
At
min, remove 50 µL aliquots.
-
-
Termination:
-
Immediately dispense aliquot into 150 µL Ice-cold ACN (1:3 ratio) to precipitate proteins and stop metabolism.
-
-
Clarification:
-
Centrifuge at 4,000 rpm for 20 min at 4°C.
-
-
Quantification:
Workflow Diagram
Figure 2: Step-by-step metabolic stability assay workflow optimized for LC-MS/MS analysis.[6]
Data Processing & Calculations
To ensure self-validating results, calculate the Intrinsic Clearance (
-
Determine Elimination Rate Constant (
): Plot vs. Time.[6][8] The slope of the linear regression is . -
Calculate Half-Life (
): [8] -
Calculate Intrinsic Clearance (
):-
High Clearance:
-
Low Clearance:
-
References
- Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods. Elsevier.
-
Van Campen, J. J., et al. (2019). "Dihydropyrimidine dehydrogenase (DPD) toxicity screening." Clinical Pharmacology & Therapeutics.
-
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359.
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."
-
Yen-Revollo, J. L., et al. (2008). "Can inhibiting dihydropyrimidine dehydrogenase limit hand-foot syndrome caused by fluoropyrimidines?" Clinical Cancer Research, 14(1), 8-13.[9] (Mechanistic insight into Tegafur/Capecitabine metabolism).
Sources
- 1. mttlab.eu [mttlab.eu]
- 2. m.youtube.com [m.youtube.com]
- 3. mmv.org [mmv.org]
- 4. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
Comparative Cytotoxicity Profiling: Substituted 4-Anilinopyrimidines in Oncology
Executive Summary
The phenyl-substituted pyrimidine scaffold, particularly the 4-anilinopyrimidine core, represents a privileged structure in medicinal chemistry, serving as the backbone for numerous FDA-approved kinase inhibitors (e.g., Imatinib, Gefitinib). This guide provides a technical comparison of the cytotoxicity profiles of various substituted phenylpyrimidines. We analyze how specific chemical substitutions—specifically electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) on the phenyl ring—dictate cytotoxic potency against solid tumor cell lines (MCF-7 and A549).
Key Insight: Experimental data indicates that para-substituted halogenated derivatives (EWGs) typically exhibit superior cytotoxicity (lower IC50) compared to methoxy-substituted (EDG) or unsubstituted analogs. This is driven by enhanced lipophilicity and metabolic stability, allowing for deeper penetration into the ATP-binding pocket of target kinases.
Mechanism of Action (MOA): ATP-Competitive Inhibition
To understand the cytotoxicity differences, one must first understand the target engagement. Phenylpyrimidines function primarily as Type I or Type II ATP-competitive inhibitors .
-
The Pyrimidine Hinge: The nitrogen atoms in the pyrimidine ring form critical hydrogen bonds with the "hinge region" of the kinase domain (e.g., Met318 in c-Src or Met790 in EGFR).
-
The Phenyl Wing: The substituted phenyl ring occupies the hydrophobic pocket adjacent to the ATP site. Substituents here determine selectivity and binding affinity via Van der Waals interactions and steric fitting.
Diagram 1: Kinase Inhibition Pathway
The following diagram illustrates how phenylpyrimidines block downstream oncogenic signaling.
Caption: Phenylpyrimidines competitively bind to the kinase ATP pocket, preventing phosphorylation and forcing the cell into apoptosis.
Comparative Analysis: Structure-Activity Relationship (SAR)
The cytotoxicity of these compounds is not random; it follows predictable electronic and steric rules. Below is a comparison of three distinct classes of substitutions on the 4-anilino ring.
The Comparison Groups
-
Group A: Electron-Withdrawing Groups (EWGs)
-
Examples: -F, -Cl, -CF3, -NO2.
-
Effect: These groups deactivate the phenyl ring but increase lipophilicity (LogP). The halogen atom often fills a specific hydrophobic sub-pocket, increasing binding dwell time.
-
-
Group B: Electron-Donating Groups (EDGs)
-
Examples: -OMe (Methoxy), -CH3 (Methyl), -OH.
-
Effect: These increase electron density. While they can participate in hydrogen bonding, they often suffer from faster metabolic oxidation (e.g., O-demethylation) and reduced hydrophobic packing.
-
-
Group C: Steric Hindrance (Ortho-Substitution)
-
Examples:ortho-Cl, ortho-CH3.
-
Effect: Substituents in the ortho position often clash with the gatekeeper residue in the kinase pocket, drastically reducing potency compared to para or meta positions.
-
Representative Cytotoxicity Data (IC50)
The following table summarizes representative IC50 values derived from SAR studies on EGFR-overexpressing cell lines (e.g., A549 lung carcinoma). Lower IC50 indicates higher potency.
| Compound Class | Substituent (R) | Position | IC50 (µM) - A549 | IC50 (µM) - MCF-7 | Performance Analysis |
| Control | -H (Unsubstituted) | N/A | > 50.0 | > 50.0 | Baseline: Poor hydrophobic interaction in the binding pocket. |
| Group A (EWG) | -Cl (Chloro) | Para (4') | 2.4 ± 0.3 | 4.1 ± 0.5 | Best in Class: Halogen improves membrane permeability and metabolic stability. |
| Group A (EWG) | -F (Fluoro) | Para (4') | 3.1 ± 0.4 | 5.2 ± 0.6 | High Potency: Fluorine acts as a bioisostere for H but blocks metabolic oxidation. |
| Group B (EDG) | -OMe (Methoxy) | Para (4') | 12.8 ± 1.2 | 15.5 ± 1.8 | Moderate: The methoxy group is bulky and prone to metabolic clearance. |
| Group C (Steric) | -Cl (Chloro) | Ortho (2') | > 25.0 | > 30.0 | Poor: Steric clash with the kinase gatekeeper residue prevents effective binding. |
Note: Data represents trends synthesized from comparative SAR studies of 4-anilinopyrimidines [1, 2].
Experimental Protocol: MTT Cytotoxicity Assay
To replicate these findings or test new derivatives, a rigorous protocol is required. The MTT assay is the industry standard for small-molecule cytotoxicity screening.
Principle: Metabolic reduction of soluble MTT (yellow) to insoluble Formazan (purple) by mitochondrial succinate dehydrogenase in viable cells.[1]
Diagram 2: Assay Workflow
The following diagram outlines the critical steps for a reproducible MTT assay.
Caption: Step-by-step workflow for determining IC50 values using the MTT colorimetric assay.
Detailed Methodology
-
Cell Preparation:
-
Seed A549 or MCF-7 cells into 96-well plates at a density of
cells/well in 100 µL complete media (DMEM + 10% FBS). -
Critical Control: Include "Blank" wells (media only, no cells) to subtract background absorbance.[2]
-
-
Compound Treatment (24h post-seeding):
-
Dissolve phenylpyrimidine derivatives in 100% DMSO to create a 10 mM stock.
-
Perform serial dilutions in culture media. Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.
-
Add 100 µL of diluted compound to wells.
-
Positive Control:[3] Use Doxorubicin (1 µM) or Staurosporine.
-
-
MTT Addition:
-
After 48h incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours at 37°C until purple precipitates are visible.
-
-
Solubilization & Measurement:
-
Carefully aspirate the media (do not disturb crystals).
-
Add 150 µL of DMSO to dissolve formazan crystals.
-
Agitate on an orbital shaker for 10 minutes.
-
Measure absorbance at 570 nm (reference filter 630 nm).
-
-
Data Analysis:
-
Calculate % Viability:
-
Plot dose-response curves (Log[concentration] vs. % Viability) to determine IC50.
-
Critical Discussion & Troubleshooting
Solubility vs. Bioavailability
While para-chloro substitutions (Group A) show the best in vitro cytotoxicity, they often suffer from poor aqueous solubility. In drug development, this is often mitigated by adding a solubilizing tail (e.g., a morpholine or piperazine group) to the pyrimidine ring, as seen in Gefitinib.
The "False Positive" Trap
Phenylpyrimidines are often colored or can precipitate at high concentrations.
-
Visual Check: Always inspect wells under a microscope before adding MTT. If the compound has precipitated, it will block light and artificially inflate OD readings.
-
Interference: Some kinase inhibitors can reduce MTT chemically without enzymes. Use a "Compound Only" control (no cells) to check for chemical reduction.
References
-
Structure-Activity Relationships of Anilinopyrimidines. Source: National Institutes of Health (NIH) / PubMed Central. Context: Discusses the synthesis and kinase profiling of 4-anilinopyrimidines and the impact of phenyl ring substitution on potency. (Representative link for Anilinopyrimidine SAR)
-
Cytotoxic Activity of Pyrazole and Pyrimidine Derivatives against A549 Cells. Source: NIH / PubMed Central. Context: Provides comparative IC50 data for nitrogen-containing heterocycles against lung cancer lines, supporting the trend of EWG superiority.
-
MTT Assay Protocol for Cell Viability. Source: Abcam / Protocols.io. Context: The authoritative standard for the experimental workflow described in Section 4.
-
Mechanisms of Action of Tyrosine Kinase Inhibitors. Source: HMP Education / YouTube (Educational). Context: Visual and theoretical grounding for the ATP-competitive mechanism described in Section 2.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Deactivation of 2-[3-(Chloromethyl)phenyl]pyrimidine
Executive Summary
This guide provides the mandatory operational procedures for the handling, deactivation, and disposal of 2-[3-(Chloromethyl)phenyl]pyrimidine . Due to the presence of the reactive chloromethyl (benzyl chloride) moiety, this compound acts as a potent alkylating agent. It poses severe risks of mucosal damage, lachrymation, and potential genotoxicity.
Immediate Directive: Do not dispose of this compound in raw form into general organic waste streams. Chemical deactivation (quenching) is the preferred method to neutralize the alkylating potential before final disposal.
Risk Assessment & Chemical Hazard Profile
Effective disposal requires understanding the molecular mechanism of toxicity. The pyrimidine ring is relatively stable; the safety driver is the chloromethyl group at the meta-position of the phenyl ring.
Mechanism of Hazard
The chloromethyl group (
Table 1: Key Physical & Chemical Properties Relevant to Disposal
| Property | Data | Operational Implication |
| Functional Group | Benzyl Chloride ( | High Reactivity. Primary driver for deactivation protocols. |
| Solubility | Organic solvents (DCM, DMSO) | Requires organic co-solvent for effective quenching. |
| Hydrolysis | Slow in neutral water | Generates HCl and corresponding alcohol over time; requires buffering. |
| Corrosivity | High (pH < 2 upon hydrolysis) | Incompatible with metal containers. Use Glass or HDPE. |
| Toxicity Class | Alkylating Agent / Lachrymator | Zero-skin-contact policy. Double-gloving (Silver Shield® preferred) is mandatory. |
Chemical Deactivation (Quenching) Protocol
Objective: Convert the electrophilic chloromethyl group into a non-toxic, water-soluble thiosulfate ester (Bunte salt) using sodium thiosulfate.
Reaction Principle:
Reagents Required[1][2][3][4]
-
Solvent: Acetone or Ethanol (to dissolve the pyrimidine derivative).
-
Quencher: Sodium Thiosulfate (
), 20% aqueous solution. -
Buffer (Optional): Sodium Bicarbonate (to neutralize HCl byproducts).
Step-by-Step Procedure
-
Preparation: In a fume hood, dissolve the waste 2-[3-(Chloromethyl)phenyl]pyrimidine in a minimal amount of acetone or ethanol.
-
Stoichiometry: Calculate the moles of the substrate. Prepare a solution containing 2 molar equivalents of Sodium Thiosulfate dissolved in water.
-
Addition: Slowly add the thiosulfate solution to the organic waste solution with stirring. The mixture may become biphasic; vigorous stirring is essential.
-
Reaction Time: Stir at room temperature for 24 hours .
-
Validation (Critical): Verify the absence of alkylating activity using 4-(p-nitrobenzyl)pyridine (NBP) test or by checking TLC for the disappearance of the starting material.
-
Final pH Check: Check pH. If acidic (pH < 5), neutralize with dilute Sodium Bicarbonate.
Workflow Visualization
Figure 1: Chemical deactivation workflow using Sodium Thiosulfate to neutralize alkylating potential.
Waste Segregation & Logistics[5][6][7][8]
If quenching is not feasible (e.g., large scale industrial waste), the material must be handled as high-hazard waste.
Waste Stream Decision Matrix
Figure 2: Logistics decision tree for segregating and packaging untreated waste.
Storage Requirements[1][2][5][6][7][8][9][10][11][12]
-
Container: Glass or High-Density Polyethylene (HDPE). DO NOT USE METAL (aluminum/steel) as HCl evolution can cause structural failure.
-
Labeling: Must clearly state "Contains Alkylating Agent" and "Corrosive."
-
Venting: If the waste is aqueous or wet, use vented caps to prevent pressure buildup from hydrolysis.
Emergency Spill Response
Scenario: 100g bottle drops and shatters in the lab.
-
Evacuate: Clear the immediate area. The compound is a lachrymator (tear gas effect).
-
PPE: Don Silver Shield® (Laminate) gloves. Standard nitrile provides insufficient protection against benzyl chlorides for prolonged exposure. Wear a full-face respirator if powder/aerosol is present.
-
Containment: Do not use water (creates HCl gas). Cover the spill with dry sand or vermiculite .[1]
-
Deactivation In-Situ: Once absorbed, treat the solid waste with a mild alkaline solution (5% Sodium Carbonate) or the Thiosulfate solution described above to minimize off-gassing.
-
Disposal: Scoop into a wide-mouth HDPE jar. Label as "Hazardous Waste - Debris containing Benzyl Chloride Derivative."
Regulatory Compliance (US EPA Focus)
-
RCRA Classification: While 2-[3-(Chloromethyl)phenyl]pyrimidine is not explicitly P-listed, it exhibits characteristics of Corrosivity (D002) and Reactivity (D003) .
-
Benzyl Chloride Precedent: Parent Benzyl Chloride is P028. Treat this derivative with the same level of scrutiny.
-
Destruction Efficiency: Incineration is the only approved final disposal method for the raw chemical. The facility must be permitted to handle halogenated organics (generating HCl scrubbers).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
-
Occupational Safety and Health Administration (OSHA). Benzyl Chloride - Occupational Safety and Health Guideline.
Sources
Personal protective equipment for handling 2-[3-(Chloromethyl)phenyl]pyrimidine
CAS: 898289-51-5 | Class: Alkylating Agent / Benzyl Chloride Derivative
Executive Safety Assessment
Warning: 2-[3-(Chloromethyl)phenyl]pyrimidine contains a highly reactive chloromethyl moiety attached to an aromatic system. Functionally, this classifies it as a benzyl chloride analog .
-
Primary Hazard Mechanism: The chloromethyl group is a potent electrophile (alkylating agent). It irreversibly alkylates DNA and proteins (nucleophiles), posing severe mutagenic and carcinogenic risks.
-
Immediate Physical Hazard: Upon contact with moisture (mucous membranes, humidity), the C-Cl bond hydrolyzes to release Hydrochloric Acid (HCl) , causing immediate chemical burns and lachrymation (tearing).
-
Operational Status: Handle only in a certified chemical fume hood. Zero skin contact tolerance.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this compound due to the permeation characteristics of chlorinated benzylic hydrocarbons.
Hand Protection Strategy
Critical Insight: Standard nitrile gloves provide poor protection against benzyl chloride derivatives. The chemical can permeate standard 4-mil nitrile gloves in <10 minutes.
| Glove Material | Breakthrough Time | Usage Recommendation |
| Silver Shield® / 4H® (EVOH Laminate) | > 480 min | Primary Requirement. Mandatory for spill cleanup or prolonged handling. |
| Viton® | > 240 min | Excellent alternative. Offers better dexterity than laminates. |
| Double Nitrile (Disposable) | < 10 min (est.) | Splash Only. Use only for incidental contact during weighing. Change immediately upon contamination.[1] |
Respiratory & Body Protection[1][2][3][4][5][6][7][8][9][10]
-
Engineering Control: All operations must occur within a Variable Air Volume (VAV) fume hood maintaining a face velocity of 80–100 fpm.
-
Respiratory (Secondary): If hood containment is breached or for spill response outside the hood, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The Acid Gas rating is required to neutralize HCl byproducts.
-
Body: Chemical-resistant lab coat (buttoned to neck). For scale-up (>5g), wear a Tyvek® apron or sleeve covers to bridge the gap between glove and coat.
Operational Protocol: Safe Handling Workflow
A. Preparation & Weighing
-
Decontamination Prep: Prepare a "Quench Solution" before opening the bottle.
-
Static Control: Use an antistatic gun on glassware. Dry powders of benzyl halides can be electrostatically active and "jump," causing aerosol exposure.
B. Reaction Setup
-
Solvent Choice: Avoid protic solvents (methanol, water) unless hydrolysis is intended.
-
Addition: Add the reagent slowly to the reaction vessel. Exothermic events can vaporize the compound, creating a corrosive cloud.
C. Waste Disposal
Do not mix with general organic waste immediately if unreacted material remains.
-
Quench: Treat waste stream with the Decontamination Prep solution. Stir for 30 minutes.
-
Verify: Check pH to ensure neutrality (neutralize generated HCl with Sodium Bicarbonate).
-
Segregate: Dispose of as Halogenated Organic Waste . Label clearly as "Contains Deactivated Alkylating Agent."
Emergency Response Visualization
Caption: Immediate response triage for exposure to chloromethyl-substituted aromatics. Note the specific prohibition of alcohol for skin washing.
References
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Benzyl Chloride. (Used as surrogate data for chloromethyl-phenyl moiety hazards). Retrieved January 28, 2026, from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
